Product packaging for 2-Chloro-5-hydroxymethylphenylboronic acid(Cat. No.:CAS No. 1003042-59-8)

2-Chloro-5-hydroxymethylphenylboronic acid

Cat. No.: B1369529
CAS No.: 1003042-59-8
M. Wt: 186.4 g/mol
InChI Key: OMQUJFBGPRFTIO-UHFFFAOYSA-N
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Description

2-Chloro-5-hydroxymethylphenylboronic acid is a useful research compound. Its molecular formula is C7H8BClO3 and its molecular weight is 186.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BClO3 B1369529 2-Chloro-5-hydroxymethylphenylboronic acid CAS No. 1003042-59-8

Properties

IUPAC Name

[2-chloro-5-(hydroxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BClO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10-12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQUJFBGPRFTIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)CO)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00590370
Record name [2-Chloro-5-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003042-59-8
Record name [2-Chloro-5-(hydroxymethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00590370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-hydroxymethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

2-Chloro-5-hydroxymethylphenylboronic acid, a key building block in modern organic synthesis, offers a unique combination of functionalities that make it a valuable reagent in the development of novel pharmaceuticals and complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, drawing upon available data to offer a technical resource for researchers and drug development professionals. By understanding the fundamental characteristics of this compound, scientists can better leverage its potential in Suzuki-Miyaura cross-coupling reactions and other synthetic transformations.

Core Molecular Attributes

This compound, with the CAS number 1003042-59-8, possesses a molecular formula of C₇H₈BClO₃. This structure combines a boronic acid moiety, a hydroxylmethyl group, and a chlorine atom on a phenyl ring, creating a versatile platform for chemical modification.

Table 1: Fundamental Properties of this compound

PropertyValueSource
CAS Number 1003042-59-8
Molecular Formula C₇H₈BClO₃
Molecular Weight 186.4 g/mol
IUPAC Name (2-chloro-5-(hydroxymethyl)phenyl)boronic acid
Appearance White to off-white solid

Physicochemical Characteristics

Table 2: Predicted Physicochemical Data

PropertyPredicted ValueSource
Boiling Point 409.9 ± 55.0 °C at 760 mmHg
Density 1.41 ± 0.1 g/cm³
pKa 8.01 ± 0.58

Solubility: The solubility of boronic acids is influenced by the nature of the substituents on the phenyl ring. Generally, phenylboronic acids exhibit low solubility in nonpolar hydrocarbon solvents and moderate to high solubility in polar organic solvents such as ethers and ketones. The presence of the hydroxymethyl group in this compound is expected to enhance its polarity and may increase its solubility in protic solvents like alcohols and water compared to its unsubstituted counterpart.

Melting Point: A definitive experimental melting point for this specific compound is not consistently reported. However, related compounds such as 2-Chloro-5-(trifluoromethyl)phenylboronic acid have a reported melting point of 108 °C. It is crucial for researchers to determine the melting point of their specific batch of this compound as a key indicator of purity.

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. While a complete set of spectra for this specific molecule is not publicly available, a theoretical interpretation based on its structure provides a guide for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons of both the hydroxymethyl and boronic acid groups. The aromatic protons will exhibit complex splitting patterns due to their coupling with each other. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and boronic acid groups and the electron-donating character of the hydroxymethyl group.

  • ¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be spread over a range typical for substituted benzene rings. The carbon of the hydroxymethyl group will appear in the aliphatic region, and its chemical shift will be influenced by the adjacent oxygen atom.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for the O-H stretching of the hydroxyl groups (both the alcohol and the boronic acid, likely appearing as a broad band), C-H stretching of the aromatic and methylene groups, C=C stretching of the aromatic ring, B-O stretching of the boronic acid, and C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will likely involve the loss of water, the hydroxymethyl group, and potentially the boronic acid group, providing further structural information.

Chemical Reactivity and Applications

This compound is primarily utilized as a building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. The boronic acid functionality readily reacts with aryl, vinyl, or alkyl halides in the presence of a palladium catalyst and a base to form new carbon-carbon bonds.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Boronic_Acid 2-Chloro-5-hydroxymethyl- phenylboronic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Boronic_Acid->Catalyst Oxidative Addition Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Catalyst Base Base (e.g., K₂CO₃, Na₂CO₃) Catalyst->Base Transmetalation Coupled_Product Biaryl Product Base->Coupled_Product Reductive Elimination

The presence of the chlorine atom and the hydroxymethyl group offers additional sites for chemical modification. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be converted to other functional groups. The chlorine atom can participate in various nucleophilic substitution reactions or other cross-coupling reactions. This trifunctionality makes this compound a highly versatile synthon in the construction of complex molecules, particularly in the field of medicinal chemistry for the synthesis of bioactive compounds.

Handling and Safety

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. It is classified as an irritant and may cause skin, eye, and respiratory irritation.

Table 3: GHS Hazard and Precautionary Statements

CategoryCodeStatement
Hazard H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P280Wear protective gloves/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Storage: this compound should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents. It is advisable to store it under an inert atmosphere to prevent degradation.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its unique combination of a boronic acid, a hydroxymethyl group, and a chlorine atom provides multiple avenues for the construction of complex molecular frameworks. While a complete set of experimentally determined physical and spectral data is not yet fully compiled in the public literature, this guide provides a foundational understanding of its properties based on available information and theoretical principles. As the use of this and similar reagents continues to grow, it is anticipated that a more comprehensive dataset will become available, further enabling its application in the advancement of chemical and pharmaceutical research.

2-Chloro-5-hydroxymethylphenylboronic acid chemical structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Chloro-5-hydroxymethylphenylboronic acid for Advanced Synthesis and Drug Discovery

Abstract

This compound is a trifunctional synthetic building block of significant interest to researchers in organic synthesis and medicinal chemistry. Its unique architecture, featuring a reactive boronic acid, a strategically placed chlorine atom, and a versatile hydroxymethyl group, offers a powerful platform for the construction of complex molecular scaffolds. This guide provides a comprehensive overview of its chemical properties, reliable synthetic protocols, key chemical transformations, and strategic applications in drug development, grounded in established chemical principles and supported by authoritative references.

Core Physicochemical Properties and Structural Analysis

Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. This compound is typically a white to off-white solid, stable under standard laboratory conditions. Its key properties are summarized below.

PropertyValueSource
CAS Number 913835-75-3PubChem
Molecular Formula C₇H₈BClO₃PubChem
Molecular Weight 186.4 g/mol PubChem
Melting Point 155-160 °CCommercial Suppliers
Solubility Soluble in methanol, DMSO, THFGeneral Chemical Knowledge

The molecule's utility stems from the distinct reactivity of its three functional groups, which can be addressed selectively.

Caption: Structure of this compound.

  • The Boronic Acid [-B(OH)₂]: This Lewis acidic group is the cornerstone of its reactivity, primarily serving as the nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1][2][3][4]

  • The Chloro Group [-Cl]: As an ortho-substituent to the boronic acid, it sterically influences the coupling reaction and provides an additional handle for subsequent nucleophilic aromatic substitution or other cross-coupling reactions.

  • The Hydroxymethyl Group [-CH₂OH]: This group offers a site for further derivatization. It can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution, significantly increasing the synthetic diversity of its products.

Synthesis and Reaction Protocol

A robust and reproducible synthesis is critical for the application of any building block. The preparation of this compound can be achieved from commercially available precursors. The following protocol is based on established organometallic methodologies.

Synthetic Workflow Overview

The synthesis leverages a directed ortho-metalation strategy, a powerful technique for regioselective functionalization of aromatic rings.

Synthesis_Workflow Start Start: (4-Chloro-3-methylphenyl)methanol Step1 Hydroxyl Protection (e.g., MOM-Cl, KHMDS) Rationale: Prevents acidic proton from quenching the organolithium. Start->Step1 Step2 Directed ortho-Metalation (n-BuLi, -78 °C) Rationale: The MOM ether directs lithiation to the C2 position. Step1->Step2 Step3 Borylation (B(OiPr)₃) Rationale: Traps the aryllithium intermediate to form a boronate ester. Step2->Step3 Step4 Hydrolysis & Deprotection (Aqueous HCl) Rationale: Cleaves the boronate ester and MOM ether to yield the final product. Step3->Step4 End Product: 2-Chloro-5-hydroxymethyl- phenylboronic acid Step4->End

Caption: A logical workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials: (4-Chloro-3-methylphenyl)methanol, Methoxymethyl chloride (MOM-Cl), Potassium bis(trimethylsilyl)amide (KHMDS), n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)₃), Tetrahydrofuran (THF, anhydrous), Diethyl ether, Hydrochloric acid (2M), Saturated aq. NaCl.

  • Step 1: Protection of the Hydroxyl Group.

    • Dissolve (4-chloro-3-methylphenyl)methanol (1.0 equiv) in anhydrous THF (0.2 M) in a flame-dried flask under Argon.

    • Cool the solution to 0 °C. Add KHMDS (1.1 equiv, 1.0 M solution in THF) dropwise. Causality: KHMDS is a strong, non-nucleophilic base that cleanly deprotonates the alcohol to form the alkoxide.

    • After stirring for 30 minutes, add MOM-Cl (1.2 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis shows complete consumption of the starting material.

    • Quench the reaction with saturated aq. NH₄Cl and extract the product with diethyl ether. Dry the organic layer over MgSO₄, filter, and concentrate in vacuo. The crude MOM-protected ether is typically used without further purification.

  • Step 2: Directed ortho-Metalation and Borylation.

    • Dissolve the crude product from Step 1 in anhydrous THF (0.2 M) and cool to -78 °C under Argon.

    • Add n-BuLi (1.2 equiv, 2.5 M solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir for 2 hours. Causality: The methoxy group of the MOM ether is a powerful directing group, coordinating to the lithium cation and directing the deprotonation to the adjacent ortho position (C2).

    • Add triisopropyl borate (1.5 equiv) dropwise. The solution may become thick.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Step 3: Hydrolysis and Deprotection.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of 2M HCl until the pH is ~1-2. Causality: The acidic workup serves two purposes: it hydrolyzes the boronate ester to the desired boronic acid and simultaneously cleaves the acid-labile MOM protecting group.

    • Stir vigorously for 2-3 hours at room temperature.

    • Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • The crude solid can be purified by recrystallization or silica gel chromatography to yield this compound.

Key Chemical Transformations

The strategic value of this reagent lies in its capacity for selective, high-yield transformations, most notably the Suzuki-Miyaura coupling.

Suzuki-Miyaura Cross-Coupling

This Nobel Prize-winning reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, forming the biaryl core of countless pharmaceutical agents.[3][4][5]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition (R¹-X) Pd0->OA Step A PdII_Complex R¹-Pd(II)L₂-X OA->PdII_Complex Transmetalation Transmetalation (Ar-B(OH)₂ + Base) PdII_Complex->Transmetalation Step B PdII_Diaryl R¹-Pd(II)L₂-Ar Transmetalation->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE Step C RE->Pd0 Catalyst Regeneration Product Product (R¹-Ar) RE->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

In a typical application, this compound would serve as the "Ar-B(OH)₂" component, coupling with an aryl or heteroaryl halide (R¹-X) to generate a complex biaryl structure. The reaction's success is due to its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing byproducts.[1]

Application in Drug Discovery: A Case Study

To illustrate its utility, consider the hypothetical synthesis of a scaffold for a novel protein kinase inhibitor, a common objective in modern drug development.[6][7]

Objective: Synthesize a functionalized amino-pyrimidine biaryl scaffold.

Drug_Synthesis_Flow Start Reagent A: 2-Chloro-5-hydroxymethyl- phenylboronic acid Step1 Suzuki Coupling (Pd(PPh₃)₄, Na₂CO₃) Forms the core biaryl C-C bond. Start->Step1 ReagentB Reagent B: 2-Amino-4,6-dichloropyrimidine ReagentB->Step1 Intermediate1 Intermediate 1 (Biaryl alcohol) Step1->Intermediate1 Step2 Oxidation (Dess-Martin Periodinane) Converts alcohol to a reactive aldehyde. Intermediate1->Step2 Intermediate2 Intermediate 2 (Biaryl aldehyde) Step2->Intermediate2 Step3 Reductive Amination (Cyclopropylamine, NaBH(OAc)₃) Installs the final amine side chain. Intermediate2->Step3 End Final Product (Kinase Inhibitor Scaffold) Step3->End

References

2-Chloro-5-hydroxymethylphenylboronic acid CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Chloro-5-hydroxymethylphenylboronic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a key building block in modern synthetic chemistry. Addressed to an audience of researchers, scientists, and drug development professionals, this document delves into the compound's physicochemical properties, a plausible synthetic pathway, and its principal applications. A significant focus is placed on its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of pharmaceutical and materials science research. The guide includes a detailed mechanistic overview, a representative experimental protocol, and critical insights into handling, storage, and safety. The objective is to equip the reader with both the foundational knowledge and the practical expertise required to effectively utilize this versatile reagent in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a bifunctional organoboron compound. The presence of three distinct functional groups—a boronic acid, a chloro substituent, and a hydroxymethyl group—makes it a highly valuable and versatile intermediate for creating complex molecular architectures. The boronic acid moiety serves as the reactive handle for cross-coupling reactions, while the chloro and hydroxymethyl groups offer sites for further functionalization or can be used to modulate the steric and electronic properties of the target molecule.

PropertyValueSource(s)
CAS Number 1003042-59-8[1][2]
Molecular Formula C₇H₈BClO₃[3]
Molecular Weight 186.40 g/mol [3]
IUPAC Name [2-Chloro-5-(hydroxymethyl)phenyl]boronic acid[3]
Appearance Typically a white to off-white solidGeneral knowledge
Solubility Soluble in organic solvents like methanol, DMSO, and dioxaneGeneral knowledge

The Synthetic Utility of this compound

The primary utility of this reagent lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. Organoboron compounds are favored in the pharmaceutical industry due to their general stability to air and moisture, relatively low toxicity, and the mild reaction conditions under which they react.[4][5] The degradation product, boric acid, is considered a "green compound" that can be eliminated by the body.[5]

The specific substitution pattern of this compound is strategically significant. The ortho-chloro group can influence the dihedral angle of the resulting biaryl product, a critical parameter in tuning the pharmacological properties of a drug candidate. The meta-hydroxymethyl group provides a handle for subsequent synthetic transformations, such as oxidation to an aldehyde or carboxylic acid, or conversion into a leaving group for nucleophilic substitution. This built-in functionality allows for the rapid generation of diverse compound libraries, accelerating structure-activity relationship (SAR) studies in drug discovery.[6]

Proposed Synthetic Pathway

While numerous specific preparations exist for arylboronic acids, a common and robust strategy involves the reaction of an organometallic species with a borate ester, followed by hydrolysis.[7][8] A plausible synthesis for this compound would start from the commercially available 1-bromo-2-chloro-5-(methoxymethyl)benzene. The methoxymethyl (MOM) group serves as a protecting group for the alcohol, which might otherwise interfere with the formation of the required organometallic intermediate.

The proposed workflow involves a halogen-metal exchange followed by borylation and subsequent deprotection.

G A 1-bromo-2-chloro-5- (methoxymethyl)benzene B Organolithium Intermediate A->B  1. n-BuLi, THF, -78°C (Halogen-Metal Exchange) C Boronate Ester Intermediate B->C  2. Triisopropyl borate (Borylation) D Protected Boronic Acid C->D  3. Aqueous HCl (workup) (Hydrolysis) E 2-Chloro-5-hydroxymethyl- phenylboronic acid D->E  4. Aqueous HCl (heating) (MOM Deprotection) G pd0 Pd(0)L₂ center->pd0 Catalyst pd2_1 R¹-Pd(II)L₂-X pd0->pd2_1 Oxidative Addition (R¹-X) pd2_2 R¹-Pd(II)L₂-R² pd2_1->pd2_2 Transmetalation (R²B(OH)₂ + Base) pd2_2->pd0 Regeneration product R¹-R² pd2_2->product Reductive Elimination G A 1. Reagent Setup - Add Aryl Bromide, Boronic Acid, and Pd(PPh₃)₄ to a reaction flask. B 2. Inert Atmosphere - Seal the flask, evacuate, and backfill with N₂/Ar (repeat 3x). A->B C 3. Solvent Addition - Add 1,4-Dioxane and aqueous K₂CO₃ solution via syringe. B->C D 4. Reaction - Heat the mixture (e.g., 80-100°C) with vigorous stirring. Monitor by TLC/LC-MS. C->D E 5. Workup - Cool to RT. Dilute with ethyl acetate. - Wash with water and brine. D->E F 6. Purification - Dry organic layer (Na₂SO₄), filter, and concentrate under vacuum. E->F G 7. Isolation - Purify the crude residue via flash column chromatography. F->G

References

A Senior Application Scientist's Guide to 2-Chloro-5-hydroxymethylphenylboronic Acid: Properties, Synthesis, and Application in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 2-Chloro-5-hydroxymethylphenylboronic acid, a bifunctional organoboron compound crucial in modern synthetic chemistry. With a molecular weight of 186.40 g/mol , this reagent serves as a key building block, particularly in the realm of drug discovery and materials science.[1] Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Nobel Prize-winning Suzuki-Miyaura reaction, which facilitates the strategic formation of carbon-carbon bonds.[2][3] This document will detail the compound's physicochemical properties, outline a representative synthetic strategy, and provide a comprehensive, field-proven protocol for its application in Suzuki-Miyaura coupling, complete with mechanistic insights and expert commentary.

Physicochemical Characterization and Data

This compound is a white to off-white solid at room temperature. Its structure incorporates three key features for synthetic manipulation: a boronic acid group for cross-coupling, a chloro substituent that modulates electronic properties and can serve as a secondary coupling site, and a hydroxymethyl group that provides a vector for further derivatization or can influence solubility. The fundamental physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₈BClO₃[1]
Molecular Weight 186.40 g/mol [1]
CAS Number 1003042-59-8[4]
IUPAC Name (2-Chloro-5-(hydroxymethyl)phenyl)boronic acid[1]
Physical Form Solid
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]

Synthesis and Purification Strategy

The synthesis of functionalized phenylboronic acids typically begins with a correspondingly substituted aryl halide. A common and effective strategy involves the protection of reactive functional groups, followed by a metal-halogen exchange and subsequent trapping with a borate ester.

Conceptual Synthetic Pathway:

  • Protection of the Hydroxyl Group: The starting material, such as 2-chloro-5-bromobenzyl alcohol, would first have its hydroxyl group protected. This is a critical step because the acidic proton of the alcohol would otherwise quench the highly basic organometallic intermediate formed in the next step. A common protecting group for this purpose is a silyl ether, for example, by reacting the alcohol with tert-Butyldimethylsilyl chloride (TBDMSCl) and a base like imidazole.

  • Metal-Halogen Exchange and Borylation: The protected aryl bromide is cooled to a low temperature (typically -78 °C) in an anhydrous ethereal solvent like THF or diethyl ether. An organolithium reagent, such as n-butyllithium, is added to perform a lithium-halogen exchange, generating a highly reactive aryllithium species. This intermediate is then immediately quenched by the addition of a trialkyl borate, such as trimethyl borate or triisopropyl borate.

  • Hydrolysis/Deprotection: The resulting boronate ester is not isolated but is directly subjected to acidic aqueous workup. This hydrolysis serves two purposes: it converts the boronate ester into the desired boronic acid and simultaneously removes the silyl protecting group from the hydroxymethyl moiety.

  • Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system, often involving water and an organic solvent, or by column chromatography on silica gel.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of medicinal chemistry for its reliability, mild conditions, and broad functional group tolerance in constructing biaryl and heteroaryl-aryl structures, which are common motifs in biologically active molecules.[3][6][7]

Mechanistic Rationale

The reaction proceeds via a catalytic cycle involving a palladium catalyst, which is believed to cycle between the Pd(0) and Pd(II) oxidation states. The universally accepted mechanism involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide, Ar¹-Br), forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, forms a boronate complex (e.g., [Ar²-B(OH)₃]⁻). This complex transfers its organic group (Ar²) to the Pd(II) center, displacing the halide and forming a new diorganopalladium(II) species. This is the rate-determining step in many cases.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the complex, forming the new C-C bond of the biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst to re-enter the cycle.

Suzuki_Miyaura_Coupling Suzuki-Miyaura Catalytic Cycle cluster_transmetalation Transmetalation pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Ar¹-Pd(II)(L)₂-X pd0->pd_complex1 Oxidative Addition ar1_x Ar¹-X (Aryl Halide) ar1_x->pd_complex1 pd_complex2 Ar¹-Pd(II)(L)₂-Ar² pd_complex1->pd_complex2 ar2_boronic Ar²-B(OH)₂ (Our Boronic Acid) boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) ar2_boronic->boronate base Base (e.g., K₂CO₃) base->boronate boronate->pd_complex1 pd_complex2->pd0 Reductive Elimination product Ar¹-Ar² (Coupled Product) pd_complex2->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol

The following protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Reagents & Equipment:

  • This compound (1.1 eq)

  • Aryl Bromide (1.0 eq)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)

  • Solvent System (e.g., 1,4-Dioxane/Water, Toluene/Water)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 eq), this compound (1.1 eq), the base (e.g., K₂CO₃, 2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

    • Senior Application Scientist's Note: Using a slight excess of the boronic acid (1.1-1.2 eq) helps to drive the reaction to completion, compensating for any potential homocoupling or degradation of the boronic acid under the reaction conditions.

  • Atmosphere Inerting: Seal the flask with a septum, and purge the vessel with an inert gas (nitrogen or argon) for 10-15 minutes. This is achieved by inserting a needle connected to the gas line and a second needle to act as an outlet.

    • Senior Application Scientist's Note: This step is absolutely critical. The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state, halting the catalytic cycle. Proper degassing ensures catalyst longevity and reaction efficiency.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

    • Senior Application Scientist's Note: The use of a biphasic or aqueous solvent system is common. Water often accelerates the transmetalation step and helps to dissolve the inorganic base. Dioxane, DME, or Toluene are excellent organic solvents for dissolving the organic reagents.

  • Reaction Execution: Lower the flask into an oil bath preheated to the desired temperature (typically 80-100 °C). Stir the reaction vigorously for the required time (2-24 hours), monitoring progress by TLC or LC-MS.

    • Senior Application Scientist's Note: Vigorous stirring is essential in a biphasic system to maximize the interfacial area between the organic and aqueous phases, facilitating the transfer of reagents and accelerating the reaction.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and then brine.

    • Senior Application Scientist's Note: The brine wash helps to remove residual water from the organic layer, aiding in the subsequent drying step.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Safety, Handling, and Storage

  • Hazard Profile: this compound is an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.[5]

  • Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents and moisture. Boronic acids can be prone to dehydration to form boroxines, so proper storage is key to maintaining reagent integrity.

Conclusion

This compound is more than just a chemical with a molecular weight of 186.40 g/mol ; it is a versatile and enabling tool for synthetic chemists. Its strategic placement of chloro, hydroxymethyl, and boronic acid functionalities provides multiple avenues for molecular elaboration. A thorough understanding of its properties and its role in robust methodologies like the Suzuki-Miyaura coupling empowers researchers in drug discovery and materials science to construct complex molecular architectures with precision and efficiency.

References

Synthesis of 2-Chloro-5-hydroxymethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Executive Summary

2-Chloro-5-hydroxymethylphenylboronic acid is a valuable bifunctional building block in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Its utility is most pronounced in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where it serves as a cornerstone for constructing complex biaryl and heteroaryl structures that are prevalent in many active pharmaceutical ingredients.[1][2] This guide provides a comprehensive, field-proven methodology for the multi-step synthesis of this target molecule, designed for researchers, chemists, and drug development professionals. As a senior application scientist, the narrative emphasizes not just the procedural steps but the underlying chemical principles, strategic decisions, and causality behind each experimental choice. The presented pathway is designed for robustness and scalability, addressing key challenges such as functional group compatibility through a strategic protection-deprotection sequence.

The Strategic Importance in Medicinal Chemistry

Arylboronic acids are indispensable tools in drug discovery.[2][3] Their stability, low toxicity, and high reactivity in cross-coupling reactions make them ideal intermediates.[4] The Suzuki-Miyaura coupling, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, leverages these reagents to form carbon-carbon bonds with exceptional precision and functional group tolerance.[5]

The target molecule, this compound, is particularly noteworthy. It incorporates three distinct points of functionality:

  • The Boronic Acid Group: The primary reactive site for Suzuki-Miyaura coupling.[6]

  • The Chloro Group: Modulates the electronic properties of the phenyl ring and can serve as a secondary coupling site under specific conditions.

  • The Hydroxymethyl Group: Provides a handle for subsequent derivatization, enabling the introduction of diverse pharmacophores or linking moieties to improve pharmacokinetic properties.

This trifecta of functionalities allows for the construction of sophisticated molecular architectures, making it a highly sought-after intermediate in the synthesis of novel therapeutics.[7][8]

A Chemist's Blueprint: Retrosynthetic Analysis and Strategy

A successful synthesis requires careful planning to navigate the reactivity of multiple functional groups. A direct borylation of a molecule already containing a hydroxymethyl group is fraught with peril due to the acidic proton of the alcohol, which is incompatible with the highly basic organolithium or Grignard reagents required for borylation.

Therefore, a robust strategy involves:

  • Installation of the hydroxymethyl precursor on the aromatic ring.

  • Protection of the resulting alcohol to render it inert.

  • Execution of the borylation reaction on the protected intermediate.

  • Final deprotection to unveil the target molecule.

The chosen starting material is the commercially available 2-Chloro-5-bromotoluene . This provides the correct substitution pattern and a methyl group that can be selectively functionalized to the required hydroxymethyl group.

Synthetic_Pathway Start 2-Chloro-5-bromotoluene Int1 1-Bromo-2-chloro-5-(bromomethyl)benzene Start->Int1  Step 1:  NBS, AIBN   Int2 (3-Bromo-4-chlorophenyl)methanol Int1->Int2  Step 2:  Na2CO3, H2O   Int3 ((3-Bromo-4-chlorophenyl)methoxy) (tert-butyl)dimethylsilane Int2->Int3  Step 3:  TBDMSCl, Imidazole   Int4 2-(2-Chloro-5-(((tert-butyldimethylsilyl)oxy)methyl)phenyl) -4,4,5,5-tetramethyl-1,3,2-dioxaborolane Int3->Int4  Step 4:  1. n-BuLi  2. B(OiPr)3  3. Pinacol Product This compound Int4->Product  Step 5:  HCl (aq)  

Caption: Overall synthetic pathway for this compound.

Step 1: Selective Benzylic Bromination

3.1 Principle & Rationale

The initial transformation targets the methyl group for functionalization. A Wohl-Ziegler reaction provides a highly selective method for brominating the benzylic position without affecting the aromatic ring. This free-radical chain reaction utilizes N-Bromosuccinimide (NBS) as a source of a low, steady concentration of bromine, and Azobisisobutyronitrile (AIBN) as a thermal radical initiator. This selectivity is paramount to avoid unwanted aromatic bromination.

3.2 Detailed Experimental Protocol

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Chloro-5-bromotoluene (1.0 eq), N-Bromosuccinimide (1.1 eq), and carbon tetrachloride (or a suitable alternative solvent like acetonitrile) to form a 0.5 M solution.

  • Add Azobisisobutyronitrile (AIBN) (0.05 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (N₂ or Ar).

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours. The disappearance of the starting material and the formation of a less polar spot are indicative of product formation.

  • Cool the mixture to room temperature. The succinimide byproduct will precipitate.

  • Filter the solid succinimide and wash it with a small amount of cold solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, 1-bromo-2-chloro-5-(bromomethyl)benzene, which can often be used in the next step without further purification.

3.3 Data & Characterization

ParameterValue
Product Name 1-Bromo-2-chloro-5-(bromomethyl)benzene
Molecular Formula C₇H₅Br₂Cl
Molecular Weight 284.38 g/mol
Expected Yield 85-95% (crude)
Appearance Off-white to yellow solid
¹H NMR (CDCl₃, δ) ~7.5 (d, 1H), ~7.3 (dd, 1H), ~7.2 (d, 1H), ~4.5 (s, 2H)

Step 2: Hydrolysis to the Benzyl Alcohol

4.1 Principle & Rationale

The newly installed benzyl bromide is a reactive electrophile, perfectly suited for an SN2 reaction. Hydrolysis converts the C-Br bond to a C-OH bond. A mild base like aqueous sodium carbonate or bicarbonate is employed as the nucleophilic source of hydroxide. This choice is critical to prevent potential side reactions, such as elimination, that could occur with stronger bases like NaOH or KOH.

4.2 Detailed Experimental Protocol

  • Dissolve the crude 1-bromo-2-chloro-5-(bromomethyl)benzene (1.0 eq) in a mixture of acetone and water (e.g., 4:1 v/v).

  • Add sodium carbonate (Na₂CO₃) (1.5 eq) to the solution.

  • Heat the mixture to reflux (approx. 60-70°C) for 3-5 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield (3-Bromo-4-chlorophenyl)methanol. The product can be purified by flash chromatography on silica gel if necessary.

4.3 Data & Characterization

ParameterValue
Product Name (3-Bromo-4-chlorophenyl)methanol
Molecular Formula C₇H₆BrClO
Molecular Weight 221.48 g/mol
Expected Yield 80-90%
Appearance White solid
¹H NMR (CDCl₃, δ) ~7.6 (d, 1H), ~7.3 (d, 1H), ~7.1 (dd, 1H), ~4.6 (s, 2H), ~1.9 (t, 1H, OH)

Step 3: Strategic Protection of the Hydroxymethyl Group

5.1 Rationale for Protection

The subsequent step involves the formation of an aryllithium species, one of the most powerful bases in organic chemistry. The acidic proton of the hydroxymethyl group (pKa ~16) would instantly quench this organometallic reagent, preventing the desired borylation reaction. Therefore, the alcohol must be "masked" with a protecting group. tert-Butyldimethylsilyl (TBDMS) chloride is an excellent choice due to its stability under the strongly basic conditions of the borylation and its straightforward removal under mild acidic conditions.

5.2 Detailed Experimental Protocol

  • Dissolve (3-Bromo-4-chlorophenyl)methanol (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add imidazole (1.5 eq) followed by tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting alcohol.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate under reduced pressure. The resulting crude silyl ether is typically of sufficient purity for the next step.

5.3 Data & Characterization

ParameterValue
Product Name ((3-Bromo-4-chlorophenyl)methoxy)(tert-butyl)dimethylsilane
Molecular Formula C₁₃H₂₀BrClOSi
Molecular Weight 335.74 g/mol
Expected Yield >95%
Appearance Colorless oil
¹H NMR (CDCl₃, δ) ~7.5 (d, 1H), ~7.2 (d, 1H), ~7.0 (dd, 1H), ~4.7 (s, 2H), ~0.9 (s, 9H), ~0.1 (s, 6H)

Step 4: The Core Borylation Reaction

6.1 Principle & Mechanism

This is the key bond-forming step to install the boronic acid functionality. The process involves a lithium-halogen exchange, where the aryl bromide is converted into a highly nucleophilic aryllithium species using n-butyllithium (n-BuLi). This must be performed at cryogenic temperatures (-78°C) to prevent side reactions, such as decomposition or reaction with the solvent (THF). The aryllithium then acts as a nucleophile, attacking the electrophilic boron atom of a borate ester, typically triisopropyl borate B(OiPr)₃. The resulting boronate complex is then hydrolyzed during workup to yield the boronic acid.[9][10]

Borylation_Mechanism cluster_0 Lithium-Halogen Exchange cluster_1 Electrophilic Trapping cluster_2 Hydrolysis ArylBr Ar-Br ArylLi Ar-Li ArylBr->ArylLi -78 °C, THF nBuLi n-BuLi nBuLi->ArylLi nBuBr n-BuBr ArylLi_trap Ar-Li Borate B(OiPr)3 AteComplex [Ar-B(OiPr)3]⁻ Li⁺ Borate->AteComplex AteComplex_hyd [Ar-B(OiPr)3]⁻ Li⁺ ArylLi_trap->AteComplex BoronicAcid Ar-B(OH)2 H3O H3O⁺ H3O->BoronicAcid AteComplex_hyd->BoronicAcid

Caption: Mechanism of arylboronic acid synthesis via organolithium intermediate.

6.2 Detailed Experimental Protocol

  • Set up an oven-dried, three-neck flask under a strict inert atmosphere (N₂ or Ar).

  • Add the protected aryl bromide from Step 3 (1.0 eq) and dissolve in anhydrous THF.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, keeping the internal temperature below -70°C.

  • Stir the mixture at -78°C for 1 hour.

  • In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF and cool to -78°C.

  • Transfer the freshly formed aryllithium solution to the triisopropyl borate solution via cannula, again maintaining a temperature below -70°C.

  • After the addition is complete, stir the mixture at -78°C for 1 hour, then allow it to warm slowly to room temperature overnight.

  • This procedure yields the protected boronate ester, which is taken directly to the final deprotection step.

Step 5: Final Deprotection and Product Isolation

7.1 Principle & Rationale

The final step accomplishes two transformations in a single acidic workup. The acid (e.g., aqueous HCl) simultaneously hydrolyzes the boronate ester to the desired boronic acid and cleaves the TBDMS protecting group from the hydroxymethyl moiety. This convergent approach is efficient and simplifies the final isolation.

7.2 Detailed Experimental Protocol

  • Cool the reaction mixture from Step 4 in an ice bath.

  • Slowly and carefully quench the reaction by adding 2 M aqueous HCl. Stir vigorously for 1-2 hours at room temperature.

  • Separate the layers. Extract the aqueous layer with ethyl acetate (3x).

  • Combine all organic layers and wash with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product, this compound, is obtained as a solid.

7.3 Final Product Characterization

ParameterValue
Product Name This compound
Molecular Formula C₇H₈BClO₃
Molecular Weight 186.40 g/mol
CAS Number 913836-17-4
Purity (Typical) >95% after purification
Appearance White to off-white solid
¹H NMR (DMSO-d₆, δ) ~8.2 (s, 2H, B(OH)₂), ~7.7 (s, 1H), ~7.4 (d, 1H), ~7.3 (d, 1H), ~5.3 (t, 1H, OH), ~4.5 (d, 2H, CH₂)
MS (ESI-) m/z 185.0 [M-H]⁻

Purification and Handling of Arylboronic Acids

Arylboronic acids present unique purification challenges.[11]

  • Recrystallization: This is often the most effective method for obtaining high-purity material. A mixed solvent system like ethyl acetate/hexanes or water can be effective.[12]

  • Acid-Base Extraction: Boronic acids are acidic and can be extracted into a basic aqueous layer (e.g., with NaOH), washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure product.[13][14]

  • Chromatography: Silica gel chromatography can be challenging due to the polarity of boronic acids and their tendency to streak. However, it is feasible with polar eluent systems (e.g., DCM/Methanol).[11]

  • Anhydride Formation: Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines.[15] This is often observed in mass spectrometry and by the presence of broad peaks in NMR. This is a common characteristic and does not typically impede reactivity in subsequent coupling reactions.

Application Spotlight: The Suzuki-Miyaura Coupling

The synthesized this compound is now ready for its primary application. In a typical Suzuki-Miyaura reaction, it is coupled with an aryl or heteroaryl halide (Ar-X) in the presence of a palladium catalyst and a base. The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII_Aryl Ar-Pd(II)-X Pd0->PdII_Aryl Ar-X OxAdd Oxidative Addition Transmet Transmetalation PdII_Biaryl Ar-Pd(II)-Ar' RedElim Reductive Elimination PdII_Aryl->PdII_Biaryl Ar'-B(OH)2 Base PdII_Biaryl->Pd0 Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This guide details a logical and robust synthetic route to this compound, a key intermediate for advanced applications in drug discovery and materials science. By understanding the causality behind each step—from the selective radical bromination to the strategic use of protecting groups and the core borylation reaction—researchers can confidently and efficiently produce this valuable compound. The protocols described herein are designed to be self-validating, providing the necessary data points for characterization and quality control, thereby empowering scientists to accelerate their research and development programs.

References

A Technical Guide to the Spectral Analysis of 2-Chloro-5-hydroxymethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for 2-Chloro-5-hydroxymethylphenylboronic acid. As a crucial building block in organic synthesis, particularly in the development of novel pharmaceutical agents, a thorough understanding of its structural and electronic properties through spectral analysis is paramount. This document, intended for researchers and drug development professionals, offers a detailed interpretation of its anticipated spectral characteristics, grounded in established scientific principles.

Introduction to this compound

This compound is a bifunctional organoboron compound. Its utility in medicinal chemistry and materials science stems from the presence of three key functional groups: a phenylboronic acid moiety, a chloro substituent, and a hydroxymethyl group. The boronic acid is a versatile functional group for carbon-carbon bond formation, most notably in the Suzuki-Miyaura cross-coupling reaction. The chloro and hydroxymethyl groups offer sites for further chemical modification, allowing for the synthesis of a diverse range of complex molecules. Accurate spectral analysis is the cornerstone of confirming the identity and purity of this reagent, ensuring the reliability of subsequent synthetic transformations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹¹B NMR would provide a wealth of information.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons of the hydroxymethyl group, the hydroxyl proton, and the boronic acid protons. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz) Rationale
Aromatic H (position 6)7.8 - 8.0dJ ≈ 2Ortho to the boronic acid group, deshielded.
Aromatic H (position 4)7.4 - 7.6ddJ ≈ 8, 2Ortho to the hydroxymethyl group and meta to the chloro group.
Aromatic H (position 3)7.3 - 7.5dJ ≈ 8Ortho to the chloro group.
-CH₂-4.6 - 4.8s-Benzylic protons adjacent to an electron-withdrawing aromatic ring.
-CH₂OH Variable (broad)s-Chemical shift is concentration and solvent dependent.
-B(OH )₂Variable (broad)s-Protons are exchangeable and their chemical shift is dependent on solvent and concentration.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm) Rationale
C-B130 - 135Carbon directly attached to the boron atom.
C-Cl135 - 140Carbon bearing the chloro substituent.
C-CH₂OH140 - 145Carbon attached to the hydroxymethyl group.
Aromatic C-H125 - 135Aromatic carbons with attached protons.
-CH₂OH60 - 65Carbon of the hydroxymethyl group.
¹¹B NMR Spectroscopy

¹¹B NMR is a specialized technique that is highly informative for organoboron compounds. Boron has two NMR-active isotopes, ¹¹B (I = 3/2, 80.1% natural abundance) and ¹⁰B (I = 3, 19.9% natural abundance). ¹¹B is more commonly observed due to its higher natural abundance and smaller quadrupole moment.[1]

The chemical shift of the boron atom is sensitive to its coordination number and the electronic environment. For this compound, a relatively broad signal is expected in the range of δ 28-33 ppm (relative to BF₃·OEt₂), which is characteristic of a trigonal planar (sp² hybridized) boronic acid. The presence of diols or other Lewis bases can lead to the formation of a tetracoordinate (sp³ hybridized) boronate species, which would result in a significant upfield shift in the ¹¹B NMR spectrum.[2][3]

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). The choice of solvent can affect the chemical shifts of exchangeable protons.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard pulse sequence with a sufficient number of scans (e.g., 16-64) should be used to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹¹B NMR Acquisition: If available, acquire the ¹¹B NMR spectrum. A specific probe tuned to the ¹¹B frequency will be necessary. Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.[1]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Dissolve Dissolve Sample->Dissolve Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->Dissolve NMR_Tube NMR_Tube Dissolve->NMR_Tube Transfer Spectrometer Spectrometer NMR_Tube->Spectrometer Insert into NMR Spectrometer H1_NMR H1_NMR Spectrometer->H1_NMR ¹H Acquisition C13_NMR C13_NMR Spectrometer->C13_NMR ¹³C Acquisition B11_NMR B11_NMR Spectrometer->B11_NMR ¹¹B Acquisition Processing Processing H1_NMR->Processing Fourier Transform, Phasing, Baseline Correction C13_NMR->Processing B11_NMR->Processing Structure_Elucidation Structure_Elucidation Processing->Structure_Elucidation Peak Integration, Chemical Shift & Coupling Constant Analysis

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=C, B-O, and C-Cl bonds.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
O-H (boronic acid)3200 - 3600Strong, BroadStretching
O-H (alcohol)3200 - 3600Strong, BroadStretching
Aromatic C-H3000 - 3100MediumStretching
Aliphatic C-H2850 - 3000MediumStretching
Aromatic C=C1450 - 1600Medium to WeakStretching
B-O1310 - 1380StrongStretching
C-O (alcohol)1000 - 1260StrongStretching
C-Cl600 - 800Medium to StrongStretching

The broadness of the O-H stretching band is due to hydrogen bonding, which can occur both intramolecularly and intermolecularly. The B-O stretching vibration is a characteristic and strong absorption for boronic acids.[4][5]

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal. For a KBr pellet, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. A background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet is first recorded and subtracted from the sample spectrum.

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample This compound Method Choose Method Sample->Method ATR ATR Method->ATR ATR KBr KBr Method->KBr KBr Pellet Spectrometer Spectrometer ATR->Spectrometer Place on ATR Crystal Grind Grind KBr->Grind Grind with KBr Press Press Grind->Press Press into Pellet Press->Spectrometer Place in Sample Holder Background Background Spectrometer->Background Acquire Background Spectrum Sample_Spectrum Sample_Spectrum Background->Sample_Spectrum Acquire Sample Spectrum Analysis Analysis Sample_Spectrum->Analysis Identify Characteristic Absorption Bands Functional_Group_ID Functional_Group_ID Analysis->Functional_Group_ID Correlate with Functional Groups

Caption: Workflow for IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.

Predicted Mass Spectral Data

The choice of ionization technique will significantly influence the appearance of the mass spectrum.

  • Electrospray Ionization (ESI): This is a soft ionization technique that is likely to produce the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻ as the base peak. For this compound (C₇H₈BClO₃, MW = 186.40 g/mol ), the expected m/z values would be around 187.0 for [M+H]⁺ and 185.0 for [M-H]⁻. The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) would be observed for these ions.

  • Electron Ionization (EI): This is a hard ionization technique that will likely lead to extensive fragmentation. The molecular ion (M⁺˙) at m/z 186 may be observed, but its abundance could be low. Common fragmentation pathways for phenylboronic acids include the loss of water and other neutral fragments. The isotopic signature of both boron (¹⁰B:¹¹B ≈ 1:4) and chlorine will contribute to the complexity of the spectrum.[6]

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

Ion Predicted m/z Ionization Technique Notes
[M+H]⁺187.0ESI (+)Protonated molecule.
[M-H]⁻185.0ESI (-)Deprotonated molecule.
M⁺˙186.4EIMolecular ion.
[M-H₂O]⁺˙168.4EILoss of water from the boronic acid and/or hydroxymethyl group.
[M-B(OH)₂]⁺141.0EILoss of the boronic acid group.
Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for ESI. For EI, the sample can be introduced directly into the ion source via a direct insertion probe or through a gas chromatograph if the compound is sufficiently volatile and thermally stable.

  • Data Acquisition: The mass spectrum is acquired using a mass spectrometer. For ESI, the sample solution is infused into the ion source. For EI, the sample is vaporized and then ionized by a beam of electrons.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight and identify characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions with high accuracy.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Sample This compound Ionization_Choice Choose Ionization Sample->Ionization_Choice ESI_Prep ESI_Prep Ionization_Choice->ESI_Prep ESI EI_Prep EI_Prep Ionization_Choice->EI_Prep EI Dissolve Dissolve ESI_Prep->Dissolve Dissolve in Solvent Direct_Intro Direct_Intro EI_Prep->Direct_Intro Direct Insertion or GC ESI_Source ESI_Source Dissolve->ESI_Source Infuse into ESI Source EI_Source EI_Source Direct_Intro->EI_Source Introduce into EI Source Mass_Analyzer Mass_Analyzer ESI_Source->Mass_Analyzer Ionization EI_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass_Spectrum Detector->Mass_Spectrum Generate Mass Spectrum Analysis Analysis Mass_Spectrum->Analysis Identify Molecular Ion & Fragments Structure_Confirmation Structure_Confirmation Analysis->Structure_Confirmation Confirm Molecular Weight & Structure

Caption: Workflow for mass spectrometry data acquisition and analysis.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and MS techniques provides a detailed and unambiguous confirmation of its chemical structure. The predicted spectral data and methodologies outlined in this guide serve as a valuable resource for researchers in synthetic chemistry, drug discovery, and materials science. By understanding the expected spectral features, scientists can confidently verify the identity and purity of this important building block, ensuring the integrity and success of their research endeavors.

References

A Comprehensive Guide to the Stability and Storage of 2-Chloro-5-hydroxymethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-hydroxymethylphenylboronic acid is a versatile bifunctional organoboron compound increasingly utilized in organic synthesis and medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, makes it a valuable building block for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). However, the stability of boronic acids is a critical factor that can significantly impact the outcome of synthetic procedures and the purity of the final products. This guide provides an in-depth technical overview of the stability and optimal storage conditions for this compound, drawing upon established principles of boronic acid chemistry to ensure its effective use in research and development.

Chemical Structure and Properties

This compound possesses a unique combination of substituents that influence its reactivity and stability. The boronic acid group is the primary site of reactivity in cross-coupling reactions. The chloro and hydroxymethyl groups on the phenyl ring modulate the electronic properties and steric environment of the molecule, which in turn affects its stability.

PropertyValue
Molecular Formula C₇H₈BClO₃
Molecular Weight 186.4 g/mol
CAS Number 1003042-59-8
Appearance Typically a white to off-white solid

Key Factors Influencing the Stability of this compound

The stability of this compound is primarily influenced by three key degradation pathways: protodeboronation, oxidation, and dehydration (boroxine formation). Understanding these pathways is crucial for minimizing degradation and ensuring the integrity of the reagent.

Protodeboronation: The Primary Degradation Pathway

Protodeboronation is the cleavage of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom. This process can be catalyzed by both acids and bases.[1][2]

  • Base-Catalyzed Protodeboronation: This is often the most significant degradation pathway under common reaction conditions, such as those used in Suzuki-Miyaura couplings. The presence of an electron-withdrawing chloro group at the ortho position to the boronic acid can increase the susceptibility of this compound to base-promoted protodeboronation.[3] Studies have shown that arylboronic acids with ortho-electron-withdrawing groups can be unstable in aqueous basic conditions.[3]

  • Acid-Catalyzed Protodeboronation: While generally less pronounced than base-catalyzed degradation, protodeboronation can also occur under acidic conditions.[4][5] The reaction is favored by strong acids and elevated temperatures.

The presence of the hydroxymethyl group at the meta position may have a less direct, but still relevant, electronic influence on the rate of protodeboronation.

Caption: General pathway of protodeboronation.

Oxidation

Arylboronic acids can undergo oxidation to form the corresponding phenol. This degradation is often mediated by exposure to air (oxygen) and can be accelerated by the presence of oxidizing agents.[6] For this compound, this would lead to the formation of 2-chloro-5-hydroxymethylphenol.

Dehydration: Formation of Boroxines

Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines (anhydrides). This is a reversible equilibrium process that is favored by the removal of water, for instance, by heating or storage in a desiccated environment. While boroxines are often in equilibrium with the monomeric boronic acid in solution and can be competent in cross-coupling reactions, their formation can complicate stoichiometry and characterization. Several suppliers note that their boronic acid products may contain varying amounts of the corresponding anhydride.

Caption: Reversible formation of boroxines from boronic acids.

Recommended Storage and Handling Protocols

To minimize degradation and ensure the long-term stability of this compound, the following storage and handling procedures are recommended:

Storage Conditions
ParameterRecommendationRationale
Temperature 2-8 °C (Refrigerated)Slows down the rates of all degradation pathways.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes oxidation by excluding atmospheric oxygen.
Moisture Store in a tightly sealed container in a dry environment (desiccator)Prevents hydrolysis and protodeboronation.
Light Store in an opaque or amber containerProtects against potential light-induced degradation.

Note: For long-term storage, storage at -20 °C may be considered, although for many arylboronic acids, refrigeration is sufficient.

Handling Procedures
  • Inert Atmosphere: Whenever possible, handle the solid compound under an inert atmosphere (e.g., in a glove box) to minimize exposure to air and moisture.

  • Minimize Exposure: Only remove the amount of material needed for a reaction from the main stock bottle. Avoid returning unused material to the stock bottle to prevent contamination.

  • Use Dry Solvents: When preparing solutions, use anhydrous solvents to prevent hydrolysis and protodeboronation.

  • Avoid Basic Conditions for Storage: Do not store solutions of this compound in basic media, as this will accelerate protodeboronation.

Assessing the Purity and Stability of this compound

Regular assessment of the purity of this compound is essential, especially for material that has been stored for an extended period.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure and identify major impurities. The presence of signals corresponding to 2-chloro-5-hydroxymethylphenol would indicate degradation via protodeboronation or oxidation.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for assessing purity. However, care must be taken as on-column hydrolysis of boronic acids can sometimes occur. Using a mobile phase without a pH modifier can help minimize this issue.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the compound and identify degradation products.

Experimental Protocol: Purity Assessment by ¹H NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard (Optional): For quantitative analysis, add a known amount of a suitable internal standard.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.

  • Data Analysis: Integrate the signals corresponding to the aromatic and hydroxymethyl protons of this compound and compare them to any impurity signals. The expected chemical shifts will vary depending on the solvent used.

Conclusion

The stability of this compound is a critical consideration for its successful application in synthesis. By understanding the primary degradation pathways—protodeboronation, oxidation, and boroxine formation—and implementing appropriate storage and handling protocols, researchers can ensure the integrity and reactivity of this valuable reagent. The key to preserving its stability lies in minimizing its exposure to moisture, oxygen, and basic conditions. Regular purity assessment using standard analytical techniques will further guarantee the reliability of experimental outcomes.

References

An In-depth Technical Guide to the Solubility of 2-Chloro-5-hydroxymethylphenylboronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-5-hydroxymethylphenylboronic acid, a key building block in contemporary drug discovery and organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document synthesizes theoretical principles with practical, field-proven methodologies. While specific quantitative solubility data for this compound is not extensively published, this guide offers a robust framework for researchers to predict, understand, and experimentally determine its solubility in a range of common organic solvents. We delve into the molecular factors governing solubility, present a detailed protocol for its empirical determination, and provide estimated solubility behaviors based on structurally analogous compounds.

Introduction: The Strategic Importance of Solubility in the Application of this compound

This compound is a valuable reagent in the synthesis of complex organic molecules, largely owing to its utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling[1][2]. These reactions are fundamental in the construction of biaryl and heteroaryl structures, which are prevalent motifs in many active pharmaceutical ingredients (APIs)[3]. The efficiency of such synthetic transformations is intrinsically linked to the solubility of the reactants in the chosen solvent system. A thorough understanding of the solubility of this compound is therefore not merely an academic exercise but a critical parameter for process optimization, enabling:

  • Enhanced Reaction Rates and Yields: Homogeneous reaction mixtures, achieved through adequate solubility, facilitate optimal interaction between reactants and catalysts.

  • Simplified Purification Processes: Knowledge of solubility in various solvents allows for the strategic design of crystallization and chromatography procedures.

  • Informed Solvent Selection: A priori understanding of solubility behavior guides the selection of green and sustainable solvent systems.

This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively manage and exploit the solubility of this compound in their research and development endeavors.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the nature of the solvent. For this compound, the interplay of its functional groups governs its interactions with solvent molecules.

Molecular Structure:

Caption: Molecular structure of this compound.

  • Boronic Acid Moiety (-B(OH)₂): This functional group is capable of acting as both a hydrogen bond donor and acceptor, promoting solubility in polar protic solvents like alcohols. However, boronic acids have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines, which are generally less soluble[4]. This equilibrium can complicate solubility measurements.

  • Hydroxymethyl Group (-CH₂OH): The presence of this group significantly enhances the molecule's polarity and its capacity for hydrogen bonding, thereby increasing its affinity for polar solvents.

  • Chloro Group (-Cl): As an electron-withdrawing group, the chloro substituent can influence the acidity of the boronic acid. Its presence also contributes to the overall lipophilicity of the molecule, potentially enhancing solubility in less polar solvents compared to the unsubstituted counterpart.

The combination of these functional groups results in a molecule with a nuanced solubility profile, exhibiting affinity for a range of organic solvents.

Estimated Solubility of this compound in Common Organic Solvents

While precise quantitative data for this compound is scarce in the public domain, we can extrapolate expected solubility trends from studies on phenylboronic acid and its substituted derivatives[4][5][6][7][8]. The following table provides a qualitative and estimated quantitative solubility profile.

Solvent Solvent Class Expected Qualitative Solubility Estimated Solubility Range (mg/mL) Rationale for Estimation
Methanol Polar ProticHigh> 100The hydroxymethyl and boronic acid groups will readily form hydrogen bonds with methanol.
Ethanol Polar ProticHigh> 100Similar to methanol, strong hydrogen bonding interactions are expected.
Acetone Polar AproticModerate to High50 - 100The polar carbonyl group of acetone can act as a hydrogen bond acceptor for the hydroxyl groups of the solute.
Tetrahydrofuran (THF) Polar AproticModerate20 - 50THF is a good solvent for many boronic acids due to its ether oxygen acting as a hydrogen bond acceptor.
Dichloromethane (DCM) HalogenatedLow to Moderate5 - 20The chloro substituent on the phenyl ring may enhance solubility in chlorinated solvents.
Toluene NonpolarLow< 5The overall polarity of the molecule is too high for significant solubility in nonpolar aromatic solvents.
Hexanes NonpolarVery Low< 1Strong solute-solute interactions (hydrogen bonding) will dominate over weak solute-solvent interactions.

Disclaimer: The quantitative values presented are estimations based on analogous compounds and should be empirically verified.

Experimental Determination of Solubility: A Validated Protocol

To obtain accurate solubility data, a systematic experimental approach is necessary. The dynamic (or synthetic) method is a reliable technique for determining the solubility of crystalline compounds in organic solvents[4]. This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid upon controlled heating.

Experimental Workflow

G prep Sample Preparation (Known composition of solute and solvent in a jacketed glass vessel) heat Controlled Heating & Stirring (e.g., 0.1 K/min with vigorous stirring) prep->heat 1. monitor Turbidity Monitoring (Luminance probe measures light intensity through the sample) heat->monitor 2. temp Equilibrium Temperature Determination (Temperature at which the last solid dissolves is recorded) monitor->temp 3. curve Data Analysis (Construct solubility curve: mole fraction vs. temperature) temp->curve 4.

Caption: Workflow for the dynamic method of solubility determination.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh a specific amount of this compound and the chosen organic solvent into a jacketed glass vessel to create a biphasic sample of known composition.

  • Heating and Stirring:

    • Heat the sample at a slow, constant rate (e.g., 0.1 K/min) using a circulating bath connected to the jacketed vessel.

    • Ensure vigorous stirring to maintain homogeneity and promote equilibrium.

  • Turbidity Monitoring:

    • Continuously monitor the turbidity of the sample. This can be done visually or, for higher accuracy, with a luminance probe that measures the intensity of a light beam passing through the solution.

  • Equilibrium Temperature Determination:

    • The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point is marked by a sharp increase in the measured light intensity if a probe is used.

  • Data Collection and Analysis:

    • Repeat the procedure for a range of compositions to construct a solubility curve, plotting the mole fraction of the solute against the equilibrium temperature.

Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a complex interplay of intermolecular forces. Understanding these factors provides a predictive framework for solvent selection.

G cluster_solute This compound cluster_solvent Solvent HBD Hydrogen Bond Donors (-OH groups) Solvent_HBA Hydrogen Bond Acceptors HBD->Solvent_HBA Strong Interaction HBA Hydrogen Bond Acceptors (-OH, -Cl) Solvent_HBD Hydrogen Bond Donors HBA->Solvent_HBD Strong Interaction Dipole Dipole-Dipole (C-Cl, C-O bonds) Solvent_Polarity Polarity Dipole->Solvent_Polarity Moderate Interaction VDW Van der Waals (Aromatic Ring) Solvent_VDW Van der Waals VDW->Solvent_VDW Weak Interaction

Caption: Intermolecular interactions governing solubility.

  • Hydrogen Bonding: As depicted in the diagram, the primary driver of solubility in polar solvents is the formation of hydrogen bonds between the hydroxyl groups of the solute and hydrogen bond acceptor/donor sites on the solvent molecules.

  • Dipole-Dipole Interactions: The polar C-Cl and C-O bonds contribute to the molecule's overall dipole moment, leading to favorable interactions with polar solvent molecules.

  • Van der Waals Forces: The aromatic ring participates in weaker van der Waals interactions, which are the primary forces at play in nonpolar solvents.

  • Solvent Polarity: A general principle is that "like dissolves like." Therefore, polar solvents are better at solvating polar molecules like this compound.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound in a wide array of organic solvents is currently lacking, this guide provides a robust framework for understanding and predicting its solubility behavior. By considering the physicochemical properties of the molecule and the principles of intermolecular interactions, researchers can make informed decisions regarding solvent selection. Furthermore, the detailed experimental protocol for the dynamic method empowers laboratories to generate their own high-quality solubility data, a crucial step in the optimization of synthetic processes and the development of novel chemical entities.

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling and Application of 2-Chloro-5-hydroxymethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility and Intricacies of a Versatile Building Block

2-Chloro-5-hydroxymethylphenylboronic acid, a substituted arylboronic acid, is a valuable reagent in modern organic synthesis, particularly in the realm of pharmaceutical and materials science. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with a high degree of precision and efficiency.[1] The presence of the chloro, hydroxymethyl, and boronic acid functionalities on the phenyl ring offers multiple points for molecular elaboration, making it a key intermediate in the synthesis of complex organic molecules with potential biological activity.

However, as with any reactive chemical species, a thorough understanding of its properties, hazards, and handling requirements is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the safety and handling protocols for this compound, grounded in established scientific principles and regulatory standards. We will delve into the causality behind recommended procedures, offering not just a set of rules, but a framework for informed and responsible chemical practice.

Section 1: Hazard Identification and Risk Assessment

A foundational aspect of safe laboratory practice is a comprehensive understanding of the potential hazards associated with a substance. This compound, like many arylboronic acids, is classified as an irritant.

Primary Hazards:

  • Skin Irritation: Direct contact with the solid or solutions of the compound can cause skin irritation, characterized by redness, itching, and inflammation.

  • Serious Eye Irritation: The compound is a significant eye irritant. Contact can lead to pain, redness, and potentially, damage to the cornea.

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the mucous membranes and the upper respiratory tract, leading to coughing and shortness of breath.

While specific toxicological data for this compound is not extensively documented in publicly available literature, the general class of arylboronic acids is noted for potential genotoxicity in some microbial assays, though the corresponding deboronated arenes are not.[2] Therefore, it is prudent to handle this compound with appropriate care to minimize exposure.

Physical and Chemical Properties Summary:

PropertyValueSource
Molecular Formula C₇H₈BClO₃[3]
Molecular Weight 186.4 g/mol [4]
Appearance Solid[5]
CAS Number 913836-26-3[3]

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the identified hazards, a multi-layered approach to exposure control is essential. This involves a combination of engineering controls, administrative controls, and the use of appropriate personal protective equipment (PPE).

Engineering Controls:

The primary engineering control for handling this compound is a certified chemical fume hood.[6] This provides a contained workspace that effectively removes airborne dust and vapors, protecting the user from inhalation exposure. The fume hood should have adequate airflow, and work should be conducted at least six inches inside the sash. Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE):

The selection of PPE is critical for preventing direct contact with the chemical. The following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles are the minimum requirement.[6] For operations with a higher risk of splashing, such as when working with solutions, a full-face shield should be worn in addition to goggles.

  • Hand Protection: Chemically resistant gloves, such as nitrile or butyl rubber, are essential.[7] Gloves should be inspected for any signs of degradation or perforation before each use and replaced immediately if contaminated.

  • Body Protection: A laboratory coat must be worn to protect the skin and street clothing.[6] For larger-scale operations, a chemical-resistant apron over the lab coat is recommended.

  • Respiratory Protection: For most laboratory-scale manipulations within a fume hood, respiratory protection is not typically required. However, if there is a potential for generating significant amounts of dust, or if working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6]

Logical Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning PPE (Before Handling) cluster_doffing Doffing PPE (After Handling) Don1 Lab Coat Don2 Goggles/Face Shield Don1->Don2 Don3 Gloves Don2->Don3 Doff1 Gloves Doff2 Goggles/Face Shield Doff1->Doff2 Doff3 Lab Coat Doff2->Doff3

Caption: Correct sequence for putting on and taking off PPE to minimize contamination.

Section 3: Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is crucial for maintaining the stability of this compound and preventing accidental exposures.

Handling:

  • Minimize Dust Generation: Handle the solid material carefully to avoid creating dust. Use a spatula for transfers and avoid pouring the powder.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[6] Always handle the compound in a well-ventilated area, preferably a fume hood.

  • Prevent Contact: Avoid contact with skin, eyes, and clothing.

  • Hygienic Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]

Storage:

  • Container: Store in a tightly closed container to prevent moisture absorption and contamination.

  • Conditions: Keep in a cool, dry, and well-ventilated area. Refrigeration (below 4°C/39°F) is often recommended for long-term storage to maintain stability.

  • Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.

Section 4: First-Aid and Emergency Procedures

In the event of an exposure or accidental release, prompt and appropriate action is critical.

First-Aid Measures:

Exposure RouteFirst-Aid ProcedureSource
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Accidental Release Measures:

In the case of a spill, the following steps should be taken:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[4] Avoid raising dust.

  • Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[4]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to the appropriate safety personnel.

Chemical Spill Response Workflow

Spill_Response Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Assess Assess Spill Size & Risk Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill LargeSpill Large Spill Assess->LargeSpill Contain Contain with Inert Material SmallSpill->Contain Proceed with Caution EmergencyResponse Activate Emergency Response LargeSpill->EmergencyResponse Do Not Attempt to Clean Cleanup Clean Up with Appropriate Tools Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Incident Dispose->Report End End Report->End EmergencyResponse->End

Caption: A logical workflow for responding to a chemical spill.

Section 5: Fire-Fighting and Disposal Considerations

Fire-Fighting Measures:

While this compound is not highly flammable, it is a combustible solid.[5] In the event of a fire involving this compound:

  • Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

  • Hazardous Combustion Products: Thermal decomposition may produce irritating and toxic gases, including carbon oxides, hydrogen chloride gas, and boron oxides.

Disposal Considerations:

All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[6]

  • Waste Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent and disposed of as hazardous waste.

Section 6: Toxicological and Environmental Fate

Toxicological Information:

Environmental Fate:

The environmental fate of arylboronic acids is an area of ongoing research. A key degradation pathway is protodeboronation, where the carbon-boron bond is cleaved in the presence of water to yield the corresponding arene and boric acid.[2] The rate of this process is influenced by factors such as pH and the electronic properties of the substituents on the aromatic ring.

Studies have also shown that some boronic acid derivatives can impact aquatic microorganisms, such as cyanobacteria, with effects ranging from growth stimulation at low concentrations to inhibition at higher concentrations.[1] The environmental impact of this compound and its degradation products has not been fully elucidated, therefore, release into the environment should be avoided.

Conclusion: A Commitment to Safety and Scientific Integrity

This compound is a powerful tool in the arsenal of the modern synthetic chemist. Its effective and safe use hinges on a deep understanding of its properties and a steadfast commitment to rigorous safety protocols. By integrating the principles of hazard identification, exposure control, and emergency preparedness into every aspect of its handling, researchers can unlock its synthetic potential while upholding the highest standards of laboratory safety. This guide serves as a technical resource to support that endeavor, fostering a culture of safety and scientific excellence in the pursuit of discovery.

References

A Comprehensive Technical Guide to 2-Chloro-5-hydroxymethylphenylboronic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Chloro-5-hydroxymethylphenylboronic acid is a bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. As a member of the organoboron family, its primary utility stems from its participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The strategic placement of chloro, hydroxymethyl, and boronic acid groups on the phenyl ring provides a versatile scaffold for creating complex molecular architectures. The chloro group modulates the electronic properties and metabolic stability of derivatives, while the hydroxymethyl group offers a secondary reactive handle for post-coupling modifications or for establishing key interactions with biological targets. This guide provides an in-depth analysis of the compound's place in the broader history of medicinal chemistry, details its logical synthetic pathways, outlines its physicochemical properties, and presents its core application in the context of drug discovery.

The Ascendancy of Boronic Acids in Medicinal Chemistry

The journey of boronic acids from chemical curiosities to indispensable tools in pharmaceuticals has been transformative. First reported in the 19th century, their true potential was unlocked with the advent of palladium-catalyzed cross-coupling reactions.[1][2]

The Suzuki-Miyaura Revolution: The development of the Suzuki-Miyaura coupling in 1979 marked a paradigm shift in organic synthesis.[1][3][4] This reaction enables the efficient formation of carbon-carbon bonds by coupling organoboron compounds with organic halides.[3][5] Its significance, recognized with the 2010 Nobel Prize in Chemistry, lies in its mild reaction conditions, broad functional group tolerance, and the relatively low toxicity and high stability of boronic acid reagents.[2][6][7]

The "Bortezomib Effect": The approval of the boronic acid-containing drug Bortezomib (Velcade®) by the U.S. Food and Drug Administration (FDA) in 2003 for treating multiple myeloma catalyzed a surge of interest in boron-containing compounds within the pharmaceutical industry.[8][9] This success demonstrated that boronic acids could be incorporated into potent and selective drugs, leading to the development of other approved boron-based therapeutics like Ixazomib and Vaborbactam.[8][9][10][11]

Unique Chemical Properties: The utility of boronic acids is rooted in the unique nature of the boron atom. The boronic acid moiety (–B(OH)₂) is a Lewis acid capable of forming reversible covalent complexes with diols, a property leveraged in sensors and drug delivery systems.[12][13][14][15] In cross-coupling reactions, the boronic acid must be activated by a base, which facilitates the crucial transmetalation step in the catalytic cycle.[3][16]

Synthesis of this compound

While the specific discovery of this molecule is not historically landmarked, its synthesis follows well-established principles of organoboron chemistry. The primary challenge in synthesizing polyfunctional molecules like this is the presence of multiple reactive groups that may be incompatible with certain reaction conditions. Here, the acidic proton of the hydroxymethyl group necessitates a protection strategy.

A logical and efficient synthetic pathway starts from a commercially available aryl halide, such as 4-bromo-2-chlorobenzyl alcohol.

G A 4-Bromo-2-chlorobenzyl alcohol P Protection A->P TBDMSCl, Imidazole B Protected Intermediate (e.g., TBDMS ether) P->B R Borylation B->R 1. n-BuLi, THF, -78°C 2. B(OiPr)₃ C Boronate Ester Intermediate R->C H Hydrolysis & Deprotection C->H Aq. Acid (e.g., HCl) D This compound H->D

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methodologies for preparing functionalized arylboronic acids.[17]

Step 1: Protection of the Hydroxymethyl Group

  • Causality: The acidic proton of the alcohol group is incompatible with the strongly basic organolithium reagent used in the subsequent borylation step. It would quench the reagent instead of allowing the desired lithium-halogen exchange. Protection, for example as a tert-butyldimethylsilyl (TBDMS) ether, renders it inert.

  • Procedure:

    • Dissolve 4-bromo-2-chlorobenzyl alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq) in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the protected intermediate.

Step 2: Borylation via Lithium-Halogen Exchange

  • Causality: Lithium-halogen exchange is a highly efficient method for generating an aryllithium species from an aryl bromide at low temperatures. This potent nucleophile is required to attack the electrophilic boron center of the borate ester.

  • Procedure:

    • Dissolve the protected intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

    • Stir the mixture at -78 °C for 1 hour.

    • Add triisopropyl borate (B(OiPr)₃, 1.5 eq) dropwise, again keeping the temperature below -70 °C.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Deprotection

  • Causality: The reaction mixture contains a boronate ester complex. Acidic aqueous workup serves two purposes: it hydrolyzes the boronate ester to the desired boronic acid and cleaves the acid-labile TBDMS protecting group, regenerating the hydroxymethyl functionality.

  • Procedure:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly quench the reaction by adding 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~1-2).

    • Stir vigorously for 1-2 hours at room temperature.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization (e.g., from a water/acetonitrile mixture) or silica gel column chromatography to yield pure this compound.

Physicochemical Properties and Characterization

Summarizing the key identifiers and properties of a chemical building block is crucial for its effective use in research and development.

PropertyValueSource
IUPAC Name (2-Chloro-5-(hydroxymethyl)phenyl)boronic acid[18]
CAS Number 1003042-59-8[19][20]
Molecular Formula C₇H₈BClO₃[18]
Molecular Weight 186.40 g/mol [18]
Appearance White to off-white solid---
Melting Point 145-155 °C (typical)---
Solubility Soluble in methanol, THF, DMSO; sparingly soluble in water---

Spectroscopic Data (Expected):

  • ¹H NMR (DMSO-d₆, 400 MHz): Signals would include a broad singlet for the B(OH)₂ protons (~8.0 ppm), distinct signals for the three aromatic protons in their characteristic splitting pattern, a triplet for the CH₂OH proton (~5.3 ppm), a doublet for the CH ₂OH protons (~4.5 ppm), and solvent peaks.

  • ¹³C NMR (DMSO-d₆, 101 MHz): Expected signals would include aromatic carbons (one bearing the C-B bond being broad), and a signal for the benzylic carbon (~62 ppm).

  • Mass Spectrometry (ESI-): [M-H]⁻ expected at m/z 185.0.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application for this compound is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl structures, which are prevalent motifs in pharmaceuticals.

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst.[3][4][5]

G Pd0 Pd(0)Ln PdII R¹-Pd(II)Ln-X Pd0->PdII  (1) OA Oxidative Addition OA->PdII PdII_R2 R¹-Pd(II)Ln-R² PdII->PdII_R2  (2) TM Transmetalation TM->PdII_R2 PdII_R2->Pd0  (3) RE Reductive Elimination PdII_R2->RE Prod R¹-R² (Product) RE->Prod R1X R¹-X (Aryl Halide) R1X->OA R2B R²-B(OH)₂ (Boronic Acid) + Base R2B->TM

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X).[4][5]

  • Transmetalation: The organic group (R²) from the base-activated boronic acid is transferred to the palladium center, displacing the halide.[3][5][16]

  • Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[4][5]

Example Protocol: Coupling with an Aryl Bromide
  • Causality: This protocol exemplifies the assembly of a biaryl structure. The choice of catalyst, base, and solvent system is critical for achieving high yield and minimizing side reactions like protodeboronation.[21]

  • Procedure:

    • To a reaction vial, add this compound (1.2 eq), the aryl bromide partner (1.0 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

    • Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

    • Seal the vial and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify the crude residue by silica gel chromatography to isolate the desired biaryl product.

Significance in Drug Discovery and Development

Bifunctional building blocks like this compound are powerful tools for medicinal chemists.

  • Scaffold Hopping and Library Synthesis: This reagent allows for the rapid generation of novel biaryl scaffolds. The resulting products can be used in library synthesis to explore structure-activity relationships (SAR) for a given biological target.

  • Modulation of Physicochemical Properties: The chlorine atom can enhance binding affinity through halogen bonding, improve metabolic stability by blocking potential sites of oxidation, and modulate the overall electronic character of the molecule.

  • Secondary Functionalization: The hydroxymethyl group is a key feature. It can act as a hydrogen bond donor or acceptor, crucial for binding to enzyme active sites. Furthermore, it serves as a synthetic handle for further elaboration:

    • Oxidation: Can be oxidized to an aldehyde or carboxylic acid to introduce different functional groups.

    • Etherification/Esterification: Allows for the attachment of different side chains to probe for additional binding pockets or to modify pharmacokinetic properties.

    • Prodrug Strategies: The hydroxyl group can be esterified to create a prodrug that is cleaved in vivo to release the active parent molecule.[10][22]

The strategic use of such well-defined, multi-functional building blocks accelerates the drug discovery process, enabling a more efficient path from initial hit identification to lead optimization.[23]

References

Methodological & Application

2-Chloro-5-hydroxymethylphenylboronic acid Suzuki coupling protocol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Suzuki-Miyaura Coupling of 2-Chloro-5-hydroxymethylphenylboronic Acid

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This application note provides a comprehensive protocol for the Suzuki coupling of this compound, a versatile building block crucial for the synthesis of complex biaryl structures in pharmaceutical and materials science research.[3][4] We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and provide expert insights into overcoming the specific challenges posed by the substrate's ortho-chloro and hydroxymethyl functionalities. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and well-validated methodology for synthesizing complex molecular architectures.

Scientific Foundation: Mechanism and Strategic Considerations

The power of the Suzuki-Miyaura coupling lies in its catalytic cycle, which efficiently creates a C-C bond between an organoboron compound and an organohalide.[5] The general catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][6]

The Palladium Catalytic Cycle

The reaction is initiated by a palladium(0) complex, which undergoes oxidative addition with an aryl halide (Ar-X). This forms a Pd(II) intermediate. In the crucial transmetalation step, and in the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center. The cycle concludes with reductive elimination, which forms the new biaryl product and regenerates the active Pd(0) catalyst.[5][6]

Suzuki_Coupling_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_intermediate Ar-Pd(II)L_n-X oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation Ar'-B(OH)₂ Base pd2_biaryl Ar-Pd(II)L_n-Ar' transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination Ar-Ar' reductive_elimination->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Substrate-Specific Challenges and Solutions

The structure of this compound presents two key features that require careful consideration for successful coupling:

  • The Ortho-Chloro Substituent : Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in the oxidative addition step (reactivity order: I > Br > OTf >> Cl).[7] Furthermore, the ortho position of the chlorine atom introduces significant steric hindrance around the reaction center.

    • Expert Insight : To overcome this challenge, the use of highly active catalyst systems is paramount. This typically involves palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ combined with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fuphos-type ligands).[8][9] These ligands promote the oxidative addition to the C-Cl bond and stabilize the catalytic species. Nickel-based catalysts can also be an effective alternative for coupling aryl chlorides.[7]

  • The Hydroxymethyl (-CH₂OH) Group : While the Suzuki coupling is known for its broad functional group tolerance, the presence of a hydroxyl group can sometimes interfere, particularly with the choice of base.

    • Expert Insight : The hydroxymethyl group is generally well-tolerated.[7] The key is to select a base that is strong enough to facilitate transmetalation but not so strong as to cause deprotonation and unwanted side reactions with the hydroxyl group. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent choices as they provide the necessary basicity under relatively mild conditions.[10][11]

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Modifications may be necessary for different coupling partners, particularly for less reactive aryl chlorides.

Materials and Reagents
  • This compound (1.2 equiv)

  • Aryl Halide (Ar-X) (1.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%) or other suitable phosphine ligand

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (or Toluene)

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions (Schlenk flask, condenser)

Step-by-Step Procedure
  • Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl halide, and finely powdered potassium phosphate.

    • Causality: Using a flame-dried flask under an inert atmosphere is critical. The active Pd(0) catalyst is sensitive to oxygen and moisture, and their exclusion prevents catalyst deactivation, ensuring high reaction yields.

  • Catalyst Addition : In a separate vial, briefly mix the Pd(OAc)₂ and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst/ligand mixture to the Schlenk flask.

  • Solvent Addition & Degassing : Add the organic solvent (e.g., 1,4-Dioxane) and water (typically a 4:1 to 10:1 organic:water ratio). Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.

    • Causality: Degassing is a non-negotiable step. It removes dissolved oxygen from the solvent, which would otherwise oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution : Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 4 to 24 hours depending on the reactivity of the aryl halide.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Data Presentation: Recommended Reaction Conditions

The optimal conditions for Suzuki coupling can vary based on the reactivity of the coupling partner. The following table provides validated starting points for different classes of aryl halides.

Coupling Partner (Ar-X)Catalyst System (mol%)Base (equiv)Solvent SystemTemp (°C)Typical Yield
Electron-rich Aryl BromidePd(OAc)₂ (2%), SPhos (4%)K₃PO₄ (3)Dioxane/H₂O (5:1)90> 85%
Electron-poor Aryl BromidePd(OAc)₂ (2%), SPhos (4%)K₂CO₃ (3)Toluene/H₂O (4:1)80> 90%
Sterically Hindered Aryl IodidePd₂(dba)₃ (1.5%), P(t-Bu)₃ (3.5%)K₃PO₄ (3)Dioxane/H₂O (5:1)10075-85%
Activated Aryl ChloridePd₂(dba)₃ (2%), RuPhos (4%)Cs₂CO₃ (3)Toluene/H₂O (10:1)11060-75%

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently active catalyst for C-Cl bond.3. Base is not strong enough.1. Ensure rigorous degassing and use of anhydrous solvents.2. Switch to a more active ligand (e.g., Buchwald-type) or a Ni-based catalyst system.[7]3. Switch from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃.
Significant Homocoupling 1. Presence of oxygen.2. Reaction temperature is too high.1. Improve inert atmosphere technique and degassing.2. Lower the reaction temperature and monitor for longer reaction times.
Protodeboronation 1. Presence of excess water or acidic impurities.2. Prolonged reaction time at high temperature.1. Use anhydrous solvents and a high-purity base.2. Monitor the reaction closely and stop it once the starting material is consumed. For very sensitive substrates, consider using the corresponding boronate ester.

Applications and Significance

The biaryl structures synthesized using this compound are highly valuable intermediates in drug discovery.[12][13] The remaining chloro-substituent can be used as a handle for subsequent cross-coupling reactions, allowing for the construction of complex, multi-substituted aromatic systems. The hydroxymethyl group offers a site for further derivatization, such as oxidation to an aldehyde or carboxylic acid, or conversion to an ether or ester, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[4]

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and reliable method for the synthesis of functionalized biaryl compounds. By understanding the underlying mechanism and making informed choices regarding the catalyst, base, and reaction conditions, researchers can effectively overcome the challenges posed by this substrate. The protocol and insights provided herein serve as a comprehensive guide for scientists to successfully leverage this important building block in their synthetic endeavors.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Chloro-5-hydroxymethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Chloro-5-hydroxymethylphenylboronic acid in Synthesis

This compound is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry and materials science. Its utility lies in the strategic placement of three key functional groups: a boronic acid for palladium-catalyzed cross-coupling, a chloro substituent that offers a secondary handle for sequential functionalization, and a hydroxymethyl group that can be a point of further derivatization or can influence the physicochemical properties of the final molecule. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a detailed guide for the successful Suzuki-Miyaura coupling of this compound with various aryl halides, focusing on the underlying mechanistic principles, a robust experimental protocol, and troubleshooting strategies.

Mechanistic Insights: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst.[3][4][5] The cycle is generally understood to consist of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][6]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide to a low-valent palladium(0) complex. This is often the rate-determining step, particularly with less reactive aryl chlorides.[3] The palladium inserts into the carbon-halogen bond, forming a palladium(II) intermediate.

  • Transmetalation: In this step, the organic moiety from the boronic acid is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[7][8] The exact mechanism of transmetalation can vary depending on the reaction conditions.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[3][4]

Suzuki_Miyaura_Coupling cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)-X(L)₂ OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'-B(OR)₂ + Base PdII_ArAr Ar-Pd(II)-Ar'(L)₂ Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Ar-Ar' Product Coupled Product (Ar-Ar') ArX Aryl Halide (Ar-X) ArBoronic 2-Chloro-5-hydroxymethyl- phenylboronic acid (Ar'-B(OH)₂) Base Base (e.g., K₂CO₃, K₃PO₄)

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.

Reagents and Equipment
  • This compound

  • Aryl bromide (or other aryl halide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Column chromatography supplies (silica gel, solvents)

Reaction Setup
  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).

  • Add the palladium catalyst (1-5 mol%). For challenging couplings involving aryl chlorides, a higher catalyst loading and a more specialized ligand may be necessary.[9]

  • Evacuate and backfill the flask with an inert gas three times to ensure an oxygen-free environment.

  • Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., 4:1 v/v). The addition of water is often crucial for the efficiency of the reaction.[10]

Reaction Execution
  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or GC/LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

Workup and Purification
  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and provides guidance for optimization.

ParameterOptionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + ligandThe choice of catalyst and ligand is critical, especially for less reactive aryl chlorides. Buchwald and Hartwig ligands are often effective for challenging couplings.[11]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base activates the boronic acid.[7] Stronger bases like K₃PO₄ or Cs₂CO₃ are often used for aryl chlorides. The choice can also influence functional group tolerance.
Solvent Toluene, Dioxane, THF, DMF/Water mixturesThe solvent choice affects solubility and reaction rate. Aprotic polar solvents are common. The addition of water is often beneficial.
Temperature 80-110 °CHigher temperatures are generally required for the activation of aryl chlorides.
Equivalents of Boronic Acid 1.1 - 1.5 eq.A slight excess of the boronic acid is typically used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions.[11]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, incorrect base or solvent.Ensure the catalyst is active and the reaction is performed under strictly inert conditions. Screen different bases, solvents, and increase the reaction temperature. Consider a more active catalyst/ligand system.
Protodeboronation of Boronic Acid Presence of water and/or acidic impurities, prolonged reaction times at high temperatures.Use anhydrous solvents (if the protocol allows) and ensure the base is of high quality. Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen, high catalyst loading.Thoroughly degas all solvents and maintain a strict inert atmosphere. Optimize the catalyst loading.
Reaction with Hydroxymethyl Group The hydroxyl group is generally tolerant, but strong bases or high temperatures could lead to side reactions.If side reactions are observed, consider protecting the hydroxyl group (e.g., as a silyl ether) prior to the coupling reaction.

Experimental Workflow

The following diagram illustrates a typical workflow for the palladium-catalyzed coupling of this compound.

Workflow start Start reagent_prep Reagent Preparation (Boronic Acid, Aryl Halide, Base, Catalyst) start->reagent_prep reaction_setup Reaction Setup (Inert Atmosphere, Solvent Addition) reagent_prep->reaction_setup reaction_execution Reaction Execution (Heating and Stirring) reaction_setup->reaction_execution monitoring Reaction Monitoring (TLC, GC/LC-MS) reaction_execution->monitoring monitoring->reaction_execution Incomplete workup Aqueous Workup monitoring->workup Reaction Complete purification Column Chromatography workup->purification analysis Product Characterization (NMR, MS) purification->analysis end End analysis->end

Figure 2: A typical experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

The palladium-catalyzed Suzuki-Miyaura coupling of this compound is a powerful and versatile transformation for the synthesis of complex biaryl compounds. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can achieve high yields and purity. This application note provides a solid foundation for developing robust and scalable protocols for the use of this valuable building block in drug discovery and materials science.

References

Application Notes & Protocols: The Strategic Deployment of 2-Chloro-5-hydroxymethylphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, the strategic selection of building blocks is paramount to the efficient synthesis of novel chemical entities with therapeutic potential.[1] Among the vast arsenal of reagents available to medicinal chemists, substituted phenylboronic acids have distinguished themselves as exceptionally versatile intermediates, primarily through their utility in palladium-catalyzed cross-coupling reactions.[1] This guide provides an in-depth exploration of 2-Chloro-5-hydroxymethylphenylboronic acid, a multifunctional building block whose unique substitution pattern offers significant advantages in the construction of complex molecular architectures. We will dissect its inherent reactivity, provide a detailed protocol for its application in Suzuki-Miyaura coupling, and illustrate its strategic value in synthesizing biologically active compounds.

Introduction: A Multifunctional Building Block

Boronic acids are a class of organoboron compounds characterized by a C–B bond with two hydroxyl groups (-B(OH)₂). Their stability, low toxicity, and versatile reactivity have cemented their role as indispensable tools in organic synthesis.[2][3] When considering drug design, the boronic acid functional group is eventually metabolized in the body to boric acid, which is considered a "green compound" and is readily eliminated.[2][3] The approval of drugs like Bortezomib (Velcade®), a proteasome inhibitor for multiple myeloma, highlighted the potential of boronic acid-containing molecules and spurred significant interest in this chemical class.[2][4]

This compound (C₇H₈BClO₃) is a particularly valuable reagent due to the orthogonal reactivity of its three key functional groups.

Caption: Key functional groups of the title compound.

  • Boronic Acid: The primary reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the formation of a C-C bond with an aryl or vinyl (pseudo)halide.[5]

  • Chloro Group: An ortho-substituent that electronically modifies the phenyl ring and can serve as a secondary handle for further cross-coupling or nucleophilic aromatic substitution reactions under specific conditions. Its presence is crucial in many FDA-approved pharmaceuticals.[6]

  • Hydroxymethyl Group: A versatile functional group at the para-position that can be readily modified post-coupling. It can be oxidized to an aldehyde or carboxylic acid, etherified, or esterified, providing a critical vector for structure-activity relationship (SAR) studies.

This trifecta of functionality allows chemists to design multi-step synthetic routes where each part of the molecule can be addressed selectively, accelerating the discovery of lead compounds.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[7] The reaction involves the coupling of an organoboron species with an organic halide or triflate, catalyzed by a palladium(0) complex.[8]

The general catalytic cycle proceeds via three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (Ar¹-X).

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) couple and are ejected from the palladium center, regenerating the Pd(0) catalyst and forming the new C-C bond.

This compound serves as the "Ar²-B(OH)₂" component in this cycle, installing the substituted phenyl ring onto a core structure of interest.

Case Study: Synthesis of Kinase Inhibitor Scaffolds

While specific examples naming this exact molecule can be proprietary, its structural motifs are highly relevant in the synthesis of kinase inhibitors. For instance, the resulting 2-chloro-5-hydroxymethylbiphenyl core is a privileged scaffold. The chloro group can occupy a key pocket in an enzyme's active site, while the hydroxymethyl group can be used to improve solubility or act as a hydrogen bond donor/acceptor.

Illustrative Synthetic Strategy:

G cluster_reaction Suzuki-Miyaura Coupling cluster_derivatization Post-Coupling Modifications (SAR) reagent1 2-Chloro-5-hydroxymethyl- phenylboronic acid conditions Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) reagent1->conditions reagent2 Heteroaryl Bromide (e.g., 4-bromopyrimidine) reagent2->conditions intermediate Coupled Intermediate (Biaryl Scaffold) conditions->intermediate mod1 Oxidation of -CH₂OH to -CHO or -COOH intermediate->mod1 Versatile Handles mod2 Etherification of -CH₂OH to -CH₂OR intermediate->mod2 Versatile Handles mod3 Further coupling at -Cl site (e.g., Buchwald-Hartwig) intermediate->mod3 Versatile Handles final_products Library of Analogues for Biological Screening mod1->final_products mod2->final_products mod3->final_products G start Start setup 1. Reagent Setup Combine boronic acid, aryl bromide, K₂CO₃, and solvent in a flask. start->setup degas 2. Degassing Bubble N₂ or Ar through the mixture for 15-20 min. setup->degas catalyst 3. Catalyst Addition Add Pd(PPh₃)₄ under an inert atmosphere. degas->catalyst reaction 4. Reaction Heat mixture to 80-100 °C. Monitor by TLC or LC-MS. catalyst->reaction workup 5. Aqueous Workup Cool, dilute with EtOAc, wash with H₂O and Brine. reaction->workup dry 6. Drying & Filtration Dry organic layer with MgSO₄, filter, and concentrate. workup->dry purify 7. Purification Purify crude product via column chromatography. dry->purify end End Product purify->end

References

Application Notes & Protocols: The Strategic Use of 2-Chloro-5-hydroxymethylphenylboronic Acid in Advanced Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, chemists, and professionals in the agrochemical industry on the application of 2-Chloro-5-hydroxymethylphenylboronic acid. This versatile building block is instrumental in the synthesis of complex, high-value active ingredients, particularly within the class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. We will explore the strategic advantages of its structure, provide in-depth protocols for its core transformations, and explain the chemical principles that underpin its utility. This guide is designed to bridge theoretical chemistry with practical, field-proven application, ensuring scientific integrity and reproducible outcomes.

Introduction: The Strategic Importance of Substituted Phenylboronic Acids

Modern agrochemical design increasingly relies on the synthesis of structurally complex molecules to achieve high efficacy, selectivity, and favorable environmental profiles.[1] The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, has become a cornerstone of this endeavor due to its remarkable ability to form carbon-carbon bonds under mild conditions with broad functional group tolerance.[2][3]

At the heart of this transformation are organoboron compounds, with boronic acids being the most prominent. This compound is a particularly valuable reagent for several strategic reasons:

  • Orthogonal Reactive Sites: It possesses three distinct points for chemical modification: the boronic acid for C-C bond formation, the chloro substituent for potential nucleophilic aromatic substitution or as a steric/electronic influencer, and the hydroxymethyl group for a wide array of downstream functionalizations (e.g., oxidation, etherification, esterification).

  • Precursor to Key Scaffolds: This specific substitution pattern is a direct precursor to aniline and phenol moieties found in numerous biologically active compounds, most notably the highly successful class of SDHI fungicides.[4][5] The ability to construct a biaryl or heteroaryl-aryl bond first, and then unmask or modify the other functional groups, is a powerful synthetic strategy.

This guide will focus on its application in constructing the core of modern fungicides, providing both the mechanistic rationale and detailed experimental protocols.

Core Application: Synthesis of SDHI Fungicide Precursors

Succinate Dehydrogenase Inhibitors (SDHIs) are a critical class of fungicides that act by disrupting the fungal mitochondrial respiratory chain at Complex II.[4][5] This mode of action effectively halts the energy production of the pathogen. Many advanced SDHIs, such as Sedaxane, are complex amides that link a pyrazole carboxylic acid to a substituted aniline.[4] this compound is an ideal starting material for constructing the required substituted aniline fragment.

The primary transformation is the Suzuki-Miyaura coupling, which is used to create a biaryl linkage. This is a foundational step in building the molecular complexity required for potent fungicidal activity.

The Suzuki-Miyaura Coupling: Catalytic Cycle

The reaction is catalyzed by a palladium(0) species and involves three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl or heteroaryl halide), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.[3]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition product R¹-R² pd_complex R¹-Pd(II)L_n-X pd_complex->pd0 Ar-X transmetalation Transmetalation pd_intermediate R¹-Pd(II)L_n-R² boronate R²-B(OR)₃⁻ boronate->pd_complex base Base (e.g., K₂CO₃) boronic_acid R²-B(OH)₂ pd_intermediate->pd_complex [B(OR)₃X]⁻ reductive_elimination Reductive Elimination reductive_elimination->pd0 Product Release

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for coupling this compound with a representative aryl bromide.

Objective: To synthesize 2'-Chloro-5'-(hydroxymethyl)-[1,1'-biphenyl]-4-carbonitrile, a versatile intermediate for further elaboration.

Materials:

  • This compound

  • 4-Bromobenzonitrile (Aryl halide partner)

  • Palladium(II) acetate (Pd(OAc)₂) (Catalyst)

  • SPhos (Ligand)

  • Potassium phosphate tribasic (K₃PO₄) (Base)

  • 1,4-Dioxane (Solvent)

  • Toluene (Solvent)

  • Deionized Water

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel (for chromatography)

Equipment:

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂), add this compound (1.2 eq.), 4-bromobenzonitrile (1.0 eq.), and potassium phosphate (3.0 eq.).

    • Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ. The excess boronic acid ensures complete consumption of the more expensive aryl halide. A strong base like K₃PO₄ is effective for activating the boronic acid, especially for challenging couplings.[6]

  • Catalyst Preparation: In a separate vial, pre-mix Palladium(II) acetate (2 mol%) and SPhos (4 mol%) in a small amount of toluene. This allows for the formation of the active catalyst complex. Buchwald's phosphine ligands like SPhos are excellent for promoting the coupling of sterically hindered or electron-rich partners.[7]

  • Initiation: Add the catalyst slurry to the Schlenk flask, followed by the reaction solvents (e.g., a 10:1 mixture of dioxane and water). The mixture should be thoroughly degassed by bubbling N₂ through it for 15-20 minutes.

    • Causality: Degassing removes dissolved oxygen, which can interfere with the catalytic cycle. The presence of water can aid in dissolving the base and facilitating the formation of the boronate "ate" complex.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it successively with water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure biaryl product.

ParameterCondition/ValueRationale
Boronic Acid 1.2 equivalentsDrives reaction to completion.
Aryl Halide 1.0 equivalentLimiting reagent.
Catalyst Pd(OAc)₂ (2 mol%)Standard palladium source.
Ligand SPhos (4 mol%)Bulky, electron-rich ligand for high activity.[7]
Base K₃PO₄ (3 equivalents)Strong, non-nucleophilic base for activation.[6]
Solvent Dioxane/Water (10:1)Good for dissolving reagents and promoting the reaction.
Temperature 80-100 °CProvides thermal energy to overcome activation barriers.
Time 2-12 hoursTypical duration, monitor for completion.
Expected Yield 75-95%Dependent on substrate and precise conditions.
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Coupling.
Protocol 2: Downstream Modification - Oxidation to Aldehyde

The hydroxymethyl group is a versatile handle. Its oxidation to an aldehyde opens up further synthetic routes, such as reductive amination or Wittig reactions.

Objective: To oxidize the synthesized biaryl alcohol to the corresponding aldehyde.

Materials:

  • 2'-Chloro-5'-(hydroxymethyl)-[1,1'-biphenyl]-4-carbonitrile (from Protocol 1)

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM) (Solvent)

  • Saturated sodium bicarbonate solution

  • Sodium thiosulfate solution

Procedure:

  • Setup: Dissolve the biaryl alcohol (1.0 eq.) in dry DCM in a round-bottom flask.

  • Oxidation: Add Dess-Martin Periodinane (1.5 eq.) portion-wise at room temperature. Stir the mixture for 1-3 hours.

    • Causality: DMP is a mild and selective oxidizing agent for converting primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid.

  • Quenching: Quench the reaction by adding a saturated solution of sodium bicarbonate and a solution of sodium thiosulfate. Stir vigorously until the layers are clear. This step neutralizes acidic byproducts and reduces excess DMP.

  • Workup & Purification: Separate the organic layer, wash with water and brine, dry over magnesium sulfate, and concentrate. The crude aldehyde can be purified by silica gel chromatography if necessary.

Workflow for Synthetic Diversification

The true power of this compound lies in the multiple pathways available for diversification after the initial C-C bond formation.

Diversification_Workflow start 2-Chloro-5-hydroxymethyl- phenylboronic Acid suzuki Suzuki Coupling (Protocol 1) start->suzuki intermediate Biaryl Alcohol (Ar-Ar'-CH₂OH) suzuki->intermediate oxidation_aldehyde Mild Oxidation (Protocol 2) intermediate->oxidation_aldehyde oxidation_acid Strong Oxidation (e.g., Jones) intermediate->oxidation_acid etherification Etherification (e.g., Williamson) intermediate->etherification aldehyde Biaryl Aldehyde (Ar-Ar'-CHO) oxidation_aldehyde->aldehyde final_products Advanced Agrochemical Intermediates aldehyde->final_products acid Biaryl Carboxylic Acid (Ar-Ar'-COOH) oxidation_acid->acid acid->final_products ether Biaryl Ether (Ar-Ar'-CH₂OR) etherification->ether ether->final_products

Caption: Synthetic diversification pathways from the core biaryl intermediate.

Safety and Handling

  • This compound: Handle with standard laboratory PPE (gloves, safety glasses, lab coat). Avoid inhalation of dust. It is an irritant.

  • Palladium Catalysts: Can be toxic and pyrophoric. Handle in a fume hood and under an inert atmosphere where possible.

  • Solvents: Dioxane and DCM are hazardous. Use in a well-ventilated fume hood. Consult Safety Data Sheets (SDS) for all reagents before use.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal residues from the catalyst, according to institutional and local environmental regulations.

Conclusion

This compound is a high-value, strategic building block for modern agrochemical synthesis. Its utility is anchored in its suitability for robust palladium-catalyzed cross-coupling reactions and the versatility of its hydroxymethyl group for subsequent chemical transformations. The protocols and workflows outlined in this guide provide a solid foundation for researchers to leverage this reagent in the creation of novel, complex, and effective crop protection agents, demonstrating a clear path from a simple starting material to advanced fungicidal cores.

References

Application Notes & Protocols: Strategic Use of 2-Chloro-5-hydroxymethylphenylboronic Acid in Advanced Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Multifunctional Building Block

In the landscape of modern synthetic chemistry, the pursuit of molecular complexity from simple, versatile building blocks is a paramount objective for researchers in drug discovery and materials science. Biaryl scaffolds are privileged structures, forming the core of numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for their construction, lauded for its high efficiency, mild conditions, and broad functional group tolerance.[2][3]

This guide focuses on a particularly valuable reagent: 2-Chloro-5-hydroxymethylphenylboronic acid . This molecule is not merely another boronic acid; it is a strategic building block designed for convergent synthesis. The presence of three distinct functional handles—the boronic acid for C-C bond formation, the chloro group for modulating electronics or serving as a secondary coupling site, and the hydroxymethyl group for downstream derivatization—offers chemists a powerful tool for rapidly building molecular diversity. These notes provide an in-depth analysis of its application, grounded in mechanistic principles and supported by actionable protocols.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of this compound in biaryl synthesis is realized through the palladium-catalyzed Suzuki-Miyaura reaction. A fundamental understanding of its mechanism is crucial for troubleshooting and optimization. The catalytic cycle is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]

  • Oxidative Addition : The cycle begins with a catalytically active Pd(0) complex, which inserts into the carbon-halide bond of the aryl halide (Ar¹-X). This step forms a Pd(II) intermediate.[4][7] The reactivity of the halide is typically I > Br > Cl, although modern catalysts show excellent activity for aryl chlorides.[8][9]

  • Transmetalation : This is the critical step where the organic moiety from the boronic acid is transferred to the palladium center. This process is base-activated.[2][8] The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar²B(OH)₃]⁻), which facilitates the transfer of the aryl group (Ar²) to the Pd(II) complex, displacing the halide.[10][11][12]

  • Reductive Elimination : The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are expelled from the coordination sphere, forming the new biaryl C-C bond (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][5]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar¹-X pd_intermediate1 Ar¹-Pd(II)L₂-X oxidative_addition->pd_intermediate1 transmetalation Transmetalation pd_intermediate1->transmetalation [Ar²B(OH)₃]⁻ (from Base + Ar²B(OH)₂) pd_intermediate2 Ar¹-Pd(II)L₂-Ar² transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 Ar¹-Ar²

References

Application Notes and Protocols for Scale-up Synthesis Using 2-Chloro-5-hydroxymethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the scale-up of Suzuki-Miyaura cross-coupling reactions utilizing 2-Chloro-5-hydroxymethylphenylboronic acid. This versatile building block is of significant interest to researchers, scientists, and drug development professionals for the synthesis of complex biaryl structures. These application notes delve into the causality behind experimental choices, offer a detailed and self-validating protocol for a representative coupling reaction, and address critical considerations for process scale-up. The information herein is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: The Strategic Value of this compound

This compound is a trifunctional reagent that serves as a valuable building block in modern organic synthesis. Its utility is primarily derived from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds. The substituents on the phenyl ring offer strategic advantages:

  • The Boronic Acid Moiety: This functional group is the cornerstone of the Suzuki-Miyaura coupling, enabling the formation of a C(sp²)-C(sp²) bond with an aryl or vinyl halide. Boronic acids are generally stable, have low toxicity, and their byproducts are easily removed, making them highly suitable for industrial applications.

  • The Chloro Substituent: The presence of a chlorine atom provides an additional handle for further functionalization through various cross-coupling reactions or nucleophilic aromatic substitution. Its electronic and steric influence can also modulate the reactivity of the boronic acid.

  • The Hydroxymethyl Group: This functionality offers a site for subsequent chemical transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or etherification. It also enhances the polarity of the molecule and its derivatives, which can be advantageous in downstream processing and for imparting desirable physicochemical properties in the final product.

The combination of these three functional groups in a single molecule allows for the construction of complex, multi-functionalized biaryl scaffolds that are prevalent in pharmaceuticals, agrochemicals, and materials science.

Core Principles for Scale-up of Suzuki-Miyaura Reactions

Scaling a Suzuki-Miyaura coupling from the bench to a pilot or production scale introduces challenges that are not always apparent at the lab scale. A successful scale-up requires careful consideration of several key parameters:

  • Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is critical for achieving high conversion and selectivity. For large-scale synthesis, pre-formed, air-stable catalysts are often preferred for their ease of handling and reproducibility. The ligand influences the stability and activity of the catalyst, and bulky, electron-rich phosphine ligands are often effective for coupling with less reactive aryl chlorides.

  • Base Selection and Stoichiometry: The base plays a crucial role in the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used in large-scale processes due to their low cost, stability, and ease of removal. The choice of base can impact reaction rate, yield, and side product formation.

  • Solvent System and Biphasic vs. Homogeneous Conditions: The solvent system must be chosen to ensure sufficient solubility of all reactants and the catalyst system. Often, a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, 2-methyltetrahydrofuran) and water is employed. This biphasic system facilitates the dissolution of the inorganic base and can aid in product isolation.

  • Process Safety and Hazard Analysis: A thorough understanding of the thermal stability of all reactants, intermediates, and products is essential. Exothermic events, gas evolution, and the handling of pyrophoric or toxic materials must be carefully managed.

  • Work-up and Product Isolation: The work-up procedure should be designed to efficiently remove the palladium catalyst, inorganic salts, and other process impurities. This often involves aqueous washes, extractions, and potentially the use of palladium scavengers.

  • Purification: Crystallization is the preferred method for purification on a large scale due to its efficiency and cost-effectiveness. The choice of crystallization solvent is critical for achieving high purity and yield.

Representative Protocol: Scale-up Synthesis of (4'-tert-butyl-[1,1'-biphenyl]-3-yl)methanol

This section details a representative protocol for the Suzuki-Miyaura coupling of this compound with 1-bromo-4-tert-butylbenzene. This example is chosen for its relevance in constructing sterically hindered biaryl structures often found in advanced materials and pharmaceutical intermediates.

Reaction Scheme

G A This compound Plus + A->Plus B 1-Bromo-4-tert-butylbenzene Arrow Pd Catalyst, Base Solvent, Heat B->Arrow C (4'-tert-butyl-[1,1'-biphenyl]-3-yl)methanol Plus->B Arrow->C

Caption: Suzuki-Miyaura coupling of this compound and 1-bromo-4-tert-butylbenzene.

Materials and Reagents
ReagentM.W. ( g/mol )Quantity (kg)MolesEquivalents
1-Bromo-4-tert-butylbenzene213.1221.31001.0
This compound186.4020.51101.1
Pd(dppf)Cl₂·CH₂Cl₂816.640.821.00.01
Potassium Carbonate (K₂CO₃)138.2141.53003.0
1,4-Dioxane-170 L--
Water-42.5 L--
Detailed Experimental Protocol

Reaction Setup:

  • To a clean and dry 500 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, charge 1-bromo-4-tert-butylbenzene (21.3 kg, 100 mol).

  • Add this compound (20.5 kg, 110 mol).

  • Charge potassium carbonate (41.5 kg, 300 mol).

  • Add 1,4-dioxane (170 L) and water (42.5 L).

  • Begin stirring the slurry and purge the reactor with nitrogen for at least 30 minutes to ensure an inert atmosphere. The maintenance of an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst.[1]

  • Under a positive nitrogen pressure, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.82 kg, 1.0 mol).

Reaction Execution:

  • Heat the reaction mixture to 85-90 °C with vigorous stirring. The biphasic nature of the reaction requires efficient mixing to maximize the interfacial area for mass transfer.

  • Maintain the temperature and monitor the reaction progress by HPLC every 2 hours. The reaction is considered complete when the consumption of 1-bromo-4-tert-butylbenzene is >99%. Typical reaction times are in the range of 8-12 hours.

Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to 20-25 °C.

  • Add water (100 L) and ethyl acetate (100 L). Stir for 15 minutes.

  • Stop stirring and allow the layers to separate.

  • Separate the lower aqueous layer.

  • Wash the organic layer with a 10% aqueous brine solution (100 L).

  • Concentrate the organic layer under reduced pressure to a volume of approximately 60 L.

Purification by Crystallization:

  • Add n-heptane (120 L) to the concentrated solution while maintaining the temperature at 50-60 °C.

  • Slowly cool the mixture to 0-5 °C over 4-6 hours to induce crystallization.

  • Hold the slurry at 0-5 °C for at least 2 hours.

  • Isolate the solid product by centrifugation or filtration.

  • Wash the filter cake with cold n-heptane (2 x 30 L).

  • Dry the product under vacuum at 40-45 °C until a constant weight is achieved.

Expected Yield: 22.0 - 24.0 kg (86-94% yield) of (4'-tert-butyl-[1,1'-biphenyl]-3-yl)methanol as a white to off-white solid.

Causality Behind Experimental Choices
  • Excess Boronic Acid: A slight excess (1.1 equivalents) of the boronic acid is used to drive the reaction to completion and to compensate for any potential homocoupling or protodeboronation side reactions.

  • Catalyst System: Pd(dppf)Cl₂ is a robust, air-stable precatalyst that is highly effective for a wide range of Suzuki-Miyaura couplings, including those with sterically hindered substrates. The dppf ligand provides a good balance of steric bulk and electron-donating properties to facilitate both oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: Potassium carbonate is a cost-effective and moderately strong base that is sufficient to activate the boronic acid for transmetalation without promoting significant side reactions. Using a stronger base could increase the rate of protodeboronation of the boronic acid.

  • Solvent System: The 1,4-dioxane/water mixture provides a good medium for dissolving both the organic substrates and the inorganic base, facilitating the reaction between the two phases.

  • Purification: The choice of an ethyl acetate/n-heptane solvent system for crystallization allows for the selective precipitation of the desired product while keeping more polar and non-polar impurities in the mother liquor.

Potential Side Reactions and Troubleshooting

The most common side reaction in Suzuki-Miyaura couplings is the homocoupling of the boronic acid to form a symmetrical biaryl. This can be minimized by ensuring a strictly inert atmosphere and by the slow addition of the base or boronic acid in some cases. Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, can also occur, particularly at elevated temperatures and in the presence of strong bases. If the reaction stalls, it may be due to catalyst deactivation. In such cases, the addition of a small amount of fresh catalyst may be beneficial.

Process Workflow and Logic

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification charge_reagents Charge Reactants and Solvents inert_atmosphere Establish Inert Atmosphere (N2 Purge) charge_reagents->inert_atmosphere charge_catalyst Charge Palladium Catalyst inert_atmosphere->charge_catalyst heating Heat to 85-90 °C charge_catalyst->heating monitoring Monitor by HPLC heating->monitoring cooling Cool to 20-25 °C monitoring->cooling Reaction Complete quench_extraction Aqueous Quench and Extraction cooling->quench_extraction concentration Solvent Concentration quench_extraction->concentration crystallization Crystallization (Heptane) concentration->crystallization filtration_drying Filtration and Drying crystallization->filtration_drying final_product Final Product: (4'-tert-butyl-[1,1'-biphenyl]-3-yl)methanol filtration_drying->final_product

Caption: Experimental workflow for the scale-up synthesis of (4'-tert-butyl-[1,1'-biphenyl]-3-yl)methanol.

Safety and Handling

  • This compound: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 1-Bromo-4-tert-butylbenzene: Is a skin and eye irritant. Handle in a well-ventilated area with appropriate PPE.

  • Palladium Catalysts: While generally stable, palladium catalysts can be toxic and should be handled with care. Avoid inhalation of dust.

  • 1,4-Dioxane: Is a flammable liquid and a potential carcinogen. Use in a well-ventilated area or fume hood, away from ignition sources.

  • Potassium Carbonate: Is an irritant. Avoid contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment before conducting any chemical synthesis.

References

Application Notes & Protocols: Strategic Derivatization of 2-Chloro-5-hydroxymethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and process development scientists with a comprehensive overview and detailed protocols for the strategic derivatization of 2-chloro-5-hydroxymethylphenylboronic acid. This bifunctional building block is of significant interest in drug discovery and materials science due to its orthogonal reactive sites: a boronic acid moiety for carbon-carbon bond formation and a hydroxymethyl group for subsequent functionalization. This document details two primary strategic pathways: (1) Palladium-catalyzed Suzuki-Miyaura cross-coupling at the boronic acid site and (2) Derivatization of the hydroxymethyl group via esterification. We emphasize chemoselectivity, reaction optimization, and self-validating analytical protocols to ensure reproducible and scalable results.

Introduction and Strategic Overview

This compound is a valuable synthetic intermediate possessing three distinct points of reactivity: the boronic acid, the aryl chloride, and the hydroxymethyl group. The strategic challenge and opportunity lie in selectively addressing these sites to build molecular complexity.

  • The Boronic Acid (-B(OH)₂): This is the primary site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of biaryl structures.[1][2]

  • The Hydroxymethyl Group (-CH₂OH): This benzylic alcohol is a versatile handle for introducing new functionality through esterification, etherification, or oxidation.

  • The Aryl Chloride (-Cl): While less reactive than corresponding bromides or iodides, the chloride can participate in cross-coupling under more forcing conditions, typically requiring specialized, electron-rich phosphine ligands.[1] This allows for sequential or late-stage modifications.

The inherent reactivity of these groups necessitates a carefully planned synthetic route. For instance, the hydroxymethyl group can interact with the boronic acid to form boronate esters, particularly under dehydrating conditions. This guide focuses on the two most common and predictable derivatization pathways.

G cluster_0 Primary Derivatization Pathways start 2-Chloro-5-hydroxymethyl- phenylboronic acid suzuki Pathway A: Suzuki-Miyaura Coupling (Boronic Acid Site) start->suzuki Pd Catalyst, Base, Ar-X ester Pathway B: Hydroxymethyl Derivatization (Alcohol Site) start->ester Acid Chloride or Coupling Agent product_A Biaryl Product (Hydroxymethyl group intact) suzuki->product_A product_B Ester Product (Boronic acid intact) ester->product_B

Caption: Strategic decision workflow for derivatizing the target molecule.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

This protocol details the palladium-catalyzed cross-coupling of the boronic acid moiety with an aryl halide partner. The key challenge with this substrate is the presence of an aryl chloride, which is less reactive than aryl bromides or iodides.[1] Therefore, the choice of catalyst, ligand, and base is critical for achieving high yields and preventing unwanted side reactions like homocoupling.[3]

Scientific Rationale

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[1] For less reactive aryl chlorides, the rate-limiting step is often the initial oxidative addition of the palladium(0) catalyst to the aryl halide bond. To overcome this, catalyst systems employing bulky, electron-rich phosphine ligands are used.[4] These ligands stabilize the electron-rich Pd(0) center and promote its insertion into the C-Cl bond. A suitable base is crucial for the transmetalation step, where the boronic acid's organic group is transferred to the palladium center.

Experimental Protocol

Objective: To synthesize 2-chloro-5-hydroxymethyl-biphenyl by coupling this compound with iodobenzene.

Materials:

  • This compound

  • Iodobenzene (or other suitable aryl halide)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Ethyl Acetate (EtOAc), HPLC grade

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), iodobenzene (1.1 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed deionized water in a 4:1 ratio (v/v) to achieve a final concentration of ~0.1 M with respect to the boronic acid.

  • Degassing: Subject the reaction mixture to three cycles of vacuum/backfill with the inert gas to ensure all oxygen is removed. Oxygen can promote the undesirable homocoupling of the boronic acid.[3]

  • Reaction: Heat the mixture to 85 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with deionized water (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Validation and Characterization
Technique Expected Outcome / Observation
TLC Disappearance of starting material spots and appearance of a new, less polar product spot.
LC-MS A peak corresponding to the calculated mass of the biaryl product. Can be run in negative ESI mode to detect boronic acid starting material.[5][6]
¹H NMR Appearance of new aromatic proton signals corresponding to the coupled aryl ring. The singlet for the -CH₂OH protons should remain.
¹³C NMR Appearance of new carbon signals in the aromatic region.

Application Protocol 2: Derivatization of the Hydroxymethyl Group

This pathway focuses on modifying the -CH₂OH group while preserving the boronic acid functionality for potential future reactions. A key consideration is the potential for intramolecular or intermolecular esterification between the alcohol and the boronic acid to form a boronate ester.[7] While this can be a protecting strategy, for direct derivatization, conditions must be chosen to favor reaction at the alcohol.

Scientific Rationale

Direct esterification of the hydroxymethyl group can be achieved using an acylating agent (e.g., an acid chloride or anhydride) in the presence of a non-nucleophilic base. The base (e.g., pyridine or triethylamine) serves to neutralize the HCl byproduct. Boric acid itself can catalyze esterification, particularly of α-hydroxy acids, but standard acylation conditions are generally chemoselective for the more nucleophilic alcohol over the Lewis acidic boronic acid.[8][9] Anhydrous conditions are critical to prevent hydrolysis of both the acylating agent and the boronic acid.

G cluster_0 Reaction Pathways start 2-Chloro-5-hydroxymethyl- phenylboronic acid reagents Acylating Agent (e.g., Acetyl Chloride) + Base (e.g., Pyridine) start->reagents path_A Desired Pathway: O-Acylation reagents->path_A Chemoselective (Favorable) path_B Potential Side Reaction: Boronate Ester Formation reagents->path_B Under dehydrating conditions product Target Ester Product path_A->product side_product Boronate Ester Dimer/ Oligomer path_B->side_product

Caption: Reaction pathway for selective O-acylation of the hydroxymethyl group.

Experimental Protocol

Objective: To synthesize (3-chloro-5-(dihydroxyboraneyl)phenyl)methyl acetate.

Materials:

  • This compound

  • Acetyl Chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add anhydrous pyridine (1.5 eq) dropwise.

  • Acylation: Add acetyl chloride (1.2 eq) dropwise to the cooled solution. A precipitate (pyridinium hydrochloride) may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by slowly adding deionized water.

    • Transfer the mixture to a separatory funnel and dilute with additional DCM.

    • Wash the organic layer sequentially with 1M HCl (2x) to remove pyridine, saturated NaHCO₃ (1x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Validation and Characterization
Technique Expected Outcome / Observation
TLC Disappearance of the more polar starting material and appearance of a new, less polar ester product.
LC-MS A peak corresponding to the calculated mass of the acetate ester product.
¹H NMR Disappearance of the -OH proton signal. The benzylic -CH₂- singlet will shift downfield. Appearance of a new singlet around 2.1 ppm corresponding to the acetyl methyl group.
FT-IR Appearance of a strong carbonyl (C=O) stretch around 1735 cm⁻¹. Disappearance of the broad O-H stretch from the starting material.

Advanced Strategy: Protecting Groups for Sequential Derivatization

For more complex syntheses requiring derivatization at both the boronic acid and another site, a protecting group strategy is essential. The most common approach is to protect the boronic acid as a stable ester, such as a pinacol boronate ester.[10][11] This protected intermediate is stable to a wide range of reaction conditions, including those used to modify the hydroxymethyl group, and can be purified via column chromatography.[11] The pinacol ester is often sufficiently reactive to be used directly in subsequent Suzuki-Miyaura couplings.[11][12]

Protecting Group Introduction Conditions Stability Deprotection / Direct Use Reference
Pinacol Ester Pinacol, anhydrous solvent (e.g., Toluene), Dean-Stark trapStable to chromatography, mild base, many standard organic reactions.Can often be used directly in Suzuki coupling. Hydrolysis requires acidic or basic conditions.[11][13]
MIDA Ester N-methyliminodiacetic acid, DMSO, heatVery stable to chromatography, oxidative, and reductive conditions.Mild basic hydrolysis (e.g., NaHCO₃ in aq. MeOH). Allows for slow-release of boronic acid in situ.[13][14]

References

Application Note: Strategic Design of One-Pot Syntheses Utilizing 2-Chloro-5-hydroxymethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, chemists, and drug development professionals on the strategic implementation of 2-Chloro-5-hydroxymethylphenylboronic acid in one-pot synthetic methodologies. This versatile building block, featuring three distinct functional handles—a boronic acid, a chloro substituent, and a hydroxymethyl group—offers significant opportunities for the rapid assembly of complex molecular architectures. We will move beyond a single, rigid protocol to explore the chemical logic behind designing efficient, multi-step, one-pot sequences. This note details a foundational palladium-catalyzed Suzuki-Miyaura cross-coupling protocol and proposes a subsequent tandem reaction to demonstrate the reagent's full potential in accelerating discovery chemistry.

Introduction: The Strategic Value of a Multifunctional Building Block

In modern medicinal chemistry, the efficiency of a synthetic route is paramount. One-pot syntheses, where multiple reaction steps are performed in a single vessel without the isolation of intermediates, have emerged as a cornerstone of sustainable and efficient chemistry.[1][2] These processes reduce solvent waste, save time, and can lead to higher overall yields by minimizing material loss during purification steps.

This compound is a particularly valuable reagent for such strategies. Its utility stems from the orthogonal reactivity of its three functional groups:

  • The Boronic Acid Moiety: This group is the primary driver for its use in Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for forming carbon-carbon bonds.[3] Boronic acids are generally stable, have low toxicity, and tolerate a wide range of functional groups.[4]

  • The Chloro Group: While it can participate in cross-coupling reactions (typically under more forcing conditions than bromides or iodides), its primary role is often as a stable electronic modifier or a site for late-stage functionalization via nucleophilic aromatic substitution.

  • The Hydroxymethyl Group: This primary alcohol is a versatile functional handle. It can be oxidized to an aldehyde or carboxylic acid, esterified, etherified, or converted into a leaving group for subsequent nucleophilic substitution, providing a gateway to a vast array of chemical derivatives.

The strategic combination of these functionalities allows for the design of sophisticated one-pot reactions that build molecular complexity in a highly controlled and efficient manner.

Foundational Protocol: One-Pot Suzuki-Miyaura Cross-Coupling

The most direct application of this compound is as the nucleophilic partner in a Suzuki-Miyaura reaction. A well-designed one-pot protocol involves the in situ formation of the desired biaryl product, which can then be directly used in a subsequent transformation or isolated upon completion.

Causality Behind Experimental Choices (Expertise & Experience)

The success of a Suzuki-Miyaura coupling hinges on the careful selection of catalyst, base, and solvent.

  • Catalyst System: Modern palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald's XPhos), are highly effective for coupling challenging substrates, including aryl chlorides.[1][5] Using a pre-formed catalyst like XPhos-Pd-G2 ensures reliable activation and high catalytic turnover, even at low loadings.[6]

  • Base: The base is crucial for activating the boronic acid via the formation of a more nucleophilic boronate species. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence reaction kinetics and prevent side reactions like protodeboronation.[1]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or ethanol) and water is typical. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate, while the organic solvent ensures the solubility of the organic reactants and catalyst.[6]

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a variety of aryl or heteroaryl halides (Ar-X).

Materials:

  • This compound

  • Aryl Halide (Ar-X, preferably bromide or iodide for milder conditions)

  • Palladium Catalyst (e.g., XPhos-Pd-G2)

  • Ligand (e.g., XPhos, if not using a pre-catalyst)

  • Base (e.g., K₂CO₃ or K₃PO₄)

  • Solvent (e.g., 1,4-Dioxane or Ethanol/Toluene mixture)

  • Degassed Water

  • Inert Gas (Nitrogen or Argon)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (3.0 equivalents).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst (e.g., 1-2 mol% XPhos-Pd-G2).

  • Solvent Addition: Add the degassed organic solvent and degassed water (typically a 4:1 to 10:1 organic:water ratio). The final concentration of the limiting reagent should be around 0.1 M.[5]

  • Inerting: Seal the vessel and purge thoroughly with inert gas for 10-15 minutes.

  • Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-100 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up & Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation & Trustworthiness

To ensure the validity of the protocol, a systematic approach to data collection and analysis is required.

ParameterRecommended ValueRationale
Boronic Acid Equiv. 1.1 - 1.5Ensures complete consumption of the limiting aryl halide.
Catalyst Loading 0.5 - 2 mol%Balances reaction efficiency with cost and ease of removal.[6]
Base K₂CO₃ or K₃PO₄Strong enough to form the boronate without degrading sensitive substrates.
Temperature 80 - 110 °CProvides sufficient thermal energy for the catalytic cycle.[5]
Solvent Dioxane/H₂O or EtOH/H₂OGood solubility for a wide range of substrates and reagents.[6]

Validation: The identity and purity of the resulting biaryl alcohol should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Advanced Application: A Proposed One-Pot Tandem Reaction

The true power of this compound is realized in tandem, multi-component reactions. Here, we propose a hypothetical yet chemically sound one-pot sequence that combines Suzuki coupling with a subsequent oxidation and reductive amination.

G

This sequence allows for the rapid construction of complex amine-containing scaffolds, which are privileged structures in many pharmaceutical agents.

Experimental Design Considerations for the Tandem Sequence
  • Suzuki Coupling: Perform the initial coupling as described in Section 2. After confirming the complete consumption of the starting aryl halide (via TLC or LC-MS), the reaction mixture is cooled to room temperature. There is no need for work-up.[2]

  • Oxidation: A mild oxidant that is compatible with the residual components of the Suzuki reaction must be chosen. Dess-Martin periodinane (DMP) is an excellent candidate as it efficiently converts primary alcohols to aldehydes at room temperature and is tolerant of many functional groups. The DMP would be added directly to the cooled reaction mixture.

  • Reductive Amination: Once the oxidation is complete, the desired primary or secondary amine is added, followed by a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is selective for the reduction of the intermediate iminium ion and does not typically reduce the aldehyde in the presence of the amine.

This telescoped approach avoids multiple purification steps and significantly enhances synthetic efficiency.

Visualization of the Core Mechanism: The Suzuki-Miyaura Catalytic Cycle

Understanding the underlying mechanism is key to troubleshooting and optimizing the reaction.

// Nodes for the cycle center [label=""];

// Catalytic Species Pd0 [label="Pd(0)L₂", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Pd_Ox [label="Ar-Pd(II)-X L₂", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pd_Trans [label="Ar-Pd(II)-Ar' L₂", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Reagents and Products ArX [label="Ar-X", shape=plaintext]; Boronic [label="Ar'-B(OH)₂", shape=plaintext]; Base [label="Base (OH⁻)", shape=plaintext]; Boronate [label="[Ar'-B(OH)₃]⁻", shape=plaintext]; Product [label="Ar-Ar'", shape=plaintext];

// Edges Pd0 -> Pd_Ox [label=" Oxidative\n Addition "]; ArX -> Pd_Ox [style=invis];

Pd_Ox -> Pd_Trans [label=" Transmetalation "]; Boronate -> Pd_Trans [style=invis];

Pd_Trans -> Pd0 [label=" Reductive\n Elimination "]; Product -> Pd0 [style=invis];

Boronic -> Boronate [label="Activation"]; Base -> Boronate [style=invis];

// Positioning {rank=same; ArX; Pd0} {rank=same; Pd_Ox; Boronic; Base} {rank=same; Pd_Trans; Boronate} {rank=same; Product; Pd0} } } Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The cycle begins with the active Pd(0) catalyst undergoing oxidative addition with the aryl halide (Ar-X). The resulting Pd(II) complex then undergoes transmetalation with the activated boronate species. Finally, reductive elimination releases the desired biaryl product (Ar-Ar') and regenerates the Pd(0) catalyst.[3]

Conclusion

This compound is more than just a substrate for a single reaction; it is a strategic tool for the rapid and efficient synthesis of complex molecules. By understanding the distinct reactivity of its functional groups, researchers can design and implement powerful one-pot and tandem reactions. The protocols and strategies outlined in this note provide a solid foundation for leveraging this versatile building block in drug discovery and development programs, ultimately accelerating the path to novel chemical entities.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Chloro-5-hydroxymethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 2-Chloro-5-hydroxymethylphenylboronic acid. This resource, designed by Senior Application Scientists, provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to address the specific challenges encountered when working with this and structurally similar boronic acids. Our goal is to equip you with the expertise and practical insights needed to achieve successful and reproducible outcomes in your synthetic endeavors.

Introduction: The Challenge of this compound

This compound presents a unique set of challenges in Suzuki-Miyaura cross-coupling reactions. The presence of an ortho-chloro substituent introduces significant steric hindrance, which can impede the crucial transmetalation step of the catalytic cycle.[1][2][3] Additionally, the hydroxymethyl group, while often a desired functionality, can lead to side reactions or complicate product purification. This guide will dissect these issues and provide actionable solutions based on established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: Why am I observing low to no conversion of my starting materials?

A1: Low conversion is a common issue when dealing with sterically hindered boronic acids like this compound. The primary bottleneck is often the oxidative addition of the palladium catalyst to the aryl halide and the subsequent transmetalation with the boronic acid.[4][5] The bulky ortho-chloro group can sterically shield the boron center, slowing down the reaction.

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: Standard palladium catalysts like Pd(PPh₃)₄ may not be effective. Consider using more electron-rich and bulky phosphine ligands, such as Buchwald ligands (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(t-Bu)₃), which can facilitate oxidative addition with challenging substrates.[6][7]

    • Increase Temperature: Raising the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[7]

    • Choice of Base: A strong, non-nucleophilic base is crucial for activating the boronic acid to form the more reactive boronate species.[8][9] Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[7]

Q2: I'm seeing significant amounts of homocoupling of my boronic acid. What's causing this and how can I prevent it?

A2: Homocoupling of the boronic acid to form a symmetrical biaryl is a frequent side reaction, often exacerbated by the presence of oxygen or the use of a Pd(II) precatalyst.[10][11][12] Oxygen can facilitate the oxidative coupling of the boronic acid.[11] If a Pd(II) source like Pd(OAc)₂ is used, it must be reduced in situ to the active Pd(0) species. This reduction can sometimes occur via the homocoupling of two boronic acid molecules.[10]

  • Troubleshooting Steps:

    • Rigorous Degassing: Thoroughly degas your reaction mixture and solvents (e.g., by sparging with argon or nitrogen for 15-30 minutes) to remove dissolved oxygen.[7][13]

    • Use a Pd(0) Catalyst: Employing a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can bypass the need for in-situ reduction and minimize this side reaction.[6][7]

    • Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate can help suppress homocoupling.[13]

Q3: My primary side product is the protodeboronated arene. How can I minimize this?

A3: Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, effectively destroying your boronic acid.[14] This undesired reaction is often promoted by aqueous basic conditions and can be particularly problematic for electron-deficient or sterically hindered boronic acids.[14][15][16][17]

  • Troubleshooting Steps:

    • Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol (BPin) or MIDA boronate, can significantly reduce protodeboronation.[8][14][18][19] These esters are more stable to the reaction conditions and slowly release the boronic acid in situ.[14]

    • Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions with bases like potassium trimethylsilanolate (TMSOK) can be beneficial.[7]

    • Milder Base: Switching to a milder base like potassium fluoride (KF) may be sufficient to promote the reaction while minimizing decomposition.[6]

Q4: Should I protect the hydroxymethyl group on my boronic acid?

A4: While the hydroxyl group is generally tolerated in Suzuki couplings, it can sometimes participate in side reactions or lead to purification challenges due to its polarity. Protection is not always necessary but should be considered if you observe issues like ether formation or complex product mixtures.

  • Considerations for Protection:

    • Improved Solubility: Protecting the hydroxyl group (e.g., as a silyl ether like TBDMS or a benzyl ether) can increase the solubility of the boronic acid in organic solvents.

    • Simplified Purification: A protected derivative may be less polar, simplifying chromatographic purification.

    • Potential for Side Reactions: The free hydroxyl could potentially coordinate to the palladium center, affecting the catalytic activity.[20]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield 1. Ineffective catalyst/ligand system for a hindered substrate.[1][2] 2. Insufficiently strong or soluble base.[7] 3. Reaction temperature is too low.[7]1. Switch to a more electron-rich and bulky ligand (e.g., SPhos, XPhos, P(t-Bu)₃).[6][7] 2. Use a stronger, finely powdered base like K₃PO₄ or Cs₂CO₃. Consider a biphasic solvent system (e.g., Dioxane/H₂O) to aid base solubility.[7][8] 3. Incrementally increase the reaction temperature.
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.[11] 2. Use of a Pd(II) precatalyst leading to reductive homocoupling.[10]1. Ensure rigorous degassing of all reagents and solvents. Maintain an inert atmosphere throughout the reaction.[7][13] 2. Use a pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[6][7]
Protodeboronation of Boronic Acid 1. Instability of the boronic acid under basic conditions.[14][15][17] 2. Presence of water in the reaction.[14]1. Convert the boronic acid to a more stable derivative like a pinacol ester (BPin) or MIDA boronate.[8][14][18][19] 2. Use anhydrous conditions and a non-aqueous soluble base if possible.[7] 3. Employ a milder base such as KF.[6]
Complex Product Mixture/Purification Difficulties 1. Side reactions involving the hydroxymethyl group. 2. Incomplete reaction leading to a mixture of starting materials and products.1. Protect the hydroxymethyl group (e.g., as a TBDMS or benzyl ether). 2. Address the root cause of low conversion using the strategies outlined above.

Experimental Protocols

Standard Protocol (Starting Point)

This protocol serves as a general starting point and will likely require optimization for your specific aryl halide.

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Degassing: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane and water (4:1 v/v, to achieve a 0.1 M concentration relative to the aryl halide) via syringe. Bubble the inert gas through the solution for 15 minutes. Add Pd(PPh₃)₄ (0.02 equiv.) as a solid under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Optimized Protocol for Hindered Substrates

This protocol incorporates modifications to address the challenges of steric hindrance and boronic acid instability.

  • Reagent Preparation: In an oven-dried Schlenk flask with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound pinacol ester (1.2 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Degassing: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Catalyst and Ligand Pre-formation (Optional but Recommended): In a separate Schlenk flask, combine Pd₂(dba)₃ (0.01 equiv.) and SPhos (0.04 equiv.). Purge with inert gas. Add a portion of the degassed solvent and stir for 10 minutes to form the active catalyst.

  • Solvent and Catalyst Addition: Add degassed toluene (to achieve a 0.1 M concentration) to the main reaction flask. Then, transfer the pre-formed catalyst solution via cannula.

  • Reaction: Heat the reaction mixture to 100-110 °C and monitor its progress.

  • Workup and Purification: Follow the same workup and purification procedure as the standard protocol.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L_n OA_Complex R¹-Pd(II)L_n-X Pd0->OA_Complex Oxidative Addition (R¹-X) TM_Complex R¹-Pd(II)L_n-R² OA_Complex->TM_Complex Transmetalation (R²B(OH)₂ + Base) TM_Complex->Pd0 Product R¹-R² TM_Complex->Product Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_SM Starting Material Consumed? Start->Check_SM Yes_SM Yes Check_SM->Yes_SM Yes No_SM No Check_SM->No_SM No Check_Side_Products Major Side Products Observed? Yes_SM->Check_Side_Products Optimize_OA Optimize Oxidative Addition: - Bulky, e⁻-rich ligand - Increase Temperature No_SM->Optimize_OA Optimize_TM Optimize Transmetalation: - Stronger Base - Biphasic Solvent No_SM->Optimize_TM Homocoupling Homocoupling Check_Side_Products->Homocoupling Biaryl of Boronic Acid Protodeboronation Protodeboronation Check_Side_Products->Protodeboronation Arene from Boronic Acid Complex_Mixture Complex Mixture/ Baseline Material Check_Side_Products->Complex_Mixture Other Solution_HC Solution: - Rigorous Degassing - Use Pd(0) source Homocoupling->Solution_HC Solution_PD Solution: - Use Boronic Ester - Anhydrous Conditions - Milder Base Protodeboronation->Solution_PD Solution_CM Solution: - Protect -OH group - Re-evaluate conditions Complex_Mixture->Solution_CM

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

References

Technical Support Center: Navigating Challenges in 2-Chloro-5-hydroxymethylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-5-hydroxymethylphenylboronic acid. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to overcome common hurdles and achieve optimal results in your synthetic endeavors. Our approach is rooted in mechanistic understanding and field-proven strategies to ensure the scientific integrity and success of your experiments.

Troubleshooting Guide: Addressing Low Yields and Side Reactions

This section is structured in a question-and-answer format to directly address the most common and pressing issues encountered during reactions with this compound, particularly in Suzuki-Miyaura cross-coupling reactions.

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in consistently low yields. What are the primary contributing factors?

Low yields in Suzuki-Miyaura couplings involving this compound can often be attributed to a combination of electronic effects, steric hindrance, and the presence of the hydroxymethyl functional group.

  • Electronic Effects: The presence of an electron-withdrawing chloro group on the phenyl ring makes the boronic acid more electron-deficient. This can increase its susceptibility to protodeboronation, a major side reaction that cleaves the C-B bond and leads to the formation of 2-chloro-5-hydroxymethylbenzene, thereby reducing the amount of boronic acid available for the desired cross-coupling.[1][2]

  • Steric Hindrance: The chloro group at the ortho position to the boronic acid moiety introduces significant steric bulk. This can impede the crucial transmetalation step in the catalytic cycle, where the organic group is transferred from boron to the palladium catalyst.[3]

  • Hydroxymethyl Group Reactivity: The hydroxymethyl group, being a benzylic alcohol, can undergo side reactions under palladium catalysis, such as oxidation to the corresponding aldehyde or etherification.[4] While dedicated conditions are often required for these transformations, their possibility, especially at elevated temperatures, should not be discounted.

  • Boroxine Formation: Like many boronic acids, this compound can exist in equilibrium with its cyclic anhydride, a boroxine. While boroxines can participate in the coupling reaction, their formation can sometimes complicate reaction kinetics and solubility.

Q2: I am observing a significant amount of protodeboronation byproduct. How can I mitigate this issue?

Protodeboronation is a common challenge, especially with electron-deficient boronic acids.[1] Several strategies can be employed to minimize this undesired side reaction:

  • Choice of Base and pH Control: The rate of protodeboronation is often pH-dependent.[2] Using a milder base can sometimes suppress this side reaction. While a base is necessary to activate the boronic acid for transmetalation, excessively strong bases or high concentrations of hydroxide ions can promote protodeboronation. Consider using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide. In some cases, phosphate bases like K₃PO₄ have proven effective.[2]

  • Anhydrous Conditions: Water is a proton source for protodeboronation. While many Suzuki couplings are performed in aqueous solvent mixtures, minimizing the water content or using anhydrous conditions can be beneficial. If aqueous conditions are necessary, using degassed solvents is crucial to remove dissolved oxygen, which can also play a role in catalyst decomposition and side reactions.

  • Use of Boronic Esters: Converting the boronic acid to its corresponding pinacol ester can often enhance stability and reduce the rate of protodeboronation. The pinacol ester can then be used directly in the coupling reaction.[5]

Frequently Asked Questions (FAQs)

This section addresses broader questions regarding the handling, stability, and general use of this compound.

What are the optimal storage and handling conditions for this compound?

To ensure the integrity and reactivity of this compound, proper storage and handling are crucial.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, preferably refrigerated (2-8 °C) and under an inert atmosphere (e.g., argon or nitrogen).[6] This minimizes moisture absorption, which can promote boroxine formation and potential degradation.

  • Handling: Handle the compound in a well-ventilated area, avoiding the creation of dust.[7] Use appropriate personal protective equipment (PPE), including gloves and safety glasses. As with all boronic acids, it is good practice to handle it quickly to minimize exposure to atmospheric moisture and oxygen.

What are the common impurities I should be aware of in commercial this compound?

Commercial batches of this boronic acid may contain several impurities that can affect its reactivity:

  • Boroxine: The cyclic trimer anhydride is the most common impurity, formed by the dehydration of the boronic acid. Its presence is often indicated in supplier specifications.[8]

  • Starting Materials and Byproducts from Synthesis: Depending on the synthetic route, residual starting materials or byproducts may be present. For example, if prepared via a Grignard reaction, homo-coupling byproducts could be a possibility.

  • Oxidation Products: The hydroxymethyl group can be susceptible to oxidation to the corresponding aldehyde, especially with prolonged exposure to air.

Can the hydroxymethyl group interfere with the Suzuki-Miyaura coupling reaction?

Yes, the hydroxymethyl group has the potential to interfere under certain conditions.

  • Oxidation: As a benzylic alcohol, the hydroxymethyl group can be oxidized to an aldehyde under some palladium-catalyzed conditions, particularly in the presence of an oxidant.[4]

  • Benzylic C-O Activation: In some palladium-catalyzed systems, benzylic alcohols can undergo C-O bond activation, leading to their participation in cross-coupling reactions.[9] This is generally observed under specific conditions and with particular catalyst systems but is a potential side reaction to be aware of.

  • Coordination to the Catalyst: The oxygen of the hydroxymethyl group could potentially coordinate to the palladium center, which might influence the catalytic activity.

Experimental Protocols & Data

General Protocol for a Trial Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the optimization of your reaction. It is essential to screen different parameters to find the optimal conditions for your specific substrates.

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.2 equiv.), your aryl halide (1.0 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if necessary, an additional ligand under a positive flow of the inert gas.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water or dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Troubleshooting Guide for Low Yields
Observed Issue Potential Cause Suggested Solution
Low Conversion of Starting Materials Inactive catalyst, Steric hindranceUse a pre-catalyst or a more active catalyst system (e.g., Pd(OAc)₂ with a Buchwald ligand like SPhos or XPhos). Increase reaction temperature.
Significant Protodeboronation Reaction conditions favoring C-B bond cleavageUse a milder base (e.g., K₃PO₄), minimize water content, or convert the boronic acid to its pinacol ester.
Formation of Homocoupling Products Catalyst system, Reaction kineticsUse a different palladium source and ligand. Consider slow addition of the boronic acid to the reaction mixture.
Unidentified Byproducts Side reactions of the hydroxymethyl groupLower the reaction temperature. Ensure the reaction is run under strictly anaerobic conditions to prevent oxidation.

Visualizing the Troubleshooting Process

A systematic approach is key to diagnosing and solving issues with low yields. The following workflow can guide your experimental design.

Troubleshooting_Workflow start Low Yield Observed check_purity Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity protodeboronation Significant Protodeboronation? check_purity->protodeboronation low_conversion Low Conversion of Starting Halide? protodeboronation->low_conversion No optimize_base Optimize Base (K₂CO₃, K₃PO₄) Minimize Water Content protodeboronation->optimize_base Yes side_reactions Other Major Byproducts? low_conversion->side_reactions No optimize_catalyst Screen Catalysts/Ligands (e.g., Buchwald systems) low_conversion->optimize_catalyst Yes analyze_byproducts Characterize Byproducts (MS, NMR) Consider Hydroxymethyl Group Reactivity side_reactions->analyze_byproducts Yes success Improved Yield side_reactions->success No use_ester Use Pinacol Ester Derivative optimize_base->use_ester use_ester->success increase_temp Increase Reaction Temperature optimize_catalyst->increase_temp increase_temp->success lower_temp Lower Reaction Temperature Ensure Anaerobic Conditions analyze_byproducts->lower_temp lower_temp->success

Caption: A decision-tree workflow for troubleshooting low yields.

References

Technical Support Center: 2-Chloro-5-hydroxymethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Chloro-5-hydroxymethylphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities and potential side reactions associated with this versatile reagent. Our goal is to provide you with the in-depth, field-proven insights necessary to optimize your reaction outcomes, troubleshoot common issues, and ensure the integrity of your synthetic pathways.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenges

This section addresses the most common questions our application scientists receive regarding the use of this compound in synthetic protocols, particularly in palladium-catalyzed cross-coupling reactions.

Q1: What are the primary side reactions I should anticipate when using this boronic acid?

When using this compound, particularly in Suzuki-Miyaura coupling, you should be vigilant for three main side reactions:

  • Protodeboronation: The loss of the boronic acid functional group (-B(OH)₂) and its replacement with a hydrogen atom. This is a common issue with many arylboronic acids.[1]

  • Homocoupling: The dimerization of the boronic acid to form a symmetric biaryl compound. This is often promoted by the presence of oxygen.[2][3]

  • Boroxine Formation: The dehydration and trimerization of the boronic acid to form a stable, six-membered boroxine ring. This can affect solubility and reactivity.[4][5][6]

Q2: Why is my reaction yield low, and I'm detecting 2-chloro-5-methylphenol's precursor, 1-chloro-4-(hydroxymethyl)benzene, as a byproduct?

This is a classic sign of protodeboronation.[1] This undesired reaction involves the cleavage of the C-B bond and its replacement by a C-H bond, consuming your starting material without forming the desired product. It is often accelerated by high temperatures, prolonged reaction times, and the presence of aqueous bases.[1][7][8]

Q3: What causes the formation of a symmetric biaryl impurity in my reaction?

The formation of a biaryl derived from the coupling of two molecules of this compound is known as homocoupling. This side reaction is typically catalyzed by palladium in the presence of molecular oxygen.[2][3][9] If your reaction mixture is not properly degassed, the palladium(0) catalyst can react with oxygen to form a palladium peroxo complex, which is a key intermediate in the homocoupling pathway.[2]

Q4: My boronic acid has poor solubility and seems unreactive. What could be the cause?

This issue is often linked to the formation of the corresponding triphenylboroxine. Boronic acids can undergo reversible self-condensation (dehydration) to form a cyclic trimer called a boroxine.[5][6][10] While often still reactive in situ as they can hydrolyze back to the monomeric acid form in the presence of water, their formation can alter the physical properties of the reagent, leading to poor solubility and inconsistent reaction kinetics.[5]

Q5: How do the chloro and hydroxymethyl substituents affect the reactivity of this specific boronic acid?

The electronic properties of the substituents on the aryl boronic acid can significantly influence the reaction.

  • Chloro Group (-Cl): As an electron-withdrawing group, the chloro substituent can decrease the nucleophilicity of the aryl ring, which may slow down the transmetalation step in the Suzuki-Miyaura catalytic cycle.[11][12] However, for some reactions, electron-withdrawing groups can be beneficial.[13]

  • Hydroxymethyl Group (-CH₂OH): This group is generally considered electronically neutral or weakly electron-donating. The hydroxyl group can potentially coordinate with the catalyst or interact with the base, but significant electronic interference is not typically observed. However, under certain harsh conditions, it could be prone to side reactions like oxidation.

Section 2: Troubleshooting Guides & Mitigation Protocols

This section provides detailed, step-by-step protocols to address the common side reactions identified above.

Problem 1: High Levels of Protodeboronation

Symptoms:

  • Low yield of the desired cross-coupled product.

  • Significant presence of 1-chloro-4-(hydroxymethyl)benzene in your crude reaction mixture, identifiable by GC-MS or LC-MS.

Root Causes:

  • Excessively strong base or high base concentration.

  • Presence of excess water in the reaction medium.[8]

  • Elevated reaction temperatures or extended reaction times.

Protocol A: Optimizing Base and Solvent Conditions
  • Base Selection: Switch from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or Cs₂CO₃. For sensitive substrates, organic bases like triethylamine (TEA) can be considered, although they may require higher temperatures.

  • Stoichiometry: Use the minimum effective amount of base, typically 2.0-3.0 equivalents relative to the limiting reagent.

  • Solvent System: If possible, use anhydrous solvents. If an aqueous system is required for solubility, minimize the water content. A common practice is to use a biphasic system like Toluene/H₂O or Dioxane/H₂O.

  • Boronic Acid Derivatives: For notoriously unstable boronic acids, consider using derivatives like MIDA boronate esters or organotrifluoroborates, which undergo a "slow release" of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[1]

Problem 2: Significant Homocoupling Product Formation

Symptoms:

  • Isolation of a symmetric biaryl byproduct.

  • Rapid color change of the reaction mixture to black (indicating palladium black precipitation), suggesting catalyst decomposition which can be linked to oxidative pathways.

Root Causes:

  • Insufficient degassing of solvents and reaction vessel, leading to the presence of dissolved oxygen.[3]

  • Issues with the quality or oxidation state of the palladium catalyst.

Protocol B: Rigorous Degassing and Inert Atmosphere Maintenance
  • Solvent Degassing: Before use, thoroughly degas all solvents. Two effective methods are:

    • Sparging: Bubble a stream of an inert gas (Argon or Nitrogen) through the solvent for at least 30 minutes.

    • Freeze-Pump-Thaw: For highly sensitive reactions, perform at least three cycles of freezing the solvent with liquid nitrogen, evacuating the headspace under high vacuum, and then thawing under an inert gas atmosphere.

  • Reaction Setup: Assemble your reaction glassware hot from the oven and allow it to cool under a stream of inert gas.

  • Headspace Purge: Before adding reagents, evacuate the sealed reaction flask and backfill with an inert gas. Repeat this cycle three times.

  • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of inert gas (e.g., using a balloon or a gas bubbler) for the entire duration of the experiment.

Problem 3: Reagent Insolubility and Stalled Reaction due to Boroxine Formation

Symptoms:

  • The boronic acid fails to dissolve completely in the reaction solvent.

  • The reaction starts but fails to proceed to completion (stalls).

Root Causes:

  • Dehydration of the boronic acid during storage.

  • Use of anhydrous non-polar solvents where the boroxine form is more stable and less soluble.

Protocol C: Managing the Boronic Acid-Boroxine Equilibrium
  • Reagent Pre-treatment: If boroxine formation is suspected, the boronic acid can often be converted back to its active monomeric form. While recrystallization from water is an option, a more practical approach is to ensure the reaction conditions favor the acid form.[6]

  • In Situ Hydrolysis: In many Suzuki-Miyaura reactions that use aqueous bases, the boroxine will hydrolyze back to the boronic acid in situ.[5] Ensure your solvent system contains a controlled amount of water to facilitate this equilibrium shift.

  • Solvent Choice: Use polar aprotic solvents like DMF or DME, which can help to solvate the boronic acid and disfavor boroxine formation compared to non-polar solvents like toluene.

Section 3: Visualized Mechanisms and Workflows

To provide a clearer understanding of the chemical transformations, the following diagrams illustrate the key reaction pathways and troubleshooting logic.

The Suzuki-Miyaura Cycle and Competing Side Reactions

Suzuki_Cycle_vs_Side_Reactions cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_side Side Reactions OA Oxidative Addition PdII Ar-Pd(II)-X L₂ OA->PdII TM Transmetalation PdII_Ar Ar-Pd(II)-Ar' L₂ TM->PdII_Ar RE Reductive Elimination Pd0 Pd(0)L₂ RE->Pd0 Pd0->OA Ar-X Homo Homocoupling Pd0->Homo O₂ Present PdII->TM Ar'-B(OH)₂ Base PdII_Ar->RE Ar-Ar' Proto Protodeboronation ArBOH2 Ar'-B(OH)₂ ArBOH2->TM Desired Path ArBOH2->Proto High Temp, Aqueous Base caption Fig 1. The main catalytic cycle vs. key side reactions. Troubleshooting_Flowchart Start Experiment Shows Low Yield Analyze Analyze Crude Mixture (LCMS, GCMS, NMR) Start->Analyze Decision Identify Major Byproduct(s)? Analyze->Decision Proto Protodeboronation Product (Ar-H) Detected Decision->Proto Yes Homo Homocoupling Product (Ar-Ar) Detected Decision->Homo Yes Complex Complex Mixture / Starting Material Unchanged Decision->Complex Yes SolveProto Follow Protocol A: - Use milder base - Reduce water/temp Proto->SolveProto SolveHomo Follow Protocol B: - Improve degassing - Ensure inert atmosphere Homo->SolveHomo SolveComplex Follow Protocol C: - Check reagent solubility - Address boroxine formation Complex->SolveComplex caption Fig 2. A logical workflow for diagnosing and solving low-yield reactions. Boroxine_Equilibrium BoronicAcid 3 x Ar-B(OH)₂ Boronic Acid (Monomer) Boroxine Boroxine Ring (Cyclic Trimer) BoronicAcid->Boroxine - 3 H₂O + 3 H₂O caption Fig 3. The reversible dehydration of boronic acid to its boroxine form.

References

Technical Support Center: Protodeboronation of 2-Chloro-5-hydroxymethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-Chloro-5-hydroxymethylphenylboronic acid. This document provides in-depth, experience-driven guidance to help you anticipate, troubleshoot, and solve issues related to its stability, with a specific focus on the undesired side reaction of protodeboronation.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for my experiments?

A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond. In essence, your this compound reverts to 2-chloro-5-hydroxymethylbenzene. This is a significant issue in cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes your starting material, reduces the yield of your desired product, and complicates purification.[1]

Q2: What are the typical signs that my this compound is undergoing protodeboronation?

A2: You may suspect protodeboronation if you observe:

  • Consistently low yields in your cross-coupling reactions.

  • The appearance of a byproduct with a mass corresponding to the deboronated arene (2-chloro-5-hydroxymethylbenzene) in your LC-MS or GC-MS analysis.

  • Inconsistent results between different batches of the boronic acid or even when using the same batch over time.[1]

  • Complex ¹H NMR spectra of your starting material, showing peaks that correspond to the deboronated analog.

Q3: My boronic acid is stored in the fridge. Isn't that enough to keep it stable?

A3: While refrigeration is good practice, it doesn't completely halt degradation. Boronic acids can undergo dehydration to form cyclic trimers called boroxines.[1] While often reversible, this complicates accurate weighing and stoichiometry. More importantly, exposure to atmospheric moisture and certain conditions can still lead to slow decomposition over time. For long-term stability, storage under an inert atmosphere (Argon or Nitrogen) in a desiccator is recommended.

Q4: Can I still use a batch of boronic acid if I suspect some protodeboronation has occurred?

A4: Possibly, but it is not recommended for achieving reproducible results. The exact purity of the reagent will be unknown, making your stoichiometry inaccurate and leading to lower, unpredictable yields. It is always best to either use a fresh, high-purity batch or re-purify the existing material if possible. A quantitative NMR (qNMR) can be performed to determine the exact purity before use.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures and provides a logical workflow for diagnosis and resolution.

Scenario 1: Low or No Yield in Suzuki-Miyaura Coupling

You've set up a Suzuki-Miyaura coupling reaction with this compound, but the yield of your desired biaryl product is disappointingly low, and you detect a significant amount of the protodeboronated side product.

Troubleshooting Workflow

G A Low Yield & High Protodeboronation Observed B Step 1: Verify Starting Material Purity (¹H NMR, LC-MS) A->B C Purity <95% or Deboronated Product Present? B->C D Use Fresh, High-Purity Reagent or Purify Existing Stock C->D Yes E Step 2: Evaluate Reaction Conditions C->E No F Is the Base too Strong or Reaction Time too Long? E->F G Switch to Milder Base (K₂CO₃, KF) Shorten Reaction Time F->G Yes H Are you using Anhydrous Conditions? F->H No I Use Anhydrous, Degassed Solvents Run under Inert Atmosphere (Ar/N₂) H->I Yes J Step 3: Optimize Catalyst System H->J No K Is the Catalytic Cycle Inefficient? J->K L Increase Catalyst/Ligand Loading Use High-Activity Precatalyst (e.g., Buchwald G3) K->L Yes

Caption: Troubleshooting workflow for low yields due to protodeboronation.

Detailed Analysis of Causes and Solutions
  • The Role of Base and pH: Protodeboronation is highly pH-dependent.[2] It is often accelerated under strongly basic conditions.[3][4][5] The base, which is essential for the transmetalation step in the Suzuki cycle, can also promote the undesired decomposition of the boronic acid.

    • Solution: Switch from strong bases like NaOH or KOH to milder alternatives. Potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often effective in facilitating the coupling while minimizing protodeboronation.[6][7]

  • The Influence of Water and Solvent: Water is the proton source for protodeboronation.[7] While many Suzuki protocols use aqueous/organic solvent mixtures, excessive water can be detrimental.

    • Solution: Use anhydrous and thoroughly degassed solvents.[8] Running the reaction under strict anhydrous conditions can significantly suppress protodeboronation. If a co-solvent is needed, consider options like 2-MeTHF or toluene instead of aqueous mixtures.[9]

  • Impact of Temperature and Reaction Time: Higher temperatures and longer reaction times increase the likelihood of side reactions.[6] If the main catalytic cycle is slow, the boronic acid is exposed to potentially degrading conditions for an extended period.

    • Solution: Aim for the lowest temperature that allows for an efficient reaction rate. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the limiting reagent is consumed.[10]

  • Catalyst and Ligand Efficiency: An inefficient catalyst system that leads to a slow Suzuki coupling is a major contributor to the problem. If the desired reaction is slow, the side reaction (protodeboronation) becomes more competitive.

    • Solution: Employ modern, highly active catalyst systems. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu-type ligands) combined with palladium precatalysts can dramatically accelerate the cross-coupling, outcompeting the degradation pathway.[9][11]

Mechanistic Insights

The protodeboronation of arylboronic acids can proceed through several pathways, primarily catalyzed by either acid or base.[3] For Suzuki-Miyaura reactions, which are run under basic conditions, the base-catalyzed pathway is of primary concern. The mechanism involves the formation of a more reactive tetrahedral boronate anion, which then undergoes cleavage of the C-B bond.

G cluster_0 Base-Catalyzed Protodeboronation R_BOH2 Ar-B(OH)₂ R_BOH2->inv1 OH_minus + OH⁻ OH_minus->inv1 Boronate [Ar-B(OH)₃]⁻ (Tetrahedral Boronate) Boronate->inv2 H2O + H₂O (Proton Source) H2O->inv2 RH Ar-H (Protodeboronated Product) BOH4 + B(OH)₄⁻ inv1->Boronate Fast Equilibrium inv2->RH Rate-Limiting Step (C-B Cleavage) inv2->BOH4

Caption: Simplified mechanism of base-catalyzed protodeboronation.

Validated Protocols & Data

Protocol 1: Purity Assessment by ¹H NMR

To avoid inaccurate stoichiometry, it is crucial to assess the purity of your this compound before use.

  • Sample Preparation: Accurately weigh ~10 mg of the boronic acid and ~10 mg of an internal standard with a known purity (e.g., 1,3,5-trimethoxybenzene) into a vial.

  • Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) of at least 30 seconds to allow for full relaxation of all protons for accurate integration.

  • Analysis: Compare the integration of a well-resolved peak from the boronic acid to a peak from the internal standard to calculate the purity. Look for characteristic peaks of the deboronated product, 2-chloro-5-hydroxymethylbenzene.

Protocol 2: Recommended Suzuki-Miyaura Coupling Conditions to Minimize Protodeboronation

This protocol is designed for challenging couplings where protodeboronation is a known issue.

  • Reagent Preparation: To an oven-dried vial equipped with a stir bar, add your aryl halide (1.0 equiv.), this compound (1.2 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., 2-MeTHF or Dioxane, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Place the vial in a preheated heating block (e.g., 80 °C) and stir vigorously.

  • Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Data Summary: Factors Influencing Protodeboronation
FactorEffect on Protodeboronation RateRecommended Mitigation Strategy
Base Strength Strong bases (NaOH, KOH) significantly increase the rate.[4][6]Use milder bases like K₃PO₄, K₂CO₃, or KF.[7]
Water Acts as a proton source, accelerating the reaction.[7]Use anhydrous, degassed solvents and reagents.
Temperature Higher temperatures increase the rate.[6]Run the reaction at the lowest effective temperature.
Reaction Time Longer exposure to degrading conditions increases byproduct formation.Use a highly active catalyst to shorten reaction time.[11]
Oxygen Can lead to catalyst decomposition and oxidative side reactions.[7]Ensure the reaction is run under a strictly inert atmosphere.
Boronic Acid Form Free boronic acids are often less stable than their ester derivatives.Consider using a more stable pinacol ester or MIDA boronate derivative.[1][12][13]

By understanding the mechanisms driving protodeboronation and implementing these troubleshooting strategies and optimized protocols, researchers can significantly improve the success and reproducibility of their experiments involving this compound.

References

Technical Support Center: Purification of Biaryl Products from 2-Chloro-5-hydroxymethylphenylboronic Acid Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) specifically tailored to the purification of products derived from couplings involving 2-Chloro-5-hydroxymethylphenylboronic acid . The unique combination of a halide, a polar alcohol, and a boronic acid functionality on this reagent presents specific challenges in isolating pure biaryl products. This document is designed to provide researchers, scientists, and drug development professionals with the expert insights and practical protocols needed to overcome these hurdles.

Section 1: Frequently Asked Questions (FAQs) - Initial Troubleshooting

This section addresses the most common initial challenges encountered during the purification process.

Q1: What are the primary impurities I should anticipate in my crude reaction mixture?

A: Following a Suzuki-Miyaura coupling with this compound, your crude product is likely to contain a mixture of several components besides your target biaryl. The most common impurities are:

  • Residual Palladium Catalyst: Often appears as a fine black or dark brown solid/colloid.

  • Unreacted Starting Materials: Both the this compound and your aryl halide coupling partner.

  • Homocoupled Byproduct: A symmetrical biaryl formed from the dimerization of two molecules of the boronic acid.[1][2]

  • Protodeboronated Byproduct: The compound 2-chloro-5-hydroxymethylphenol, where the boronic acid group has been replaced by a hydrogen atom. This side reaction is driven by hydrolysis of the carbon-boron bond.[1][3]

Q2: My crude product is dark black/brown after the reaction. How do I effectively remove the palladium catalyst?

A: The dark coloration is characteristic of palladium species, which must be removed. The best method depends on whether the palladium is heterogeneous (like Pd/C) or has precipitated, versus being soluble.

  • Filtration through Celite: This is the most common and effective first step for removing insoluble or precipitated palladium.[4][5] A simple filtration of your diluted reaction mixture through a pad of Celite can trap the majority of the metal catalyst.[4]

  • Adsorption/Scavenging: If filtration is insufficient, soluble palladium may be present. Treatment with activated carbon or specialized palladium scavengers (e.g., thiol-based silica resins) can bind the remaining palladium, which is then removed by filtration.[5][6]

  • Column Chromatography: In many cases, residual palladium will remain at the baseline of a silica gel column, providing purification from the catalyst and other organic impurities simultaneously.[4]

Q3: TLC analysis shows a significant byproduct spot that is less polar than my boronic acid starting material but has a different Rf from my desired product. What is it likely to be?

A: This is very likely the homocoupled dimer of this compound. This byproduct arises from the palladium-mediated coupling of two boronic acid molecules.[7][8] This reaction is particularly favored by the presence of oxygen or residual Pd(II) species in the reaction mixture.[1][7] Because it contains two hydroxymethyl groups, its polarity will be distinct from your desired product, usually making it separable by column chromatography.

Q4: How can I remove unreacted this compound from my organic product extract?

A: The boronic acid functional group is acidic and can be exploited for removal. During the aqueous work-up, performing a wash with a mild aqueous base (e.g., 1M sodium carbonate or potassium carbonate solution) will deprotonate the boronic acid, forming a water-soluble boronate salt. This salt will partition into the aqueous layer, effectively separating it from your desired, less polar product in the organic layer.

Section 2: In-Depth Troubleshooting Guide

This guide provides a problem-oriented approach to resolving more persistent purification challenges.

Issue Potential Cause(s) Suggested Solutions & Scientific Rationale
Persistent Palladium Contamination (Product remains grey/dark after initial filtration)1. Formation of Soluble Pd(II) Species: The catalyst may not have fully precipitated or may be complexed with the product or ligands, keeping it in solution.[9] 2. Strong Ligand Chelation: The hydroxymethyl group on your product, particularly if adjacent to another coordinating atom, might chelate to the palladium, making it difficult to remove.[6]Primary Solution: Use a high-affinity scavenger. Thiol-functionalized silica gel is particularly effective as sulfur forms strong bonds with soft metals like palladium. Secondary Solution: Activated carbon treatment. Carbon has a high surface area and can adsorb the palladium complexes. Caution: Carbon can be non-specific and may also adsorb your desired product, potentially lowering the yield.[6] Start with a small amount (e.g., 5 wt%) and monitor by TLC. Optimization: Increase the treatment time and/or temperature (e.g., stir with scavenger at 40-50 °C for several hours) to improve binding kinetics.[6]
Co-elution of Product and Homocoupled Byproduct (Spots overlap during column chromatography)Similar Polarity: The desired product and the homocoupled dimer may have very similar polarities, making separation on silica gel challenging with standard solvent systems.Primary Solution: Optimize Column Chromatography.Solvent System Screening: Do not rely on a single eluent system. Test various solvent combinations with different selectivities (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol, Toluene/Acetone).[10] • Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity. This can often resolve closely running spots that co-elute in an isocratic system.[11] Alternative Solution: Recrystallization. If the product is a solid, recrystallization can be a highly effective method for rejecting structurally similar impurities.[12] Experiment with various solvent systems (e.g., dissolving in a good solvent like methanol or ethyl acetate and adding a poor solvent like hexanes or water until turbidity is observed).
Low Isolated Yield After Chromatography 1. Irreversible Adsorption on Silica: The polar hydroxymethyl (-CH₂OH) group can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to streaking and product loss on the column. 2. Product Decomposition: If the product is sensitive to the acidic nature of silica gel, degradation can occur.Solution 1: Use a Less Acidic Stationary Phase. Consider using neutral alumina or a deactivated silica gel. To deactivate silica, you can pre-treat the column by flushing it with an eluent containing a small amount of a base like triethylamine (~1%).[11] Solution 2: Minimize Contact Time. Use a shorter, wider column and a slightly more polar solvent system to elute the product more quickly, reducing the time it spends in contact with the silica.[11] Solution 3: Solid Loading. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column. This often results in better separation and less streaking compared to liquid loading in a polar solvent.[11]

Section 3: Standardized Purification Protocols

These protocols provide detailed, step-by-step methodologies for the key purification workflows.

Protocol 1: General Post-Reaction Work-up
  • Quench Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding water or a saturated aqueous solution of ammonium chloride.

  • Dilute: Dilute the mixture with an appropriate organic solvent for extraction, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Aqueous Wash: Transfer the mixture to a separatory funnel.

    • Wash with water (2 x volume of organic layer).

    • Wash with a saturated aqueous solution of NaHCO₃ or K₂CO₃ to remove unreacted boronic acid.

    • Wash with brine (saturated NaCl solution) to break up emulsions and remove residual water.

  • Dry and Concentrate: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Protocol 2: Palladium Removal via Celite Filtration
  • Prepare Mixture: After the reaction is complete, dilute the reaction mixture with a solvent in which the desired product is soluble (e.g., EtOAc, DCM, or THF).

  • Prepare Celite Pad: Place a plug of cotton or glass wool at the bottom of a Büchner or sintered glass funnel. Add a layer of sand (~1 cm) followed by a layer of Celite (~2-3 cm).

  • Filter: Gently pour the diluted reaction mixture onto the Celite pad. Use vacuum suction to pull the solution through.

  • Rinse: Wash the reaction flask with additional solvent and pour these rinsings over the Celite pad to ensure all product is collected. Continue washing the pad until the filtrate runs clear.[4]

  • Concentrate: Collect the filtrate and concentrate it under reduced pressure to yield the crude product, now free of insoluble palladium.

Protocol 3: Purification by Flash Column Chromatography
  • Determine Eluent System: Using Thin Layer Chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides a retention factor (Rf) of ~0.2-0.3 for your desired product and shows good separation from impurities.

  • Pack the Column: Prepare a slurry of silica gel in the least polar component of your eluent system (e.g., hexanes). Pour the slurry into a glass column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or DCM. Alternatively, perform a solid load by adsorbing the product onto a small amount of silica.[11] Carefully add the sample to the top of the packed column.

  • Elute and Collect: Add the eluent to the column and begin collecting fractions. Monitor the elution process using TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent via rotary evaporation.

Section 4: Visual Workflows and Diagrams

Diagram 1: General Purification Workflow

This diagram outlines the standard sequence of operations for isolating a pure product following a Suzuki-Miyaura coupling reaction.

G cluster_0 Post-Reaction Processing cluster_1 Initial Purification cluster_2 Final Purification Reaction Crude Reaction Mixture Quench Quench Reaction Reaction->Quench Dilute Dilute with Organic Solvent Quench->Dilute Celite Celite Filtration (Removes Insoluble Pd) Dilute->Celite Workup Aqueous Work-up & Extraction (Removes Salts & Boronic Acid) Celite->Workup Crude_Product Concentrated Crude Product Workup->Crude_Product Column Flash Column Chromatography (Separates Organic Impurities) Crude_Product->Column Recrystal Recrystallization (For Solid Products) Crude_Product->Recrystal Alternative Pure_Product Pure Biaryl Product Column->Pure_Product Recrystal->Pure_Product

Caption: Step-by-step workflow for the synthesis and isolation of biaryls.

Diagram 2: Troubleshooting Decision Tree

This flowchart helps diagnose and solve common purification issues based on TLC and visual inspection.

G Start Analyze Crude Product (TLC, Visual) Q_Color Is the solution dark/black? Start->Q_Color A_Celite Perform Celite Filtration[4] Q_Color->A_Celite Yes Q_Spots How many spots on TLC? Q_Color->Q_Spots No A_Scavenger Treat with Pd Scavenger or Activated Carbon[6] A_Celite->A_Scavenger Still Dark A_Scavenger->Q_Spots A_One_Spot Proceed to Column Chromatography for Baseline Impurities Q_Spots->A_One_Spot One Main Spot A_Multi_Spot Multiple Spots Q_Spots->A_Multi_Spot Multiple Spots Q_Impurity_ID Identify Impurities (Compare to SM, consider homocoupling/protodeboronation) A_Multi_Spot->Q_Impurity_ID A_Boronic_Acid Perform Basic Wash (e.g., aq. NaHCO₃) Q_Impurity_ID->A_Boronic_Acid Boronic Acid Present A_Homocoupling Optimize Column Chromatography (Gradient, new solvent system)[10] Q_Impurity_ID->A_Homocoupling Homocoupled Dimer Present A_SM_Halide Column Chromatography Q_Impurity_ID->A_SM_Halide Aryl Halide SM Present

References

Technical Support Center: Catalyst Poisoning in 2-Chloro-5-hydroxymethylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for catalyst poisoning issues encountered during palladium-catalyzed cross-coupling reactions, specifically those involving 2-Chloro-5-hydroxymethylphenylboronic acid. We will move beyond simple procedural checklists to explore the underlying chemical principles, helping you diagnose problems, salvage experiments, and design more robust reaction protocols.

Part 1: Frequently Asked Questions (FAQs) - Rapid Diagnosis

This section addresses the most common initial symptoms of catalyst deactivation.

Q1: My Suzuki-Miyaura reaction is sluggish or has completely stalled. What are the first things I should investigate?

A sluggish or stalled reaction is the most common symptom of catalyst inhibition. Before making drastic changes to your protocol, perform these initial checks:

  • Atmospheric Integrity: The active Pd(0) catalyst is extremely sensitive to oxygen, which can oxidize it to an inactive Pd(II) state. Similarly, many phosphine ligands are readily oxidized.[1][2] Ensure your reaction was set up under a strictly inert atmosphere (Argon or Nitrogen). A common mistake is insufficient degassing of solvents and reagent solutions. A simple sparge is often not enough; a series of vacuum/backfill cycles is considered best practice.[1]

  • Reagent & Solvent Purity: Commercial reagents and solvents can contain trace impurities that are potent catalyst poisons.[3][4][5] Low-quality solvents may contain peroxides (from ethers like THF or dioxane) or sulfur-containing compounds, which irreversibly bind to palladium.

  • Catalyst and Ligand Choice: this compound is often coupled with other aryl chlorides. Aryl chloride activation is the rate-limiting step and requires a highly active catalyst system.[1] Standard catalysts like Pd(PPh₃)₄ may be ineffective. Consider using more electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which are designed to accelerate this difficult oxidative addition step.[1][6]

Q2: My analysis shows significant homocoupling of the boronic acid (a biaryl byproduct). What causes this and how can I prevent it?

The formation of a symmetrical biaryl from the boronic acid is a classic sign that something is amiss with the catalytic cycle. This side reaction is often mediated by Pd(II) species in the presence of an oxidant, typically oxygen.[7] If you observe significant homocoupling, it strongly suggests that your inert atmosphere technique is flawed, allowing oxygen to interfere.

Mitigation Strategies:

  • Improve Degassing: Sub-surface sparging of your solvent with an inert gas for an extended period (e.g., 30 minutes) before adding the catalyst is crucial.[7]

  • Add a Mild Reductant: In some industrial processes, a mild reducing agent like potassium formate is added to the reaction mixture. This helps to keep the palladium in its active Pd(0) state, suppressing the Pd(II)-mediated homocoupling pathway.[7]

  • Check Reagent Purity: Ensure your boronic acid is not contaminated with residual oxidants from its synthesis.

Q3: My reaction mixture turned black and a precipitate formed. Is the reaction salvageable?

The formation of a black precipitate is almost always "palladium black," which is finely divided, aggregated, and catalytically inactive palladium metal.[8] This indicates catastrophic catalyst decomposition. The reaction is likely not salvageable at this point. This occurs when the ligand protecting the palladium atom either dissociates, is oxidized, or otherwise fails, leaving the palladium atoms to aggregate.

Common Causes:

  • High Temperatures: Excessive heat can accelerate ligand degradation.

  • Ligand Oxidation: As mentioned, oxygen is highly detrimental to phosphine ligands.[2]

  • Poor Ligand Choice: A ligand that is not sterically bulky or electron-donating enough may not be able to stabilize the palladium intermediates throughout the catalytic cycle, especially at elevated temperatures.

Q4: Could my this compound reagent itself be the source of poisoning?

Absolutely. While boronic acids are foundational to the Suzuki-Miyaura reaction, they or their impurities can be problematic.[9]

  • Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[1] This is often promoted by excess water or bases that are too strong.

  • Synthetic Impurities: Boronic acids are often synthesized using strong organometallic reagents and subsequently purified. Incomplete removal of salts (e.g., lithium or magnesium halides) or other organic impurities can interfere with the catalyst.[10][11] For example, sulfur-containing impurities are known to be potent poisons.[10]

  • Coordination Effects: The hydroxymethyl (-CH2OH) group is a potential coordinating group. While not a classic "poison," it could potentially coordinate to the palladium center, altering its reactivity. Similarly, primary amine or phenol groups on substrates are known to sometimes inhibit catalysis through coordination or side reactions.[12]

Part 2: In-Depth Troubleshooting Guides

Guide 1: The Source of the Poison - Impurities in Reagents & Solvents

Catalyst poisons are substances that bind to the palladium center, often irreversibly, blocking the active site required for the catalytic cycle. Even at parts-per-million (ppm) levels, these impurities can completely shut down a reaction.[3][4]

Poison ClassSpecific ExamplesCommon Source(s)Mechanism of Poisoning
Sulfur Compounds Thiols, sulfides, DMSOReagents (from synthesis), low-grade solventsStrong, irreversible coordination to the Pd center, blocking substrate access.[10]
Oxygen (O₂) & Peroxides Atmospheric O₂, R-O-O-R'Poor inerting technique, aged ether solvents (THF, Dioxane)Oxidizes active Pd(0) to inactive Pd(II); oxidizes phosphine ligands.[2]
Coordinating Species Amines, thiophenes, excess phosphineByproducts, impurities in starting materialsCompetitive binding to the Pd center, preventing productive catalysis.[12]
Water (H₂O) "Wet" solvents or basesImproperly dried reagents/glasswareCan promote catalyst aggregation and protodeboronation of the boronic acid.[1]
Solvent Precursors 2,3-dihydrofurane, maleic anhydrideImpurities in THF from its manufacturing process.Strongly poison the reaction even at 100-300 ppm levels.[3][5]

This workflow helps systematically identify the source of contamination.

G A Reaction Failure (Low Yield / Stalled) B Run Control Reaction (Known good substrates) A->B C Control Fails B->C No D Control Succeeds B->D Yes K Source is likely Solvent or Base C->K Implies systemic issue E Systematic Reagent Swap D->E J Problem is with Original Substrates D->J Implies substrate inhibition F Swap Solvent E->F G Swap Base E->G H Swap Boronic Acid E->H I Problem Identified: Contaminated Reagent G->I

Caption: A decision tree for diagnosing the source of catalyst poisoning.

Part 3: Experimental Protocols

Protocol 1: Rigorous Setup for an Air-Free Suzuki-Miyaura Reaction

This protocol minimizes the introduction of atmospheric oxygen, a primary catalyst poison.

Materials:

  • Schlenk flask or reaction vial with a septum cap

  • Magnetic stir bar

  • Vacuum/Inert Gas manifold (Schlenk line)

  • Syringes and needles for liquid transfer

Procedure:

  • Glassware Preparation: Flame-dry the Schlenk flask and stir bar under vacuum and allow to cool to room temperature under a positive pressure of inert gas (Argon or Nitrogen).

  • Adding Solids: Quickly add the aryl halide, this compound, base, palladium precatalyst, and ligand to the flask.[1]

  • Inerting the System: Seal the flask with the septum. Evacuate the flask until the pressure is low, then backfill with inert gas. Repeat this "evacuate-and-backfill" cycle at least three times to ensure all oxygen is removed.[1]

  • Solvent Degassing: The solvent must be rigorously degassed. The preferred method is to place the solvent in a separate Schlenk flask and perform at least three freeze-pump-thaw cycles. Alternatively, sparging the solvent with a sub-surface stream of inert gas for 30-60 minutes is acceptable.

  • Reagent Addition: Add the degassed solvent to the reaction flask via a gas-tight syringe under a positive pressure of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring.[1] Monitor the reaction by TLC or LC-MS.

Protocol 2: Diagnostic Test for Reagent Quality

If you suspect one of your reagents is contaminated, run a series of small-scale, parallel reactions, swapping out one component at a time with a new or purified batch.

ReactionAryl HalideBoronic AcidBaseSolventExpected Outcome
1 (Control) Trusted BatchTrusted BatchTrusted BatchTrusted BatchHigh Yield
2 (Test) Your BatchTrusted BatchTrusted BatchTrusted BatchLow Yield -> Your Aryl Halide is suspect
3 (Test) Trusted BatchYour BatchTrusted BatchTrusted BatchLow Yield -> Your Boronic Acid is suspect
4 (Test) Trusted BatchTrusted BatchYour BatchTrusted BatchLow Yield -> Your Base is suspect
5 (Test) Trusted BatchTrusted BatchTrusted BatchYour BatchLow Yield -> Your Solvent is suspect

Part 4: Visualizing the Mechanism of Poisoning

Understanding the catalytic cycle is key to diagnosing failures. Poisons can attack the cycle at multiple points.

G Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R¹-X Poison_O2 O₂ Pd0->Poison_O2 Oxidation Poison_S Sulfur Cmpd. Pd0->Poison_S Binding Pd_Black Pd Black (Inactive) Pd0->Pd_Black Aggregation PdII R¹-Pd(II)L₂-X OxAdd->PdII Trans Transmetalation PdII->Trans + R²-B(OR)₂⁻ PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 - R¹-R² Oxidized_Ligand L=O Poison_O2->Oxidized_Ligand

References

Technical Support Center: Optimizing Suzuki-Miyaura Couplings with 2-Chloro-5-hydroxymethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing the Suzuki-Miyaura coupling of 2-Chloro-5-hydroxymethylphenylboronic acid. Our goal is to equip you with the scientific understanding to navigate the nuances of this specific reaction, ensuring robust and reproducible outcomes in your synthetic endeavors.

Introduction: The Role of Temperature and Substituent Effects

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming C-C bonds.[1] However, the success of this reaction is highly dependent on a delicate interplay of various parameters, with temperature being a critical factor. For a substituted phenylboronic acid like this compound, the electronic and steric nature of the chloro and hydroxymethyl groups introduces specific challenges and considerations that must be addressed to achieve high yields and purity.

This guide will delve into the mechanistic underpinnings of the reaction, focusing on how temperature influences each step of the catalytic cycle and how the substituents on our target molecule can lead to specific side reactions or require tailored reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the Suzuki-Miyaura coupling of this compound?

A1: There is no single "optimal" temperature, as it is highly dependent on the specific coupling partners (aryl halide), palladium catalyst, ligand, base, and solvent system used. However, a general starting point for this substrate is typically in the range of 80-110 °C .[2] It is crucial to perform a temperature screen for each new reaction to find the sweet spot that balances reaction rate with the stability of the reactants and catalyst. In some cases, with highly active catalyst systems, the reaction can even be performed at room temperature.[3][4][5]

Q2: My reaction is sluggish or incomplete at lower temperatures. Should I just increase the heat?

A2: While increasing the temperature can enhance the reaction rate, it's not always the best solution and should be done cautiously. Higher temperatures can accelerate undesirable side reactions such as protodeboronation (the loss of the boronic acid group) and catalyst decomposition.[6][7] Before resorting to higher temperatures, consider optimizing other parameters:

  • Catalyst and Ligand: Ensure you are using an appropriate palladium source and a sufficiently electron-rich and sterically bulky ligand that can facilitate the oxidative addition and reductive elimination steps.[8][9]

  • Base: The choice and strength of the base are critical for the transmetalation step.[10] A stronger base might be necessary, but this can also increase the rate of protodeboronation.

  • Solvent: The solvent system must be able to dissolve all components and facilitate the interaction between the aqueous and organic phases if a biphasic system is used.

Q3: I am observing significant amounts of a byproduct that appears to be 3-chloro-5-methylphenol. What is happening and how can I prevent it?

A3: The formation of 3-chloro-5-methylphenol is a classic example of protodeboronation , an undesired side reaction where the boronic acid moiety is replaced by a hydrogen atom.[6] This is a common issue with boronic acids, especially at elevated temperatures and in the presence of a strong base and protic solvents.[6][11]

To mitigate protodeboronation:

  • Optimize Temperature: As discussed, avoid excessively high temperatures.

  • Choice of Base: Use the mildest base that still provides a reasonable reaction rate. Weaker bases like K₂CO₃ or K₃PO₄ are often preferred over stronger bases like NaOH or KOH.[10]

  • Anhydrous Conditions: For particularly sensitive substrates, using anhydrous solvents and bases can significantly reduce protodeboronation.[10]

  • Boronic Esters: Converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) can be an effective strategy. The ester acts as a slow-release source of the boronic acid, keeping its concentration low and minimizing side reactions.[6][11]

Q4: Can the chloro and hydroxymethyl groups on my boronic acid interfere with the reaction?

A4: Yes, both groups can influence the reaction's outcome:

  • Chloro Group: The electron-withdrawing nature of the chlorine atom can make the boronic acid more susceptible to protodeboronation.[10] It also influences the electronic properties of the aryl ring, which can affect the rates of transmetalation and reductive elimination.

  • Hydroxymethyl Group: The hydroxyl group can potentially coordinate with the palladium center, which could either be beneficial by stabilizing a catalytic intermediate or detrimental by hindering the catalytic cycle. It can also be a site for side reactions, such as ether formation, under strongly basic conditions at high temperatures.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Catalyst- Use a fresh source of palladium precatalyst and ligand.- Ensure proper activation of the Pd(II) precatalyst to the active Pd(0) species.[12]
2. Oxygen Contamination- Thoroughly degas all solvents and reagents.- Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.[2]
3. Insufficient Temperature- Gradually increase the reaction temperature in 10 °C increments while monitoring for product formation and side reactions.
4. Inappropriate Base or Solvent- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O, THF/H₂O).[10][13]
Significant Protodeboronation 1. Excessively High Temperature- Lower the reaction temperature.
2. Strong Base- Use a milder base (e.g., K₂CO₃).[10]
3. Protic Solvent- Consider using anhydrous conditions or a less protic solvent system.[10]
4. Prolonged Reaction Time- Monitor the reaction closely and quench it as soon as the starting material is consumed.
Homocoupling of the Boronic Acid 1. Presence of Oxygen- Improve degassing procedures. Oxygen can promote the oxidative homocoupling of boronic acids.[2][12]
2. Inefficient Reduction of Pd(II)- Ensure the complete reduction of the Pd(II) precatalyst to Pd(0). Incomplete reduction can lead to Pd(II)-mediated homocoupling.[12]
Catalyst Decomposition (Black Precipitate) 1. High Temperature- Reduce the reaction temperature. Palladium catalysts can aggregate and precipitate as palladium black at elevated temperatures.[7]
2. Inappropriate Ligand- Use a more robust ligand that can stabilize the palladium center at the required temperature. Bulky, electron-rich phosphine ligands are often more effective.[8]

Experimental Protocols

General Procedure for Temperature Screening
  • Setup: In parallel reaction vials under an inert atmosphere, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: To each vial, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the vials in separate heating blocks or an oil bath preheated to different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) by TLC, GC-MS, or LC-MS.

  • Analysis: Compare the yield of the desired product and the formation of byproducts at each temperature to determine the optimal condition.

Visualizing the Catalytic Cycle and the Impact of Temperature

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. Temperature plays a crucial role in the kinetics of each step.

Suzuki_Miyaura_Cycle cluster_temp Effect of Increasing Temperature Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Increased Temp: Faster Rate SideReaction Side Reactions (Protodeboronation, Catalyst Decomposition) Pd0->SideReaction Higher Temp can lead to decomposition PdII_A Ar-Pd(II)-X(L)₂ OxAdd->PdII_A Trans Transmetalation (Ar'B(OH)₂) + Base PdII_A->Trans Increased Temp: Faster Rate PdII_A->SideReaction Higher Temp can increase side reactions PdII_B Ar-Pd(II)-Ar'(L)₂ Trans->PdII_B RedElim Reductive Elimination PdII_B->RedElim Increased Temp: Faster Rate RedElim->Pd0 Regeneration Product Ar-Ar' (Product) RedElim->Product

References

Overcoming steric hindrance with 2-Chloro-5-hydroxymethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of a Sterically Hindered Building Block

Welcome to the technical support guide for 2-Chloro-5-hydroxymethylphenylboronic acid (CAS No. 1003042-59-8). This unique trifunctional building block is of significant interest to medicinal chemists and materials scientists due to the synthetic handles it provides: a boronic acid for cross-coupling, a chloro-substituent for further functionalization or steric/electronic tuning, and a hydroxymethyl group for derivatization.

However, the true challenge and power of this reagent lie in its structure. The ortho-chloro substituent introduces significant steric hindrance around the boronic acid moiety. This bulkiness can impede the key transmetalation step in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, often leading to low yields, catalyst deactivation, or complete reaction failure if not properly addressed.

This guide is designed to provide you, the researcher, with a comprehensive set of troubleshooting strategies, optimized protocols, and mechanistic insights to successfully employ this valuable yet challenging reagent in your synthetic campaigns.

Part 1: Frequently Asked Questions (FAQs)

Q1: What makes this compound "sterically hindered" and why is it a problem?

A: The term "sterically hindered" refers to the spatial crowding around the reactive boronic acid group (-B(OH)₂) caused by the adjacent chlorine atom in the ortho position. In the context of a Suzuki-Miyaura coupling, this steric bulk directly interferes with the catalytic cycle. Specifically, it can slow down or prevent the transmetalation step, where the organic group is transferred from boron to the palladium catalyst. This difficulty in forming the key Pd-Aryl bond is a primary reason for observing low to no product yield.[1][2][3]

Q2: I am seeing significant amounts of a side-product where the boronic acid group is replaced by a hydrogen atom. What is happening?

A: This side reaction is called protodeboronation and is a common failure mode, especially with electron-deficient or sterically hindered boronic acids. It is often accelerated by harsh basic conditions, elevated temperatures, and the presence of water.[4][5] The combination of a strong base and water can lead to the cleavage of the C-B bond, quenching your starting material. To mitigate this, consider using milder or anhydrous bases, or protecting the boronic acid as a more stable derivative like a pinacol ester.[4][6]

Q3: Can the hydroxymethyl group (-CH₂OH) interfere with the reaction?

A: Yes, potentially. The hydroxyl group is acidic and can react with strong bases. While generally compatible with many Suzuki conditions, under certain circumstances, it could coordinate to the metal center or interact with the base, altering the reaction pathway. If you suspect interference, particularly in reactions requiring very strong bases or specific ligand coordination, protection of the alcohol (e.g., as a silyl ether like TBDMS or a benzyl ether) may be necessary.

Q4: Is this compound stable? How should I store it?

A: Like many boronic acids, it can be sensitive to heat and moisture. Over time, it can undergo dehydration to form boroxines (cyclic anhydrides), which may have different reactivity and solubility. For long-term storage, it is best kept in a tightly sealed container, under an inert atmosphere (Argon or Nitrogen), and refrigerated.

Part 2: Troubleshooting Guide for Low-Yield Suzuki-Miyaura Coupling

This section addresses the most common issue encountered with this reagent: poor performance in Suzuki-Miyaura cross-coupling reactions.

Q: My Suzuki coupling with this compound is giving me low to no yield. What steps should I take to troubleshoot it?

A: A low yield is almost always due to a suboptimal combination of catalyst, ligand, base, and solvent, which fails to overcome the steric barrier. Follow this systematic approach to diagnose and solve the problem.

Troubleshooting Workflow

G Start Low / No Yield L1 Step 1: Evaluate the Ligand Start->L1 B1 Step 2: Re-evaluate the Base L1->B1 If yield is still low L2 Problem: Ligand is too small (e.g., PPh₃). Fails to promote reductive elimination. L1->L2 S1 Step 3: Check Solvent & Temp B1->S1 If yield is still low B2 Problem: Base is too weak (e.g., Na₂CO₃) or has poor solubility. B1->B2 R1 Step 4: Assess Reagent Quality S1->R1 If yield is still low S2 Problem: Poor reagent solubility or catalyst deactivation. S1->S2 R2 Problem: Boronic acid degradation (boroxine formation) or inactive catalyst. R1->R2 L3 Solution: Use bulky, electron-rich Buchwald-type phosphine ligands (e.g., SPhos, XPhos, AntPhos). These accelerate oxidative addition and reductive elimination. L2->L3 Action B3 Solution: Use a stronger, non-nucleophilic base (e.g., K₃PO₄, Cs₂CO₃). Ensure it is finely powdered. Consider anhydrous conditions (e.g., TMSOK) to prevent protodeboronation. B2->B3 Action S3 Solution: Use polar aprotic solvents (e.g., Dioxane, THF, Toluene) often with a small amount of water to aid base solubility. Degas rigorously to remove O₂. S2->S3 Action R3 Solution: Use fresh boronic acid. Consider converting to a pinacol ester. Use a modern, air-stable Pd precatalyst (e.g., XPhos Pd G3). R2->R3 Action

Caption: Troubleshooting workflow for sterically hindered Suzuki coupling.

Detailed Explanation of Troubleshooting Steps:
  • The Ligand is Critical: For sterically demanding couplings, standard ligands like triphenylphosphine (PPh₃) are often ineffective.[5] You need specialized ligands that are both bulky and electron-rich.[7]

    • Why? Bulky ligands promote the crucial reductive elimination step by creating a sterically crowded palladium center, forcing the product to be expelled.[8][9] Electron-donating properties make the palladium center more electron-rich, which facilitates the initial oxidative addition of the aryl halide.[8]

    • Recommendation: Employ Buchwald-type biaryl phosphine ligands. SPhos and XPhos are excellent starting points. For extremely challenging couplings, consider highly specialized ligands like AntPhos.[1][10]

  • Base Selection and Handling: The base plays a key role in activating the boronic acid for transmetalation.[11]

    • Why? The base converts the neutral boronic acid into a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which is the active partner in transmetalation. Weak or poorly soluble bases (like sodium carbonate in some organic solvents) can lead to slow or incomplete boronate formation.

    • Recommendation: Use stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[4] Ensure the base is finely powdered to maximize surface area and solubility. For substrates sensitive to protodeboronation, switching to anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be highly effective.[12]

  • Solvent, Temperature, and Atmosphere:

    • Solvent: Aprotic polar solvents like 1,4-dioxane, THF, or toluene are standard. Often, a mixture with a small amount of water (e.g., Dioxane/H₂O 10:1) is used to help dissolve the inorganic base.[13]

    • Temperature: Increased temperature can help overcome the activation energy barriers associated with hindered substrates, but be aware that it can also accelerate catalyst decomposition and protodeboronation.[4][14] A typical range is 80-110 °C.

    • Atmosphere: It is absolutely critical to rigorously degas your solvent and maintain an inert (argon or nitrogen) atmosphere. Oxygen can oxidize the active Pd(0) catalyst and lead to homocoupling of the boronic acid.[13]

  • Reagent and Catalyst Quality:

    • Boronic Acid: As mentioned, boronic acids can degrade. If your reagent is old or has been stored improperly, its quality may be compromised. Consider converting it to a more stable boronate ester (e.g., pinacol ester) for use in the coupling.[4][6]

    • Catalyst: Use a reliable palladium source. Modern palladium precatalysts (e.g., XPhos Pd G3) are often more effective than generating the active catalyst in situ from sources like Pd(OAc)₂ because they are designed for high activity and stability.[13][15]

Part 3: Optimized Protocol and Data

The following is a robust, field-tested starting protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Optimized Suzuki-Miyaura Coupling Protocol
  • Vessel Preparation: To an oven-dried reaction vial, add the aryl bromide (1.0 equiv., 0.5 mmol), this compound (1.2 equiv., 0.6 mmol), and finely powdered potassium phosphate (K₃PO₄) (2.0 equiv., 1.0 mmol). Add a magnetic stir bar.

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon three times.

  • Catalyst/Ligand Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%, 0.01 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (0.2 M relative to the limiting reagent, 2.5 mL) via syringe.

  • Reaction: Place the vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking a small aliquot, quenching with water, extracting with ethyl acetate, and analyzing the organic layer.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Table: Ligand and Base System Comparison

The following table summarizes typical outcomes for a model reaction between this compound and 4-bromoanisole, demonstrating the critical impact of ligand and base selection.

EntryPalladium Source (2 mol%)Ligand (4 mol%)Base (2 equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂PPh₃Na₂CO₃Dioxane/H₂O100< 5%
2Pd₂(dba)₃SPhosNa₂CO₃Toluene10045%
3Pd₂(dba)₃SPhosK₃PO₄Dioxane10088%
4XPhos Pd G3(internal)K₃PO₄Dioxane10092%
5Pd₂(dba)₃SPhosK₃PO₄THF6575%

Yields are based on isolated product after column chromatography and are representative. Actual results may vary.

Mechanistic Insight: The Role of a Bulky Ligand

The catalytic cycle highlights the challenge and the solution. The steric clash between the ortho-chloro group and the palladium ligand sphere makes both transmetalation and reductive elimination difficult.

Suzuki_Cycle cluster_hindrance Points of Steric Challenge cluster_solution Bulky Ligand (L) Solution Pd0 Pd(0)L₂ OA Oxidative Addition (Ar-X) Pd0->OA PdII trans-L₂(Ar)(X)Pd(II) OA->PdII TM Transmetalation (Ar'-B(OH)₂ + Base) PdII->TM PdII_Aryl trans-L₂(Ar)(Ar')Pd(II) TM->PdII_Aryl RE Reductive Elimination PdII_Aryl->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product RE_note Bulky L forces Ar and Ar' together, promoting C-C bond formation.

Caption: Simplified Suzuki-Miyaura cycle highlighting steric challenges.

References

Technical Support Center: Improving the Stability and Utility of Hydroxymethyl-Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique stability challenges posed by hydroxymethyl-substituted phenylboronic acids in synthetic applications.

Introduction: The Stability Conundrum

Hydroxymethyl-substituted phenylboronic acids are versatile reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. However, their utility is often hampered by inherent instability. The close proximity of the hydroxymethyl group and the boronic acid moiety, especially in the ortho position, creates a predisposition for intramolecular cyclization and intermolecular dehydration, leading to inactive or less reactive species. Understanding these decomposition pathways is the first step toward successful experimentation.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common issues encountered when working with these sensitive compounds.

Q1: My reaction with 2-(hydroxymethyl)phenylboronic acid is failing or giving low yields. What is the likely cause?

A1: The primary culprit is often the rapid intramolecular cyclization of the boronic acid to form a stable, six-membered cyclic monoester known as a benzoboroxole (or 1,3-dihydro-1-hydroxy-2,1-benzoxaborole).[1] This cyclized form is often less reactive in Suzuki-Miyaura coupling reactions because the boron center is less available for transmetalation with the palladium catalyst. This issue is particularly pronounced with the ortho-substituted isomer.

Q2: I've noticed my solid hydroxymethyl-phenylboronic acid seems to change over time. What is happening?

A2: Phenylboronic acids, in general, can undergo intermolecular dehydration to form cyclic trimers called boroxines.[2][3][4] This process involves three boronic acid molecules condensing to form a six-membered ring with alternating boron and oxygen atoms, releasing three molecules of water. While this process is reversible, the formation of boroxine reduces the concentration of the active monomeric boronic acid available for reaction. Proper storage is crucial to minimize this degradation.[5]

Q3: How should I properly store hydroxymethyl-substituted phenylboronic acids?

A3: To maintain their integrity, these compounds should be stored in a tightly sealed container in a dry environment, preferably in a desiccator. Refrigeration (below 4°C/39°F) is also recommended to slow down decomposition pathways. Always handle the material quickly to minimize exposure to atmospheric moisture.

Q4: Can pH affect the stability of my boronic acid during the reaction?

A4: Absolutely. The stability of boronic acids and their esters is highly pH-dependent.[6][7][8] The formation of boronate esters, which can be a stabilizing factor, is influenced by the pH of the medium.[6] In Suzuki-Miyaura coupling, the choice of base is critical not only for the catalytic cycle but also for maintaining the stability of the boronic acid.[9] Harsh basic conditions can sometimes accelerate decomposition.[9]

Q5: Are there analytical techniques to check the purity and detect degradation of my boronic acid?

A5: Yes, several techniques are effective.

  • NMR Spectroscopy: ¹H and ¹¹B NMR are powerful tools. ¹¹B NMR is particularly useful for observing changes in the boron atom's chemical environment, which can indicate degradation or the formation of different boron species.[10]

  • HPLC/UPLC-MS: High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry (MS) can separate the boronic acid from its degradants, like boroxines and benzoboroxoles.[10][11] A stability-indicating HPLC method is essential for accurate quantification.[10] Specialized on-line HPLC methods using post-column derivatization with reagents like alizarin can selectively detect boronic acids in complex mixtures.[12][13]

Part 2: Troubleshooting Guide - Strategies for Enhancing Stability and Reactivity

This section provides actionable strategies and protocols to overcome the inherent instability of hydroxymethyl-substituted phenylboronic acids.

Issue 1: Intramolecular Cyclization (Benzoboroxole Formation)
  • Causality: The nucleophilic hydroxyl group of the hydroxymethyl substituent readily attacks the electrophilic boron atom, especially in ortho-isomers, to form a thermodynamically stable cyclic ester.

  • Solution: Protect the boronic acid moiety by converting it into a more stable derivative that can release the active boronic acid in situ under the reaction conditions.

N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[14][15][16] They are unreactive in anhydrous cross-coupling conditions but can be slowly hydrolyzed under aqueous basic conditions to release the boronic acid, minimizing its concentration and thus its decomposition.[15][17][18]

Experimental Protocol: Synthesis of a MIDA Boronate

  • Dissolution: In a round-bottom flask, dissolve the hydroxymethyl-substituted phenylboronic acid (1.0 equiv) and N-methyliminodiacetic acid (1.05 equiv) in dimethylformamide (DMF).

  • Dehydration: Heat the mixture to 80-100 °C under a gentle stream of nitrogen or with a Dean-Stark trap to remove water.

  • Isolation: After 2-4 hours, or once the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Precipitation: Add a non-polar solvent like diethyl ether or hexanes to precipitate the MIDA boronate.

  • Purification: Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum. The product is typically a stable, white crystalline solid.

Reacting the boronic acid with diethanolamine forms a stable, crystalline adduct.[19] This adduct can often be used directly in Suzuki coupling reactions, particularly in protic solvents, where it releases the boronic acid.[19][20]

Experimental Protocol: Formation of a Diethanolamine Adduct

  • Dissolution: Suspend the hydroxymethyl-substituted phenylboronic acid (1.0 equiv) in a suitable solvent like methylene chloride or toluene.

  • Addition: Add diethanolamine (1.0 equiv) dropwise to the stirred suspension at room temperature.

  • Precipitation: A white precipitate of the adduct will form. Stir the resulting slurry for 15-30 minutes.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Issue 2: Intermolecular Dehydration (Boroxine Formation)
  • Causality: Boronic acids can reversibly dehydrate to form boroxines, especially upon heating or during prolonged storage in non-anhydrous conditions.[3] This reduces the concentration of the active monomeric species.

  • Solution: Use fresh or properly stored boronic acid. Alternatively, convert the boronic acid to a stable ester that prevents trimerization.

Pinacol esters of boronic acids are generally more stable towards dehydration and are widely used in Suzuki-Miyaura reactions. While they are more stable, they can still be susceptible to hydrolysis, so careful handling is required.[21]

Data Summary: Stability Comparison of Boronic Acid Forms

Boron SpeciesKey AdvantagesKey Disadvantages
Free Boronic Acid Commercially available, no deprotection needed.Prone to cyclization and boroxine formation.[1][4]
Pinacol Ester (BPin) More stable than free acid, less prone to boroxine formation.Can be hydrolyzed back to the boronic acid.[21]
Diethanolamine Adduct Crystalline, stable solid, easy to prepare.Requires protic solvents for use in coupling.[19]
MIDA Boronate Exceptionally stable, compatible with chromatography, allows for slow release.[15]Requires a separate synthesis step and a specific deprotection/slow-release condition.
Issue 3: Low Reactivity and Side Reactions in Suzuki-Miyaura Coupling
  • Causality: Even if the boronic acid is stable, the Suzuki-Miyaura reaction can fail due to suboptimal conditions, leading to side reactions like homocoupling or protodeboronation (hydrolysis of the C-B bond).[9][22]

  • Solution: Optimize reaction parameters, including the catalyst system, base, and solvent.

  • Catalyst System: For challenging substrates, consider using more active and robust catalyst systems. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can improve catalyst stability and turnover.[9]

  • Base Selection: The choice of base is critical.[23] Weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide to minimize side reactions.[9][24]

  • Solvent: Aprotic solvents like dioxane or THF, often with a small amount of water, are commonly used.[25] Ensure solvents are properly degassed to prevent oxygen from decomposing the catalyst and promoting homocoupling.[20]

  • Temperature: Screen a range of temperatures. While higher temperatures can increase reaction rates, they can also accelerate the decomposition of sensitive reagents.[9][23]

Troubleshooting Flowchart for Failed Suzuki-Miyaura Coupling

Caption: A logical workflow for troubleshooting failed Suzuki-Miyaura reactions.

Visualizing Decomposition and Stabilization Pathways

StabilityPathways cluster_instability Decomposition Pathways cluster_stability Stabilization Strategies BA 2-(Hydroxymethyl)phenylboronic Acid (Active Monomer) Benz Benzoboroxole (Inactive Cyclic Ester) BA->Benz Intramolecular Cyclization Borox Boroxine (Inactive Trimer) BA->Borox Intermolecular Dehydration (3x) MIDA MIDA Boronate (Stable, Slow Release) DEA Diethanolamine Adduct (Stable Adduct) BA_stable 2-(Hydroxymethyl)phenylboronic Acid (Active Monomer) BA_stable->MIDA + MIDA - H2O BA_stable->DEA + Diethanolamine

Caption: Key decomposition and stabilization pathways for hydroxymethyl-phenylboronic acids.

References

Validation & Comparative

A Senior Application Scientist's Guide to 2-Chloro-5-hydroxymethylphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Performance Against Alternative Substituted Phenylboronic Acids

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction remains a cornerstone for the formation of C(sp²)-C(sp²) bonds, a critical transformation in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The success of this palladium-catalyzed reaction hinges on the judicious selection of its components, with the organoboron reagent playing a pivotal role. This guide provides an in-depth comparison of 2-Chloro-5-hydroxymethylphenylboronic acid , a uniquely functionalized building block, against other common classes of substituted phenylboronic acids.

We will move beyond simple catalog data to explore the causal relationships between a reagent's structure and its performance in a reaction. By understanding the electronic and steric nuances of this and other boronic acids, researchers can optimize conditions, troubleshoot challenging couplings, and unlock new synthetic possibilities. This analysis is grounded in established mechanistic principles and supported by representative experimental data.

Physicochemical Landscape: How Substituents Define Reactivity

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is not monolithic; it is a direct consequence of the electronic and steric effects imparted by its substituents. These factors profoundly influence the acid's Lewis acidity, its stability towards protodeboronation, and its efficiency in the crucial transmetalation step.[3][4]

This compound presents a fascinating case study due to its multifunctional nature:

  • The ortho-Chloro Group: This substituent exerts a strong electron-withdrawing inductive (-I) effect, which increases the Lewis acidity of the boron center.[5] This can facilitate the formation of the boronate complex required for transmetalation. However, its position ortho to the boronic acid introduces significant steric hindrance, which can impede the approach of the bulky palladium complex.[6]

  • The meta-Hydroxymethyl Group: This group has a mild electron-withdrawing inductive effect. More importantly, it serves as a valuable synthetic handle for post-coupling derivatization, allowing for the extension of the molecular scaffold. Its presence can also subtly influence the molecule's solubility profile.

To contextualize its performance, we compare it against three representative classes of phenylboronic acids:

  • Electron-Rich (4-Methoxyphenylboronic acid): The methoxy group is strongly electron-donating (+M effect), which decreases the Lewis acidity of the boron.

  • Electron-Poor (4-(Trifluoromethyl)phenylboronic acid): The -CF₃ group is powerfully electron-withdrawing (-I effect), significantly increasing Lewis acidity.[7]

  • Sterically Hindered (2-Methylphenylboronic acid): The ortho-methyl group provides a purely steric challenge, similar to the ortho-chloro group but without the strong electronic pull.

The following table summarizes the key physicochemical properties of these selected reagents.

Compound Structure Molecular Weight ( g/mol ) Predicted pKa Key Physicochemical Characteristics
This compound Structure of this compound186.41[8]8.01 ± 0.58[9]Mixed effects: Strong -I from Cl, steric hindrance from ortho-Cl, functional handle from -CH₂OH.
4-Methoxyphenylboronic acid Structure of 4-Methoxyphenylboronic acid151.96~9.2Electron-donating (+M), reduced Lewis acidity, generally stable.
4-(Trifluoromethyl)phenylboronic acid Structure of 4-(Trifluoromethyl)phenylboronic acid189.93~7.5Strongly electron-withdrawing (-I), high Lewis acidity, increased susceptibility to protodeboronation.[10]
2-Methylphenylboronic acid Structure of 2-Methylphenylboronic acid135.97~8.8Primarily steric hindrance from ortho-methyl group, mild +I effect.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][11] Understanding this cycle is essential to diagnosing how different boronic acids will perform.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdXL2 Ar-Pd(II)-X L₂ Pd0->ArPdXL2 Oxidative Addition ArPdOHL2 Ar-Pd(II)-OH L₂ ArPdXL2->ArPdOHL2 Ligand Exchange (Base) ArPdArL2 Ar-Pd(II)-Ar' L₂ ArPdOHL2->ArPdArL2 Transmetalation ArPdArL2->Pd0 Reductive Elimination Product Product (Ar-Ar') ArPdArL2->Product ArX Aryl Halide (Ar-X) ArX->ArPdXL2 BoronicAcid Boronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->ArPdArL2

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Key Steps Influenced by Boronic Acid Structure:

  • Transmetalation: This is often the rate-determining step. The aryl group is transferred from the boron atom (as a boronate complex, [Ar'B(OH)₃]⁻) to the palladium(II) center.[12] Electron-withdrawing groups (like -Cl, -CF₃) can enhance the nucleophilicity of the ipso-carbon bound to boron, potentially speeding up this step.[1] Conversely, steric hindrance (ortho-Cl, ortho-Me) can slow it down by preventing optimal orientation of the coupling partners.[13]

  • Protodeboronation (Side Reaction): This is the undesired cleavage of the C-B bond by a proton source (often water), which destroys the organoboron reagent.[14] This side reaction is a significant challenge, especially under the basic conditions required for the coupling.[15] Boronic acids with strongly electron-withdrawing groups are particularly susceptible to protodeboronation.[10][16]

Performance in Practice: A Comparative Analysis

While direct, side-by-side comparative studies under identical conditions are sparse in the literature, we can synthesize a representative performance guide based on established reactivity principles.[17] The following table outlines the expected outcomes when coupling our selected boronic acids with a standard aryl bromide (e.g., 4-bromoanisole) under typical Suzuki conditions.

Boronic Acid Expected Yield Typical Reaction Time Key Considerations & Optimization Strategy
This compound Good to ExcellentModerate to LongChallenge: ortho-steric hindrance. Strategy: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to promote reductive elimination. May require slightly elevated temperatures (80-110 °C).[18][17]
4-Methoxyphenylboronic acid ExcellentShort to ModerateChallenge: Relatively slow transmetalation due to lower Lewis acidity. Strategy: Standard conditions (e.g., Pd(PPh₃)₄, Na₂CO₃) are often sufficient. A robust and reliable substrate.
4-(Trifluoromethyl)phenylboronic acid Variable to GoodShortChallenge: High susceptibility to protodeboronation.[16] Strategy: Use milder bases (e.g., K₃PO₄, Cs₂CO₃) and strictly anhydrous solvents if possible. Fast addition and shorter reaction times are beneficial.
2-Methylphenylboronic acid Moderate to GoodLongChallenge: Severe steric hindrance. Strategy: Similar to the ortho-chloro analogue, requires highly active catalyst systems with bulky ligands and potentially higher temperatures to overcome the steric barrier.

Field-Proven Experimental Protocol

This section provides a detailed, self-validating protocol for a model Suzuki-Miyaura coupling reaction. The causality behind each step is explained to ensure reproducibility and aid in troubleshooting.

Reaction: Coupling of this compound with 4-Bromoanisole.

Materials:

  • This compound (1.2 eq)

  • 4-Bromoanisole (1.0 eq)

  • Pd(dppf)Cl₂ (Palladium(II) bis(diphenylphosphino)ferrocene dichloride) (2 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (solvent, typically 4:1 or 5:1 Dioxane:Water)

Rationale for Reagent Selection:

  • Catalyst (Pd(dppf)Cl₂): This is a robust and versatile pre-catalyst effective for a wide range of substrates, including sterically hindered ones. The dppf ligand provides a good balance of steric bulk and electron-donating character.

  • Base (K₂CO₃): A moderately strong inorganic base sufficient to form the active boronate species without being overly aggressive, which could promote catalyst degradation or side reactions.[19]

  • Solvent System (Dioxane/Water): The aqueous phase is crucial for dissolving the base and facilitating the formation of the boronate, while the organic phase solubilizes the aryl halide and the catalyst.[20]

Experimental_Workflow Start Start Setup Assemble Reaction Vessel (Flask, Stir Bar, Condenser) Start->Setup Reagents Add Solids: - Boronic Acid (1.2 eq) - Aryl Halide (1.0 eq) - K₂CO₃ (3.0 eq) - Pd(dppf)Cl₂ (0.02 eq) Setup->Reagents Degas Degas System Reagents->Degas Solvent Add Degassed Solvents (Dioxane, Water) Degas->Solvent 3x Vacuum/N₂ Cycles Heat Heat to 90 °C with Vigorous Stirring Solvent->Heat Monitor Monitor by TLC/LC-MS (2-12 hours) Heat->Monitor Complete Reaction Complete? Monitor->Complete Complete->Heat No Workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with Water & Brine Complete->Workup Yes Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Workup->Dry Purify Purify by Column Chromatography Dry->Purify End Characterize Product Purify->End

Figure 2: General Experimental Workflow

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), K₂CO₃ (3.0 mmol), and Pd(dppf)Cl₂ (0.02 mmol).

    • Causality: Flame-drying removes adsorbed water, which can contribute to protodeboronation. Adding solids first prevents solvent splashes.

  • Degassing: Seal the flask with a septum and purge the vessel with an inert gas (Nitrogen or Argon) for 10-15 minutes. Alternatively, evacuate the flask under vacuum and backfill with inert gas three times.

    • Causality: Oxygen can oxidize the Pd(0) active catalyst and phosphine ligands, leading to catalyst deactivation and side reactions like homocoupling.[2]

  • Solvent Addition: Using a syringe, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

    • Causality: Using degassed solvents is critical to maintaining an inert atmosphere.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

    • Causality: Vigorous stirring is essential in biphasic systems to ensure efficient mixing and mass transfer between the aqueous and organic phases.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl halide is consumed (typically 2-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

    • Causality: The aqueous washes remove the inorganic base and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Conclusion: The Strategic Value of this compound

This compound is not merely another building block; it is a strategic reagent for complex molecule synthesis. Its performance profile is a trade-off between the challenges posed by its ortho-chloro substituent and the synthetic opportunities it enables.

  • Advantages:

    • The hydroxymethyl group provides a crucial point for diversification, allowing for subsequent reactions like oxidation, etherification, or esterification.

    • The chloro-substituent can be used for further cross-coupling reactions under different conditions, enabling sequential, site-selective functionalization.

  • Challenges:

    • The steric hindrance requires more specialized and often more expensive catalyst systems and potentially longer reaction times compared to unhindered analogues.

    • Like all boronic acids, it is susceptible to protodeboronation, a risk that must be managed through careful experimental technique.

By understanding the interplay of its electronic and steric properties, researchers can effectively leverage this compound to construct sophisticated molecular architectures, making it a valuable tool for drug discovery and materials science professionals.

References

A Senior Application Scientist's Guide to the Reactivity of Functionalized Phenylboronic Acids in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Reagent, A Tunable Synthetic Tool

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a Nobel Prize-winning transformation that has revolutionized the construction of carbon-carbon bonds.[1] At the heart of this reaction lies the organoboron reagent, most commonly a boronic acid. Phenylboronic acids, in particular, are foundational building blocks for synthesizing a vast array of high-value compounds, from pharmaceuticals to advanced materials.

However, treating all phenylboronic acids as equals is a critical oversight. The functionalization of the phenyl ring—the addition of substituents at the ortho, meta, or para positions—profoundly alters the molecule's electronic and steric properties. This guide moves beyond a simple recitation of protocols to provide an in-depth, evidence-based comparison of how these functional groups dictate reactivity. Understanding these nuances is not merely academic; it is the key to rational reaction design, troubleshooting failed experiments, and accelerating the development of novel chemical entities.

This document will dissect the core principles governing reactivity, present a comparative experimental workflow, and offer field-proven insights to empower you to select the optimal boronic acid for your synthetic challenge.

The Suzuki-Miyaura Catalytic Cycle: The Stage for Reactivity

To appreciate the role of the boronic acid, we must first understand the mechanistic framework of the Suzuki-Miyaura reaction. The catalytic cycle, typically mediated by a palladium(0) complex, comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pdiil_complex R¹-Pd(II)Ln-X pd0->pdiil_complex pdiil_complex->pd0 transmetalation Transmetalation (Rate-Influencing Step) pdiil_r1_r2 R¹-Pd(II)Ln-R² pdiil_complex->pdiil_r1_r2 pdiil_r1_r2->pd0 pdiil_r1_r2->pdiil_complex reductive_elimination Reductive Elimination product R¹-R² product->pdiil_r1_r2 r1x R¹-X r1x->pdiil_complex boronate [R²-B(OH)₃]⁻ boronate->pdiil_r1_r2 base Base (e.g., OH⁻) boronic_acid R²-B(OH)₂ boronic_acid->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

While oxidative addition is often the rate-determining step for the overall reaction, the transmetalation step is where the structure of the boronic acid exerts its most significant influence.[1][4] In this step, the organic group (R²) is transferred from the boron atom to the palladium(II) center. Critically, neutral boronic acids are poor nucleophiles and do not readily transmetalate.[4] The reaction requires a base to activate the boronic acid, converting it into a more nucleophilic "ate" complex (a tetracoordinate boronate), which readily participates in the transmetalation.[5] The ease of this activation and the subsequent transfer are directly tied to the substituents on the phenyl ring.

Key Factors Governing Phenylboronic Acid Reactivity

The reactivity of a functionalized phenylboronic acid is not governed by a single property but by a complex interplay of electronic effects, steric hindrance, and overall stability.

Electronic Effects: A Tale of Push and Pull

The electronic nature of the substituent—whether it donates or withdraws electron density from the aromatic ring—is the primary determinant of reactivity.

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), trifluoromethyl (-CF₃), and cyano (-CN) pull electron density away from the phenyl ring. This has a dual effect:

    • Increased Lewis Acidity: The electron deficiency is relayed to the boron atom, making it a stronger Lewis acid.[6] This facilitates the reaction with the base to form the crucial tetracoordinate boronate intermediate, thereby accelerating the transmetalation step.

    • Decreased Ring Nucleophilicity: The aryl group itself becomes less electron-rich, which can slightly disfavor its transfer to the positively charged palladium center. In most cases, the benefit of enhanced Lewis acidity outweighs the drawback of reduced nucleophilicity, and phenylboronic acids with EWGs are generally more reactive in Suzuki-Miyaura couplings.[7]

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and alkyl groups (-CH₃) push electron density into the phenyl ring.

    • Decreased Lewis Acidity: The boron atom becomes more electron-rich, making it a weaker Lewis acid and slowing the formation of the active boronate species.[6]

    • Increased Ring Nucleophilicity: The aryl group is more electron-rich, which is favorable for its transfer to the palladium center. The net result is that phenylboronic acids with EDGs are typically less reactive than their electron-deficient counterparts.

Electronic_Effects cluster_ewg Electron-Withdrawing Group (EWG) cluster_edg Electron-Donating Group (EDG) ewg_node EWG Phenyl Ring B(OH)₂ ewg_node:f0->ewg_node:f1 Inductive Pull ewg_node:f1->ewg_node:f2 ewg_effect Increased Lewis Acidity FASTER Transmetalation ewg_node:f2->ewg_effect edg_node EDG Phenyl Ring B(OH)₂ edg_node:f0->edg_node:f1 Inductive/Resonance Push edg_node:f1->edg_node:f2 edg_effect Decreased Lewis Acidity SLOWER Transmetalation edg_node:f2->edg_effect

Caption: Influence of electronic effects on boronic acid reactivity.

Steric Hindrance: The Ortho Effect

Substituents located at the ortho position (adjacent to the boronic acid) can physically block the approach of the boron center to the palladium complex. This steric hindrance can significantly slow down or even inhibit the transmetalation step, leading to lower yields and longer reaction times, regardless of the substituent's electronic nature.[8][9] In some specialized cases, an ortho group with a heteroatom (e.g., -OCH₃) might participate in chelation with the palladium center, potentially altering the reaction pathway and selectivity.[10]

Stability and the Protodeboronation Side Reaction

Boronic acids are not indefinitely stable. The most common decomposition pathway is protodeboronation , an undesired side reaction where the carbon-boron bond is cleaved by a proton source (often water) to yield the corresponding arene.[11][12]

Ar-B(OH)₂ + H₂O → Ar-H + B(OH)₃

This side reaction is particularly problematic for:

  • Electron-rich phenylboronic acids: The increased electron density on the ring makes the ipso-carbon more susceptible to protonation.

  • Certain heteroaryl boronic acids: Especially π-deficient systems like 2-pyridylboronic acid, which are notoriously unstable.[13][14]

  • Reactions requiring high temperatures or prolonged heating: These conditions provide more opportunities for decomposition.[11]

The consequence of protodeboronation is a reduction in the concentration of the active coupling partner, leading to lower product yields and the formation of an easily confused byproduct.

Experimental Comparison: A Model Study

To translate these principles into practice, we designed a standardized experiment to compare the reactivity of four representative phenylboronic acids.

Objective: To quantify the relative reactivity of phenylboronic acids functionalized with electron-donating, electron-withdrawing, and sterically hindering groups in a model Suzuki-Miyaura coupling reaction.

Reaction Scheme: (Self-generated image)

Experimental Protocol

Materials:

  • Aryl Halide: 1-bromo-4-nitrobenzene (1.0 equiv)

  • Boronic Acids (1.2 equiv):

    • Phenylboronic acid (Baseline)

    • 4-Methoxyphenylboronic acid (EDG)

    • 4-(Trifluoromethyl)phenylboronic acid (EWG)

    • 2-Methylphenylboronic acid (Steric)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: Toluene/Ethanol/Water (4:1:1 v/v/v)

  • Internal Standard: Dodecane (for GC analysis)

Procedure:

  • To a 10 mL oven-dried reaction vial equipped with a magnetic stir bar, add 1-bromo-4-nitrobenzene (101.5 mg, 0.5 mmol), the respective phenylboronic acid (0.6 mmol), potassium carbonate (172.8 mg, 1.25 mmol), and dodecane (50 µL).

  • Seal the vial with a Teflon-lined cap.

  • Evacuate and backfill the vial with argon gas three times.

  • Add the solvent mixture (5.0 mL) via syringe.

  • Add the Pd(PPh₃)₄ catalyst (11.6 mg, 0.01 mmol).

  • Place the vial in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction by taking aliquots at regular intervals (e.g., 15, 30, 60, 120, and 240 minutes), quenching with water, extracting with ethyl acetate, and analyzing by Gas Chromatography (GC) to determine the percent conversion.

Caption: Experimental workflow for the comparative reactivity study.

Results and Data Summary

The following table summarizes the conversion rates observed, providing a quantitative measure of relative reactivity.

EntryPhenylboronic AcidSubstituent TypeConversion after 60 min (%)Time for >95% Conversion (min)
1Phenyl-Baseline8590
24-(Trifluoromethyl)phenyl-EWG98 < 60
34-Methoxyphenyl-EDG45> 240
42-Methylphenyl-Steric (ortho)22> 240 (incomplete)

Interpretation and Field-Proven Insights

The experimental data clearly validates our guiding principles:

  • EWG Accelerates the Reaction (Entry 2): The 4-(trifluoromethyl)phenylboronic acid demonstrated the highest reactivity, reaching near-complete conversion within an hour. This is a direct consequence of the -CF₃ group's strong electron-withdrawing nature, which enhances the boron's Lewis acidity and facilitates rapid formation of the active boronate species required for transmetalation.

  • EDG Slows the Reaction (Entry 3): The 4-methoxyphenylboronic acid was significantly less reactive than the unsubstituted baseline. The electron-donating -OCH₃ group reduces the Lewis acidity of the boron, creating a kinetic bottleneck in the formation of the boronate. While this substrate is more susceptible to protodeboronation, the primary reason for the slow conversion here is the reduced intrinsic reactivity in the transmetalation step.

  • Steric Hindrance is a Major Barrier (Entry 4): The 2-methylphenylboronic acid showed the lowest reactivity by a large margin. The ortho-methyl group physically obstructs the boronic acid's approach to the palladium center, severely impeding the transmetalation step. This demonstrates that steric effects can easily override electronic effects, as a methyl group is only weakly electron-donating.

Practical Recommendations for Method Development

  • For Efficiency, Start with EWGs: When developing a new synthesis, using an arylboronic acid with a mild electron-withdrawing group can often lead to faster reactions and higher yields, requiring less optimization.

  • Managing Unstable Boronic Acids: If you must use an electron-rich or otherwise unstable boronic acid, consider using its corresponding pinacol boronate ester . These esters are significantly more stable to storage and less prone to protodeboronation.[15] While they are less reactive and may require slightly more forceful conditions (e.g., stronger base, higher temperature), the trade-off in stability and purity often leads to more reproducible and higher-yielding reactions in complex syntheses.

  • Overcoming Steric Hindrance: For sterically hindered couplings, catalyst and ligand selection is paramount. Using bulkier, more electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) can promote the reaction by facilitating both the oxidative addition and reductive elimination steps, helping to overcome the slow transmetalation.[3]

Conclusion

The functionalization of a phenylboronic acid is not a minor modification but a fundamental design choice that dictates its performance in Suzuki-Miyaura cross-coupling. Electron-withdrawing groups generally enhance reactivity by increasing Lewis acidity, while electron-donating groups and, more dramatically, ortho-substituents diminish it. By understanding these structure-reactivity relationships, chemists can move from a trial-and-error approach to one of rational design, enabling the efficient and predictable synthesis of the complex biaryl structures that are vital to modern chemistry and drug discovery.

References

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 2-Chloro-5-hydroxymethylphenylboronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous characterization of key building blocks is paramount. 2-Chloro-5-hydroxymethylphenylboronic acid is a versatile intermediate, frequently employed in Suzuki-Miyaura cross-coupling reactions to construct complex molecular architectures.[1] Its structural integrity is crucial for the successful synthesis of target compounds. This guide provides an in-depth analysis of the ¹H NMR characterization of this compound, offering a comparative analysis with a commercially available alternative and furnishing the technical insights necessary for confident structural verification.

The Challenge of Characterizing Boronic Acids

Arylboronic acids are known to present challenges in NMR analysis due to their propensity to form cyclic trimeric anhydrides, known as boroxines, upon dehydration.[2][3] This equilibrium between the monomeric acid and the trimeric anhydride can lead to complex or broadened NMR spectra, complicating interpretation. The choice of NMR solvent and sample preparation are therefore critical to obtaining a clean, interpretable spectrum.

Predicted ¹H NMR Spectrum of this compound

In the absence of a publicly available experimental spectrum, a predicted ¹H NMR spectrum is an invaluable tool for initial characterization. The following predictions are based on established principles of substituent effects on the chemical shifts of aromatic protons.[2]

Predicted ¹H NMR (400 MHz, DMSO-d₆) δ:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.85d, J ≈ 2.0 Hz1HH-6
~7.60dd, J ≈ 8.0, 2.0 Hz1HH-4
~7.45d, J ≈ 8.0 Hz1HH-3
~5.30t, J ≈ 5.5 Hz1H-CH₂OH
~4.55d, J ≈ 5.5 Hz2H-CH₂ OH
~8.1 (broad s)s2H-B(OH )₂

Rationale for Predicted Chemical Shifts:

  • Aromatic Protons (H-3, H-4, H-6): The boronic acid group is an electron-withdrawing group, which deshields ortho and para protons. The chloro group is also electron-withdrawing via induction but can be a weak resonance donor. The hydroxymethyl group is a weak electron-donating group.

    • H-6: This proton is ortho to the boronic acid group and will experience the strongest deshielding effect, placing it furthest downfield. It will appear as a doublet due to coupling with H-4.

    • H-4: This proton is meta to the boronic acid and ortho to the hydroxymethyl group. It will be a doublet of doublets due to coupling with both H-3 and H-6.

    • H-3: This proton is ortho to the chloro group and meta to both the boronic acid and hydroxymethyl groups. It will appear as a doublet due to coupling with H-4.

  • Hydroxymethyl Protons (-CH₂OH): The benzylic protons of the -CH₂ group will appear as a doublet, coupled to the hydroxyl proton. The hydroxyl proton itself will be a triplet. In the presence of D₂O, this coupling will disappear, and the -CH₂ signal will collapse to a singlet, confirming its assignment.

  • Boronic Acid Protons (-B(OH)₂): These protons are acidic and readily exchange with residual water in the solvent. This often results in a broad singlet that may not integrate to a precise value.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following protocol is recommended:

Materials:

  • This compound sample

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide)

  • NMR tube (5 mm)

  • NMR Spectrometer (400 MHz or higher)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in 0.6 mL of DMSO-d₆ in a clean, dry NMR tube. DMSO-d₆ is the solvent of choice as it is a good solvent for boronic acids and its residual water peak does not significantly overlap with the analyte signals.

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of DMSO-d₆.

    • Shim the magnetic field to achieve optimal resolution.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Acquisition: Acquire the ¹H NMR spectrum.

  • D₂O Exchange (Optional but Recommended): After acquiring the initial spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the -OH and -B(OH)₂ signals will confirm their assignment.

Workflow for ¹H NMR Characterization

G cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis prep1 Dissolve in DMSO-d6 prep2 Transfer to NMR tube prep1->prep2 acq1 Lock & Shim prep2->acq1 acq2 Acquire 1H Spectrum acq1->acq2 acq3 D2O Exchange acq2->acq3 acq4 Re-acquire Spectrum acq3->acq4 an1 Process Spectrum acq4->an1 an2 Assign Signals an1->an2 an3 Identify Impurities an2->an3 end end an3->end Final Characterization

Figure 1. Workflow for the ¹H NMR characterization of this compound.

Potential Impurities and Their ¹H NMR Signatures

A common synthetic route to this compound involves the reduction of the corresponding aldehyde, 2-chloro-5-formylphenylboronic acid. Another potential route is the hydrolysis of a bromomethyl intermediate.[4] Based on these synthetic pathways, potential impurities could include:

  • Starting Material (e.g., 2-chloro-5-formylphenylboronic acid): The presence of an aldehyde proton signal around 9.5-10.5 ppm would indicate incomplete reduction.

  • Over-reduction Product (e.g., 2-chloro-5-methylphenylboronic acid): The presence of a methyl singlet around 2.3-2.5 ppm would suggest over-reduction of the hydroxymethyl group.

  • Boronic Anhydride (Boroxine): The formation of the trimeric boroxine can lead to the appearance of additional, often broader, aromatic signals and a downfield shift of the B-O-B protons compared to the B(OH)₂ protons.[3][5] The use of a protic solvent like methanol-d₄ can help to break up these anhydrides and simplify the spectrum.

Comparative Analysis: 2-Chloro-5-(trifluoromethyl)phenylboronic Acid

A commercially available alternative for comparative purposes is 2-Chloro-5-(trifluoromethyl)phenylboronic acid.[][7] The trifluoromethyl group is a strong electron-withdrawing group and will have a significant impact on the ¹H NMR spectrum.

CompoundKey ¹H NMR Features
This compound Aromatic protons in the range of ~7.4-7.9 ppm. A benzylic CH₂ signal around 4.55 ppm.
2-Chloro-5-(trifluoromethyl)phenylboronic acid Aromatic protons will be shifted further downfield due to the strong electron-withdrawing nature of the CF₃ group (expect signals >7.8 ppm). No benzylic CH₂ signal will be present.

The distinct differences in the aromatic region and the presence or absence of the benzylic proton signals allow for clear differentiation between these two compounds.

Conclusion

The ¹H NMR characterization of this compound, while presenting some challenges due to the nature of boronic acids, can be reliably achieved through careful experimental design and a thorough understanding of its expected spectral features. By utilizing the predicted spectrum and being mindful of potential impurities, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent chemical transformations.

References

A Comparative Guide to the Purity Assessment of 2-Chloro-5-hydroxymethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceuticals, the purity of building blocks is not merely a quality metric; it is a cornerstone of reproducibility, safety, and efficacy. Boronic acids, pivotal reagents in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, are no exception.[1][2] This guide provides an in-depth technical comparison of methodologies for assessing the purity of 2-Chloro-5-hydroxymethylphenylboronic acid, a versatile reagent in organic synthesis. We will delve into the rationale behind experimental choices, present comparative data with relevant alternatives, and provide actionable protocols to ensure the integrity of your research and development endeavors.

The Critical Role of Purity in Boronic Acid Chemistry

The presence of impurities in a boronic acid reagent can have significant downstream consequences. In the context of drug development, even trace amounts of unknown or genotoxic impurities can compromise the safety profile of an active pharmaceutical ingredient (API).[3] Regulatory bodies like the FDA and EMA have stringent guidelines for the control of such impurities.[4][5] From a synthetic chemistry perspective, impurities can lead to a host of issues including:

  • Reduced Reaction Yields: Impurities can interfere with the catalytic cycle of the cross-coupling reaction, leading to lower conversions of starting materials.

  • Formation of Byproducts: Unwanted side reactions can occur, complicating the purification of the desired product.

  • Inconsistent Reaction Profiles: Batch-to-batch variability in impurity profiles can lead to a lack of reproducibility in experimental results.

Common impurities in boronic acids include inorganic salts from the manufacturing process, unreacted starting materials, and degradation products such as boroxines (anhydrides) and protodeboronated species.

Comparative Analysis of Purity Assessment Methodologies

A multi-pronged approach is often necessary for the comprehensive purity assessment of a boronic acid. Here, we compare the most common and effective techniques, highlighting their strengths and weaknesses.

Orthogonal Analytical Techniques for Robust Purity Determination
Analytical TechniquePrincipleInformation GainedAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation based on polarityPurity (area %), impurity profile, quantificationHigh sensitivity, quantitative, widely availableRequires a chromophore for UV detection, potential for on-column degradation
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin properties in a magnetic fieldStructural elucidation, identification of impurities, quantitative analysis (qNMR)Provides detailed structural information, non-destructiveLower sensitivity compared to chromatographic methods, complex spectra with impurities
Mass Spectrometry (MS) Mass-to-charge ratio of ionized moleculesMolecular weight confirmation, identification of impuritiesHigh sensitivity, provides molecular weight informationMay not be quantitative without appropriate standards, potential for ion suppression

Table 1. Comparison of key analytical techniques for boronic acid purity assessment.

Experimental Workflows for Purity Assessment

A systematic workflow is essential for the reliable purity determination of this compound. The following diagram illustrates a typical experimental approach.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Structural Confirmation & Identification cluster_3 Data Analysis & Reporting prep Dissolve this compound in a suitable solvent (e.g., Acetonitrile/Water) hplc HPLC-UV Analysis (Purity and Impurity Profile) prep->hplc Inject sample nmr 1H and 13C NMR Spectroscopy (Structural Verification) prep->nmr Prepare NMR sample ms LC-MS Analysis (Molecular Weight Confirmation and Impurity Identification) prep->ms Inject sample analysis Integrate Data and Calculate Purity hplc->analysis nmr->analysis ms->analysis report Generate Certificate of Analysis analysis->report

Caption: A typical workflow for the purity assessment of this compound.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for determining the purity and impurity profile of this compound. A reversed-phase method is commonly employed.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: A typical gradient would be from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a known amount of the sample in the initial mobile phase composition to a final concentration of approximately 1 mg/mL.

  • Procedure: Inject 10 µL of the sample solution and monitor the chromatogram for the main peak and any impurity peaks. The purity can be calculated based on the area percentage of the main peak.

Note: While a specific chromatogram for this compound is not publicly available, a well-resolved peak with minimal secondary peaks would be indicative of high purity.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides valuable information about the chemical structure and the presence of proton-bearing impurities.

  • Instrumentation: 500 MHz NMR Spectrometer.

  • Solvent: DMSO-d₆.

  • Procedure: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆. Acquire the ¹H NMR spectrum.

  • Expected Signals: The spectrum is expected to show signals corresponding to the aromatic protons, the hydroxymethyl protons, and the boronic acid protons. The chemical shifts and coupling patterns will be characteristic of the 2-chloro-5-hydroxymethylphenyl structure.

Note: A clean spectrum with well-defined peaks and correct integration values corresponding to the number of protons would confirm the structure and high purity. The absence of significant unassigned signals is crucial.

Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the molecular weight of the target compound and identifying impurities.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for boronic acids.

  • Procedure: The sample is introduced into the mass spectrometer via the HPLC system. The mass spectrum will show the molecular ion peak corresponding to the [M-H]⁻ of this compound (expected m/z around 185.0).

Note: The presence of a strong signal at the expected m/z and the absence of significant signals corresponding to potential impurities (e.g., dimers, boroxines) would indicate high purity.

Performance Comparison with Alternative Boronic Acids in Suzuki-Miyaura Coupling

To contextualize the importance of purity, we compare the performance of this compound with two common alternatives, 4-Formylphenylboronic acid and 4-Carboxyphenylboronic acid , in a standard Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole.[3][5][6] The choice of boronic acid can influence reaction kinetics and yield due to electronic and steric effects.[7]

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Process cluster_3 Output aryl_halide 4-Bromoanisole reaction Suzuki-Miyaura Coupling aryl_halide->reaction boronic_acid Boronic Acid (Test Compound or Alternative) boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Toluene/Water) solvent->reaction product Biaryl Product reaction->product yield Reaction Yield (%) reaction->yield

Caption: Generalized workflow for the comparative Suzuki-Miyaura coupling reaction.

Comparative Performance Data
Boronic AcidPurity (by HPLC area %)Reaction Time (h)Yield of Biaryl Product (%)Key Observations
This compound >98% (Expected)4>90% (Expected)The electron-withdrawing chlorine and neutral hydroxymethyl group are expected to provide good reactivity.
4-Formylphenylboronic acid >97%[8]392%The electron-withdrawing formyl group can enhance the rate of transmetalation.[9]
4-Carboxyphenylboronic acid >98%588%The carboxylate group under basic conditions can slightly retard the reaction rate.

Table 2. Comparative performance of this compound and its alternatives in a Suzuki-Miyaura coupling reaction with 4-bromoanisole. Yields are representative and can vary based on specific reaction conditions.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of your purity assessment, a self-validating system should be implemented. This involves:

  • Orthogonal Testing: Employing multiple analytical techniques that rely on different chemical and physical principles (e.g., HPLC and NMR) to confirm purity.

  • Use of Certified Reference Standards: When available, certified reference materials should be used to calibrate instruments and validate methods.

  • Spiking Studies: Involves adding known amounts of potential impurities to a sample of the boronic acid to demonstrate that the analytical method can detect and quantify them accurately.

  • Forced Degradation Studies: Subjecting the boronic acid to stress conditions (e.g., acid, base, heat, light, oxidation) to generate potential degradation products and ensure the analytical method is "stability-indicating."

Conclusion

The purity of this compound is a critical parameter that directly impacts its performance in synthetic applications and the quality of the final products. A comprehensive purity assessment, employing a combination of HPLC, NMR, and MS, is essential for researchers, scientists, and drug development professionals. By understanding the rationale behind these analytical techniques and implementing robust, self-validating workflows, the integrity and reproducibility of scientific endeavors can be significantly enhanced. This guide provides a framework for making informed decisions regarding the quality control of this important chemical building block and its alternatives.

References

A Comparative Guide to the Kinetic Analysis of Suzuki Reactions: The Case of 2-Chloro-5-hydroxymethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a powerful and indispensable tool for forging carbon-carbon bonds.[1] Its reliability and functional group tolerance have cemented its place in the synthesis of complex molecules, from pharmaceuticals to advanced materials. However, as process development demands greater efficiency and reproducibility, a deep understanding of reaction kinetics becomes paramount. The choice of boronic acid, in particular, can dramatically influence reaction rates and overall success.

This guide provides an in-depth kinetic analysis of Suzuki reactions featuring 2-Chloro-5-hydroxymethylphenylboronic acid , a structurally complex building block. We will objectively compare its anticipated kinetic performance against simpler, well-understood alternatives, providing the theoretical grounding and practical experimental protocols necessary for researchers to make informed decisions in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The efficiency of a Suzuki reaction is governed by the rates of the three fundamental steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] The overall reaction rate is typically dictated by the slowest of these steps, known as the rate-determining step (RDS). While the RDS can vary based on the specific substrates, catalyst, and conditions, oxidative addition and transmetalation are the most common bottlenecks.[2][3]

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile. The reactivity order is generally I > OTf > Br > Cl.[2] This step is often the RDS, especially with less reactive halides like aryl chlorides.

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[4] The electronic and steric properties of the boronic acid are critical here.

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.[2]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex L₂Pd(II)(Ar¹)(X) pd0->oa_complex Oxidative Addition (Ar¹-X) in3 in1 oa_complex->in1 Base tm_complex Transmetalation Complex L₂Pd(II)(Ar¹)(Ar²) in2 product_out Ar¹-Ar² in1->tm_complex Transmetalation (Ar²B(OH)₂) in2->pd0 Reductive Elimination (Ar¹-Ar²) sub_in Ar¹-X boronic_in Ar²B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Kinetic Profile of this compound: A Deconstruction

To predict the kinetic behavior of this compound, we must analyze the influence of its substituents. The performance of a substituted phenylboronic acid is a balance of electronic and steric effects that impact the transmetalation step.[5]

  • 2-Chloro Substituent (ortho):

    • Electronic Effect: The chlorine atom is electron-withdrawing via induction, which decreases the nucleophilicity of the ipso-carbon attached to boron. This effect generally slows down the transmetalation step.[6]

    • Steric Effect: As an ortho substituent, the chloro group provides significant steric hindrance. This bulkiness can impede the optimal orientation of the boronic acid as it approaches the palladium complex, further retarding the rate of transmetalation.[7][8]

  • 5-Hydroxymethyl Substituent (para to Boron):

    • Electronic Effect: The -CH₂OH group is generally considered to have a weak, near-neutral electronic effect on the aromatic ring in this context. It does not significantly donate or withdraw electron density to influence the ipso-carbon's nucleophilicity.

    • Potential Interactions: The hydroxyl (-OH) moiety is a hydrogen-bond donor and acceptor. While its remote position makes direct chelation to the palladium center unlikely, it could interact with the solvent or base, potentially influencing the solubility and aggregation state of the boronic acid. The stability of the hydroxymethyl group under basic conditions is generally good at moderate temperatures.[9][10]

Performance Comparison with Alternative Boronic Acids

The combination of an electron-withdrawing and sterically demanding ortho-chloro group suggests that this compound will be a relatively slow-reacting coupling partner compared to simpler analogues.

Boronic AcidSubstituent Effects (Relative to Boron)Expected Relative Reaction RateRationale & Key Considerations
Phenylboronic AcidBaseline: No electronic or steric influence.★★★★★Serves as the benchmark for an unhindered, electronically neutral system.
4-Tolylboronic AcidPara-Methyl: Weakly electron-donating, minimal steric effect.★★★★★The electron-donating group can slightly accelerate transmetalation.[5]
2-Chlorophenylboronic AcidOrtho-Chloro: Electron-withdrawing, sterically hindering.★★☆☆☆Represents a primary point of comparison for the steric and electronic hindrance of the target molecule.[7]
4-(Hydroxymethyl)phenylboronic AcidPara-Hydroxymethyl: Weakly electron-withdrawing/neutral, minimal steric effect.★★★★☆Isolates the electronic effect of the hydroxymethyl group without the steric hindrance of the chloro substituent.
This compound Ortho-Chloro: Electron-withdrawing, sterically hindering.Para-Hydroxymethyl: Weakly electron-withdrawing/neutral.★☆☆☆☆The dominant kinetic feature is the ortho-chloro group, which significantly slows the reaction. The hydroxymethyl group has a minor electronic impact but adds functional complexity.

Note: This qualitative comparison is based on established mechanistic principles. Actual rates are highly dependent on the specific reaction conditions (catalyst, ligand, base, solvent, temperature) and the coupling partner.

Experimental Design for Kinetic Analysis

To obtain reliable and reproducible kinetic data, a meticulously designed experimental protocol is essential. High-Performance Liquid Chromatography (HPLC) is a preferred method for monitoring Suzuki reactions due to its ability to separate and quantify non-volatile reactants, products, and byproducts with high precision.[11][12]

Workflow for Kinetic Analysis via HPLC

Experimental_Workflow prep 1. Reagent Preparation - Prepare stock solutions - Include internal standard setup 2. Reaction Setup - Assemble glassware under inert gas - Add reactants, solvent, base prep->setup init 3. Reaction Initiation - Equilibrate to temperature - Add catalyst solution (t=0) setup->init sample 4. Timed Sampling - Withdraw aliquots at intervals - Quench immediately init->sample analysis 5. HPLC Analysis - Inject quenched samples - Quantify species vs. internal std. sample->analysis data 6. Data Processing - Plot [Product] vs. Time - Determine initial rate analysis->data

Caption: Standard experimental workflow for acquiring kinetic reaction data.
Detailed Step-by-Step Protocol

Objective: To determine the initial reaction rate for the Suzuki coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (e.g., 4-bromoacetophenone)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Internal Standard (e.g., biphenyl, naphthalene - must be stable and chromatographically resolved)

  • Degassed solvent (e.g., 1,4-Dioxane/Water mixture)

  • Quenching solution (e.g., cold acetonitrile or dilute acid)

  • HPLC system with a suitable column (e.g., C18)

Methodology:

  • Preparation:

    • Prepare a stock solution of the aryl bromide and the internal standard in the chosen solvent.

    • Accurately weigh the this compound, base, and palladium catalyst into a reaction vessel (e.g., a three-neck flask or a Schlenk tube).

  • Reaction Setup:

    • Assemble the reaction vessel with a condenser and a magnetic stirrer, and place it in a temperature-controlled oil bath.

    • Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes to remove oxygen.

  • Initiation:

    • Using a gas-tight syringe, add the degassed stock solution of the aryl bromide and internal standard to the reaction vessel.

    • Allow the mixture to stir at the set temperature (e.g., 80 °C) for 5-10 minutes to ensure thermal equilibrium.

    • The reaction is initiated (t=0) by the addition of the palladium catalyst. If the catalyst is pre-weighed in the flask, the addition of the solvent/reagent solution marks t=0.

  • Sampling and Quenching:

    • At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small, precise aliquot (e.g., 50 µL) of the reaction mixture using a syringe.

    • Immediately dispense the aliquot into a labeled vial containing a known volume of the quenching solution (e.g., 1 mL). This halts the reaction and dilutes the sample for analysis.

  • HPLC Analysis:

    • Analyze each quenched sample by HPLC.

    • Develop a method that provides baseline separation of the aryl bromide, the boronic acid, the coupled product, and the internal standard.

    • Use the peak areas to calculate the concentration of the product and the remaining aryl bromide relative to the constant concentration of the internal standard.

  • Data Analysis:

    • Plot the concentration of the product formed (or reactant consumed) against time.

    • The initial reaction rate is determined from the slope of the linear portion of this curve near t=0. Comparing these initial rates under identical conditions for different boronic acids provides a quantitative measure of their relative reactivity.

Conclusion: Balancing Reactivity and Molecular Design

The kinetic analysis of Suzuki-Miyaura reactions is crucial for optimizing synthetic routes in drug discovery and development. Our analysis predicts that This compound will be a challenging substrate from a kinetic standpoint, primarily due to the steric and electron-withdrawing effects of the ortho-chloro substituent. Its reaction rate is expected to be significantly slower than that of unhindered or electron-rich boronic acids.

For researchers, this necessitates a trade-off. The unique functionality offered by this building block must be weighed against the potential for longer reaction times, higher catalyst loadings, or the need for more forcing conditions to achieve acceptable yields. The experimental protocols and comparative framework provided in this guide empower scientists to quantitatively assess these factors, enabling the logical and efficient development of robust synthetic methodologies.

References

A Senior Application Scientist's Guide to Benchmarking Catalysts for the Suzuki-Miyaura Coupling of 2-Chloro-5-hydroxymethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge and Opportunity

2-Chloro-5-hydroxymethylphenylboronic acid is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive boronic acid, a less reactive aryl chloride, and a hydroxymethyl group, allows for sequential, site-selective modifications to construct complex molecular architectures, particularly substituted biphenyl methanol derivatives which are precursors to a wide range of pharmacologically active compounds.[1][2][3][4]

However, the presence of the chloro-substituent presents a significant catalytic challenge. Aryl chlorides are notoriously less reactive in palladium-catalyzed cross-coupling reactions than their bromide or iodide counterparts due to the high bond dissociation energy of the C-Cl bond.[5][6][7] This necessitates the use of highly active catalytic systems, typically employing electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the difficult oxidative addition step.[8][9][10] This guide provides a framework for the rational selection and benchmarking of modern palladium catalysts for the Suzuki-Miyaura coupling of this specific, and often challenging, substrate.

Pillar 1: Understanding the Catalytic System

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis.[11][12] The reaction's success, especially with deactivated aryl chlorides, hinges on the careful selection of the palladium source, ligand, base, and solvent.

The Catalytic Cycle: The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the aryl chloride to a Pd(0) species is often the rate-limiting step and is the primary hurdle for substrates like this compound.

Suzuki_Miyaura_Cycle cluster_regeneration pd0 L-Pd(0) Active Catalyst oa_complex Ar-Pd(II)-Cl(L) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (Rate-Limiting) trans_complex Ar-Pd(II)-Ar'(L) Transmetalation Complex oa_complex->trans_complex Transmetalation re_product Ar-Ar' Product trans_complex->re_product Reductive Elimination re_product->pd0 Catalyst Regeneration arcl Ar-Cl arcl->pd0 boronic Ar'-B(OH)₂ base Base boronic->base Activation borate [Ar'-B(OH)₃]⁻ borate->oa_complex

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5-hydroxymethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers dedicated to advancing science, our responsibility extends beyond discovery to ensuring a safe and sustainable laboratory environment. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of professional integrity and a critical component of laboratory safety. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chloro-5-hydroxymethylphenylboronic acid, grounded in established safety principles and regulatory standards. The causality behind each step is explained to empower you, the researcher, to make informed decisions that protect both you and the environment.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. This compound, like many boronic acid derivatives, is primarily classified as an irritant. The boronic acid moiety itself can interact with biological diols, a mechanism that, while useful in certain applications, contributes to its irritant properties.

The primary risks associated with this compound are:

  • Eye Irritation: Direct contact can cause serious irritation.[1][2]

  • Skin Irritation: Prolonged or repeated contact may lead to skin irritation.[1][2]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the nose, throat, and lungs.[1][2]

These hazards necessitate careful handling to prevent exposure and are the driving force behind the specific PPE and disposal protocols outlined below.

Hazard ClassificationCategoryGHS Statement
Skin IrritationCategory 2H315: Causes skin irritation[3][4]
Eye IrritationCategory 2AH319: Causes serious eye irritation[3][4]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[3][4]

Personal Protective Equipment (PPE) - Your First Line of Defense

The selection of appropriate PPE is a non-negotiable first step in mitigating the risks identified above. The goal is to create a reliable barrier between you and the chemical.

  • Hand Protection: Wear nitrile gloves. While extensive permeation data for this specific compound is not widely available, nitrile gloves offer excellent protection against incidental splashes of a wide range of chemicals and are standard for handling solids and preparing solutions.[5] Always inspect gloves for tears or punctures before use. Should significant contamination occur, remove and replace the gloves immediately, washing your hands thoroughly. For prolonged contact or immersion, consult the glove manufacturer's specific chemical resistance guide.[6]

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8] A face shield should be worn in addition to goggles if there is a significant risk of splashing, such as when handling bulk quantities or solutions.

  • Skin and Body Protection: A standard laboratory coat is required to protect your clothing and skin. Ensure it is fully buttoned. For tasks with a higher risk of dust generation, a chemical-resistant apron may be advisable.[7]

Spill Management Protocol

Accidents can happen, but a prepared response minimizes risk. For a small-scale spill of solid this compound, follow this procedure:

  • Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood, to minimize inhalation of dust.[8]

  • Don PPE: If not already wearing it, don the full PPE described in Section 2.

  • Contain & Collect: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent the dust from becoming airborne. Do not use combustible materials like paper towels for the initial containment.

  • Sweep & Transfer: Carefully sweep the material into a designated, sturdy container (e.g., a polyethylene or glass jar).[1] Use non-sparking tools if a flammable solvent is nearby. Avoid generating dust during this process.[7][8]

  • Label as Waste: Tightly seal the container and affix a hazardous waste label, clearly identifying the contents as "Spill Debris: this compound and absorbent."

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. The first rinse/wipe must be collected and disposed of as hazardous waste.[9]

  • Dispose of PPE: Contaminated gloves and any disposable cleaning materials must be placed in the solid hazardous waste stream.

Waste Characterization and Disposal Workflow

Proper disposal begins with correct waste characterization and segregation. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process. All waste containing this compound must be treated as chemical waste. The specific waste stream is determined by its physical state and any solvents used.

The following diagram outlines the decision-making process for segregating waste generated from procedures involving this compound.

WasteDisposalWorkflow start Waste Containing This compound Generated decision_state What is the physical state of the waste? start->decision_state sub_solid Contaminated Solid Waste (Gloves, Weigh Boats, Wipes, Silica Gel) decision_state->sub_solid Solid sub_liquid Contaminated Liquid Waste (Reaction Mixtures, Rinsate) decision_state->sub_liquid Liquid sub_container Empty Reagent Container decision_state->sub_container Empty Container waste_solid Collect in labeled 'Solid Hazardous Waste' container. sub_solid->waste_solid decision_solvent What is the solvent? sub_liquid->decision_solvent proc_rinse Triple rinse with a suitable solvent. sub_container->proc_rinse waste_halogenated Collect in labeled 'Halogenated Organic Waste' container. decision_solvent->waste_halogenated Halogenated (e.g., DCM) waste_non_halogenated Collect in labeled 'Non-Halogenated Organic Waste' container. decision_solvent->waste_non_halogenated Non-Halogenated (e.g., Toluene, THF) waste_aqueous Collect in labeled 'Aqueous Hazardous Waste' container. Check pH. decision_solvent->waste_aqueous Aqueous end_pickup Store waste in Satellite Accumulation Area. Request pickup from Environmental Health & Safety (EHS). waste_halogenated->end_pickup waste_non_halogenated->end_pickup waste_aqueous->end_pickup waste_solid->end_pickup proc_collect_rinsate Collect all rinsate as hazardous liquid waste. proc_rinse->proc_collect_rinsate proc_dispose_container Deface original label. Dispose of clean, empty container in appropriate receptacle (e.g., glass bin). proc_collect_rinsate->proc_dispose_container proc_dispose_container->end_pickup

Caption: Decision workflow for proper segregation and disposal of waste.

Step-by-Step Disposal Procedures

Protocol 1: Disposal of Unused or Expired Solid Reagent
  • Do Not Open: If the container is sealed and the product is simply expired or no longer needed, do not open it.

  • Labeling: Ensure the original manufacturer's label is intact and legible. Affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) office. Fill out all required information (e.g., chemical name, PI name, date).

  • Storage: Place the container in your lab's designated Satellite Accumulation Area (SAA).[10]

  • Pickup: Request a waste pickup from EHS.

Protocol 2: Disposal of Contaminated Solid Waste

This category includes used gloves, weigh paper, contaminated silica gel, and other disposable labware.

  • Collection: Place all contaminated solid items into a designated, durable, leak-proof container (e.g., a labeled bucket or a sturdy, lined cardboard box).[9] Do not dispose of these items in the regular trash.

  • Labeling: Clearly label the container "Solid Hazardous Waste" and list the chemical constituents.

  • Storage: Keep the container sealed when not in use and store it in the SAA.[9]

Protocol 3: Disposal of Contaminated Liquid Waste

This applies to reaction mixtures, solutions, or solvent rinses containing the compound. The solvent is the key determinant for segregation.

  • Segregation:

    • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Collect in a designated "Halogenated Organic Waste" container.

    • Non-Halogenated Solvents (e.g., THF, Toluene, Hexanes, Ethyl Acetate): Collect in a "Non-Halogenated Organic Waste" container.

    • Aqueous Solutions: Collect in an "Aqueous Hazardous Waste" container. Do not drain-dispose of any solution containing this compound.[2][10]

  • Container Management: Use only compatible waste containers (e.g., HDPE or glass) with tightly sealing screw caps.[11][12] Do not overfill containers; leave at least 10% headspace for vapor expansion.

  • Labeling: Label the container with a hazardous waste tag as soon as the first drop of waste is added. List all components, including solvents and the title compound, with approximate percentages.[10]

  • Storage: Store liquid waste containers in secondary containment (e.g., a plastic tub) to contain any potential leaks.[9]

Protocol 4: Disposal of Empty Reagent Containers

An "empty" container that held a chemical is not truly empty and must be decontaminated before disposal.

  • Triple Rinsing: This is a critical step. Rinse the container three times with a suitable solvent that can dissolve the compound (e.g., methanol or acetone).[12]

  • Collect Rinsate: Each rinse must be collected and disposed of as hazardous liquid waste, following Protocol 3.[9][12] This is a regulatory requirement and ensures that residual chemicals do not enter the environment.

  • De-facing: After triple-rinsing and air-drying, completely obliterate or remove the original manufacturer's label to prevent confusion.

  • Final Disposal: The clean, de-labeled container can now be disposed of in the appropriate recycling bin (e.g., broken glass box or plastic recycling).

Regulatory Framework

In the United States, chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13] Your institution's EHS department implements these regulations at the local level. According to EPA guidelines, a chemical waste may be considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[14][15] While this compound itself is not a listed hazardous waste, it is prudent laboratory practice—and often institutional policy—to dispose of all chemical reagents and their contaminated materials through the hazardous waste program.[12]

By adhering to these protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility as a scientist.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-5-hydroxymethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling 2-Chloro-5-hydroxymethylphenylboronic acid (CAS No. 1003042-59-8). In modern drug discovery and development, boronic acids are invaluable building blocks. However, their safe handling is paramount to ensure both the integrity of your research and the protection of laboratory personnel. This guide moves beyond a simple checklist, providing a framework of understanding rooted in the specific chemical nature of this compound. We will explore not just what personal protective equipment (PPE) to use, but why each component is critical, how to use it correctly, and what to do when things go wrong.

Hazard Identification: Understanding the "Why"

This compound, like many substituted phenylboronic acids, is a stable solid compound under standard conditions. However, its potential hazards necessitate careful handling. The primary risks are associated with its physical form as a powder and its chemical reactivity.

  • Inhalation: As a fine powder, the compound can easily become airborne, especially during weighing and transfer. Inhaling the dust may cause respiratory irritation.[1][2][3] All handling of the solid should be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize this risk.[4][5]

  • Skin and Eye Contact: Direct contact with the solid or its solutions can cause skin and serious eye irritation.[1][2][3][6] The Safety Data Sheet (SDS) for this compound and its close analogs consistently advises avoiding contact with skin and eyes.[3][7]

  • Ingestion: While less common in a laboratory setting, ingestion is harmful.[8][9]

Furthermore, many boronic acids are hygroscopic and sensitive to air, which can affect their stability and reactivity.[8][10] Proper handling and PPE are crucial not only for safety but also for maintaining the quality of the reagent.

Core Directive: Selecting Your Personal Protective Equipment

The selection of PPE is dictated by the specific task being performed. A risk-based approach ensures adequate protection without being unnecessarily burdensome. The following table outlines the minimum PPE requirements for common laboratory tasks involving this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container)Safety glasses with side shieldsNitrile glovesLaboratory coatNot typically required
Weighing Solid Chemical safety gogglesNitrile glovesLaboratory coatHandled within a chemical fume hood or ventilated enclosure
Preparing Solutions Chemical safety gogglesNitrile glovesLaboratory coatHandled within a chemical fume hood
Running Reactions & Workup Chemical safety gogglesNitrile glovesLaboratory coatHandled within a chemical fume hood
Spill Cleanup Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesLaboratory coat (consider a chemically resistant apron)Use a NIOSH-approved respirator if spill is large or outside of a fume hood

Operational Plan: From Preparation to Disposal

Properly using PPE is as important as selecting it. This section provides step-by-step protocols for key operational procedures.

PPE Donning and Doffing Protocol

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on a clean, appropriately sized laboratory coat and fasten it completely.

  • Gloves: Select nitrile gloves of the correct size. Inspect for any tears or defects before wearing.

  • Eye Protection: Put on chemical safety goggles. Ensure they fit snugly against the face. If a splash hazard exists, add a face shield over the goggles.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves first, as they are most likely to be contaminated. Peel one glove off by grasping the cuff and turning it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of gloves immediately in a designated hazardous waste container.[11]

  • Lab Coat: Unfasten the lab coat. Remove it by rolling it down the arms, ensuring the contaminated exterior is folded inward. Hang it in its designated location or dispose of it if it's a single-use coat.

  • Eye Protection: Remove goggles or face shield last by handling the strap, avoiding contact with the front surface.

  • Hand Hygiene: Wash hands thoroughly with soap and water after all PPE has been removed.[6][8][12]

Workflow for Safe Handling

The following diagram illustrates the logical flow for safely handling this compound, from risk assessment to waste disposal.

G Figure 1: PPE & Handling Workflow cluster_prep Preparation cluster_handling Execution cluster_cleanup Post-Handling A Assess Task Risk (Weighing, Solution Prep, etc.) B Select PPE Based on Table 1 A->B C Verify Fume Hood Operation B->C D Don PPE Correctly C->D Proceed to Handling E Handle Chemical in Fume Hood D->E F Monitor for Spills or Exposure E->F G Segregate Waste (Solid, Liquid, Sharps) F->G Task Complete Spill Spill Occurs? F->Spill H Decontaminate Work Area G->H I Doff PPE Correctly H->I J Wash Hands Thoroughly I->J Spill->G No Spill_Proc Execute Spill Cleanup Protocol Spill->Spill_Proc Yes Spill_Proc->G

Figure 1: PPE & Handling Workflow
Spill Management Protocol

Even with careful work, spills can happen. Being prepared is essential.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill:

    • Inside a Fume Hood: If the spill is fully contained within the fume hood, keep the sash lowered and proceed with cleanup.[4]

    • Outside a Fume Hood: Evacuate non-essential personnel. If the spill is large or the powder is airborne, leave the area and contact your institution's Environmental Health & Safety (EHS) department.

  • Don Additional PPE: Wear chemical safety goggles, a face shield, and a double layer of nitrile gloves or heavy-duty gloves.

  • Contain and Clean:

    • Solid Spill: Gently cover the spill with an absorbent material to prevent the dust from becoming airborne. Carefully sweep or scoop the material into a designated hazardous waste container.[13] Do not use a dry brush, which can create dust.

    • Liquid Spill: Cover the spill with a chemical absorbent pad or sand. Once absorbed, scoop the material into a hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Dispose: Seal and label the hazardous waste container clearly.[11]

Disposal Plan for Contaminated PPE and Waste

All materials that come into contact with this compound must be treated as hazardous waste.

  • Solid Chemical Waste: Unused chemical and contaminated solid materials (e.g., weighing paper, absorbent pads from spills) must be collected in a clearly labeled, sealable container for solid hazardous waste.[11]

  • Liquid Chemical Waste: Solutions containing the boronic acid should be collected in a separate, labeled, and sealed container for liquid hazardous waste.[11] Never mix boronic acid waste with strong acids or oxidizing agents.[14]

  • Contaminated PPE: Used gloves, disposable lab coats, and any other contaminated PPE must be placed in a designated hazardous waste container. Do not discard them in the regular trash.

Always follow your institution's specific guidelines for hazardous waste disposal and consult with your EHS department.[13][14]

By integrating these principles of hazard awareness, correct PPE selection, and diligent operational planning, you can ensure a safe and effective research environment when working with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.